molecular formula C36H60O30 B7824490 Cyclohexaamylose

Cyclohexaamylose

Cat. No.: B7824490
M. Wt: 972.8 g/mol
InChI Key: HFHDHCJBZVLPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexaamylose is a useful research compound. Its molecular formula is C36H60O30 and its molecular weight is 972.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHDHCJBZVLPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860060
Record name 5,10,15,20,25,30-Hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.2~3,6~.2~8,11~.2~13,16~.2~18,21~.2~23,26~]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

972.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10016-20-3
Record name Cyclohexaamylose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

cyclohexaamylose structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Conformation of Cyclohexaamylose

Introduction

This compound, more commonly known as α-cyclodextrin (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[1][2] Produced from starch through enzymatic conversion, these molecules are of significant interest in the pharmaceutical, food, and chemical industries.[2] Their unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows them to form inclusion complexes with a wide variety of guest molecules, thereby altering the physical, chemical, and biological properties of the guest.[3][4] This guide provides a detailed examination of the molecular structure and conformational dynamics of this compound, presenting key quantitative data and the experimental protocols used for its characterization.

Molecular Structure

The fundamental structure of this compound is a ring of six glucose subunits, resulting in a truncated cone or toroidal shape.[2][4] The exterior surface of this toroid is hydrophilic due to the presence of primary and secondary hydroxyl groups.[1][2] The six primary hydroxyl groups (at the C6 position of each glucose unit) are located on the narrower rim of the cone, while the twelve secondary hydroxyl groups (at the C2 and C3 positions) are situated on the wider rim.[1]

In contrast, the central cavity is considerably less hydrophilic, creating a hydrophobic microenvironment that can accommodate guest molecules.[2] This structural arrangement is the basis for its ability to form stable inclusion complexes with hydrophobic compounds in aqueous solutions.[2]

Conformation

In the solid state, this compound typically adopts a relatively rigid and symmetrical, round conformation. This rigidity is maintained by a series of intramolecular hydrogen bonds, particularly between the C2-OH group of one glucose unit and the C3-OH group of the adjacent unit.[5]

In aqueous solutions, however, the conformation is more dynamic. Nuclear Magnetic Resonance (NMR) studies have shown that describing the molecule with a single, average conformation is inadequate.[3][6] Instead, a satisfactory agreement with experimental data is achieved by considering at least two conformational states.[3][6] This indicates that in solution, this compound exists in a dynamic equilibrium, with the molecule exhibiting greater conformational mobility than in the solid state.[5] This flexibility is crucial for the process of guest inclusion and release.

Data Presentation: Structural Parameters

The dimensions of the this compound molecule have been determined primarily through X-ray crystallography studies. The key quantitative parameters are summarized in the table below.

ParameterValueSource
General
Molecular FormulaC₃₆H₆₀O₃₀[7][8]
Molar Mass972.8 g/mol [7]
Crystal Structure (α-cyclodextrin hexahydrate)
Crystal SystemMonoclinic[9]
Space GroupP 2₁ 2₁ 2₁[10]
Unit Cell Parametersa = 14.8815 Å, b = 33.7011 Å, c = 9.4872 Å[10]
α = 90.00°, β = 90.00°, γ = 90.00°[10]
Cavity Dimensions
Inner Diameter4.7 - 5.3 Å
Depth of Cavity~7.9 Å

Experimental Protocols

The characterization of relies on several key experimental and computational techniques.

X-ray Crystallography (Powder X-ray Diffraction)

Powder X-ray Diffraction (PXRD) is used to analyze the solid-state structure and is particularly useful for confirming the formation of a new crystalline phase in inclusion complexes.[11]

Methodology: Kneading Method [11]

  • Preparation: Accurately weigh the this compound and the guest molecule in the desired molar ratio.

  • Paste Formation: Place the this compound powder in a mortar. Add a small amount of a suitable solvent (e.g., a water-alcohol mixture) and knead with a pestle to create a uniform paste.

  • Guest Incorporation: Add the guest molecule to the paste and continue kneading for a defined period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature or under a vacuum to remove the solvent completely.

  • Homogenization: Gently grind the dried complex into a fine powder and pass it through a sieve for homogeneity.

PXRD Analysis [11]

  • Sample Packing: Pack the fine powder of the complex, the pure components, and a physical mixture into a sample holder, ensuring a flat and smooth surface.

  • Instrument Setup: Configure the diffractometer to scan over a 2θ range that covers the characteristic peaks of the components (e.g., 5° to 50°). Use a step size of approximately 0.02° and a scan speed of 2°/min.

  • Data Collection: Collect the diffraction patterns for the pure guest, pure this compound, their physical mixture, and the prepared complex.

  • Data Analysis: Compare the diffractogram of the complex with those of the starting materials. The appearance of new peaks or a distinctly different pattern from the physical mixture indicates the formation of a new crystalline solid phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of this compound in solution and for characterizing host-guest interactions.[5]

Methodology: 1D and 2D NMR Analysis

  • Sample Preparation: Prepare solutions of this compound and the guest molecule in deuterium (B1214612) oxide (D₂O) at specified concentrations (e.g., 3 mM for the guest and varying molar ratios for the host).[12] For inclusion studies, prepare a series of samples with a constant guest concentration and increasing concentrations of this compound.[12]

  • 1D ¹H NMR Acquisition: Record ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K or 300 K) on a spectrometer (e.g., 400 or 600 MHz).[13][14] Use a pulse program with water signal suppression.

  • 2D ROESY Acquisition: To investigate spatial proximities, acquire 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra. Use a mixing time of around 250 ms.[13] The presence of cross-peaks between the inner protons (H-3, H-5) of this compound and the protons of the guest molecule confirms inclusion within the cavity.[5]

  • DOSY Acquisition: To confirm complex formation, perform Diffusion-Ordered Spectroscopy (DOSY) experiments.[14] A strong inclusion complex is indicated when the host and guest molecules exhibit identical diffusion coefficients.[5]

  • Data Analysis: Analyze the chemical shift changes (Δδ) in the ¹H NMR spectra upon addition of this compound. Protons of the guest molecule that are located inside the cavity typically show significant shifts.[15] The association constant (K) of the complex can be determined using methods like the Benesi-Hildebrand plot.[14]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the conformational dynamics of this compound and its complexes, complementing experimental data.[16][17]

Methodology: Simulation of this compound in Water

  • System Setup: Obtain the initial coordinates of this compound from a crystal structure database. Place the molecule in the center of a simulation box of appropriate dimensions.

  • Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP4P/2005).[18]

  • Force Field Selection: Choose an appropriate force field for carbohydrates, such as q4md-CD, GAFF, CHARMM, or GROMOS96.[16][18]

  • Energy Minimization: Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.

  • Equilibration: Carry out a two-stage equilibration process. First, perform an NVT (constant number of particles, volume, and temperature) simulation to bring the system to the desired temperature (e.g., 298 K). Follow this with an NPT (constant number of particles, pressure, and temperature) simulation to adjust the density of the system at the target pressure (e.g., 1 bar).

  • Production Run: Once the system is equilibrated, run a production MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to study conformational changes, hydrogen bonding patterns, and interactions with solvent molecules.[18]

Mandatory Visualizations

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_result Structural & Conformational Model XRAY X-ray Crystallography EXP_DATA Experimental Data (Crystal Structure, Chemical Shifts, NOEs) XRAY->EXP_DATA Solid-State Structure NMR NMR Spectroscopy NMR->EXP_DATA Solution-State Conformation & Dynamics MODEL Integrated Conformational Model of this compound EXP_DATA->MODEL Refinement & Validation MD Molecular Dynamics (MD) Simulations COMP_DATA Computational Model (Trajectories, Energies) MD->COMP_DATA QM Quantum Mechanics (QM) Calculations QM->COMP_DATA COMP_DATA->MODEL Prediction & Interpretation

Caption: Workflow for determining the conformation of this compound.

G cluster_molecule This compound Structure cluster_properties Resulting Properties cluster_function Functional Implications EXT Exterior Surface (Hydroxyl Groups) INT Interior Cavity (C-H, Glycosidic Oxygen) HYDROPHILIC Hydrophilic EXT->HYDROPHILIC HYDROPHOBIC Hydrophobic INT->HYDROPHOBIC SOLUBILITY Water Solubility HYDROPHILIC->SOLUBILITY COMPLEXATION Guest Inclusion Capability HYDROPHOBIC->COMPLEXATION

Caption: Relationship between structure and properties of this compound.

References

An In-depth Technical Guide to the Mechanism of Cyclohexaamylose Inclusion Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the formation of inclusion complexes with cyclohexaamylose (α-cyclodextrin). It delves into the thermodynamics, kinetics, and structural aspects of complexation, offering detailed experimental protocols for characterization and presenting quantitative data for a range of guest molecules.

Introduction to this compound and Inclusion Complexes

This compound, also known as α-cyclodextrin, is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units.[1] This arrangement forms a toroidal, or doughnut-shaped, structure with a hydrophilic exterior and a hydrophobic internal cavity.[2][3] This unique architecture allows this compound to act as a "host" molecule, encapsulating a variety of "guest" molecules within its cavity to form non-covalent inclusion complexes.[3] The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility, stability, and bioavailability, making them highly valuable in various applications, including drug delivery.[4]

The Mechanism of Inclusion Complex Formation

The formation of a this compound inclusion complex is a dynamic equilibrium process driven by a combination of non-covalent interactions.[5] The primary driving force is the hydrophobic effect .[6] In an aqueous environment, the hydrophobic cavity of this compound is occupied by "high-energy" water molecules. The system seeks a more thermodynamically stable state by replacing these water molecules with a less polar guest molecule, leading to a net decrease in the overall energy of the system.[7][8]

Other contributing interactions include:

  • Van der Waals forces: These are weak, short-range attractive forces between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity.[6]

  • Hydrogen bonding: While the interior of the cavity is predominantly hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the this compound.[7]

  • Release of conformational strain: Upon inclusion of a guest, the this compound molecule may adopt a more stable conformation, contributing to the overall stability of the complex.[7]

The process can be visualized as a multi-step interaction involving the displacement of water molecules from the cavity and the subsequent inclusion of the guest molecule.

cluster_initial Initial State cluster_final Final State Host This compound (with cavity water) Complex Inclusion Complex Host->Complex Guest Inclusion Water Water Molecules Host->Water Water Expulsion Guest Guest Molecule (hydrophobic) Guest->Complex

Figure 1: Schematic of inclusion complex formation.

Factors Influencing Complex Formation

The stability and stoichiometry of this compound inclusion complexes are influenced by several factors:

  • Size and Shape of the Guest Molecule: For a stable complex to form, the guest molecule must have dimensions that are compatible with the this compound cavity.

  • Polarity of the Guest Molecule: Hydrophobic guest molecules are more readily included in the non-polar cavity.

  • Temperature: The stability of the inclusion complex generally decreases with increasing temperature.[8]

  • pH of the Medium: Changes in pH can alter the ionization state of the guest molecule, which in turn affects its ability to enter the hydrophobic cavity.[9]

  • Solvent: The presence of organic solvents can compete with the guest molecule for inclusion in the cyclodextrin cavity, thereby reducing the stability of the complex.[10]

Quantitative Data on Inclusion Complex Formation

The stability of an inclusion complex is quantified by its binding constant (K) or association constant (Ka). A higher K value indicates a more stable complex. The thermodynamic parameters—enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG)—provide further insight into the driving forces of complexation.

Guest MoleculeBinding Constant (K) / M⁻¹ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
p-Nitrophenol1,350-17.9-27.2-9.3[11]
Benzoic Acid590-15.8-11.34.5[11]
Aniline130-12.1-15.1-3.0[11]
L-Leucine----[12]
L-Isoleucine----[12]

Note: This table presents a selection of available data. Binding constants and thermodynamic parameters are highly dependent on experimental conditions (e.g., temperature, pH, buffer).

Experimental Protocols for Characterization

A variety of analytical techniques are employed to confirm the formation of inclusion complexes and to determine their stoichiometry, stability, and structure.

Phase Solubility Studies

This method is used to determine the stoichiometry and apparent stability constant of the complex by measuring the increase in the solubility of a sparingly soluble guest in the presence of increasing concentrations of this compound.

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the guest molecule to each this compound solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved guest.

  • Analyze the concentration of the dissolved guest in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot the concentration of the dissolved guest against the concentration of this compound. The shape of the resulting phase solubility diagram provides information about the stoichiometry of the complex, and the stability constant can be calculated from the slope of the initial linear portion of the curve.[9]

A Prepare this compound Solutions of Varying Concentrations B Add Excess Guest Molecule A->B C Equilibrate at Constant Temperature B->C D Filter to Remove Undissolved Guest C->D E Analyze Guest Concentration in Filtrate D->E F Plot Guest Concentration vs. This compound Concentration E->F G Determine Stoichiometry and Stability Constant F->G

Figure 2: Workflow for Phase Solubility Studies.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between the host and guest molecules, providing a complete thermodynamic profile of the complexation.

Protocol:

  • Prepare solutions of the guest molecule and this compound in the same buffer.

  • Load the guest molecule solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Perform a series of injections of the this compound solution into the guest solution while monitoring the heat change.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex in solution. Changes in the chemical shifts of the protons of both the host and guest upon complexation can confirm the formation of the complex and elucidate the geometry of inclusion.

Protocol:

  • Acquire ¹H NMR spectra of the free guest, free this compound, and a mixture of the two in a suitable deuterated solvent (e.g., D₂O).

  • Compare the spectra to identify changes in chemical shifts. Protons of the guest molecule that are located inside the this compound cavity will typically show a significant upfield shift.

  • Utilize 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), to identify through-space interactions between the protons of the host and guest, providing definitive evidence of inclusion and information on the orientation of the guest within the cavity.[14]

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the inclusion complex in the solid state.

Protocol:

  • Prepare a supersaturated solution of the inclusion complex.

  • Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step.[6]

  • Mount a crystal on the diffractometer and expose it to a monochromatic X-ray beam.

  • Collect the diffraction data as the crystal is rotated.

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the crystal structure using computational methods to generate an electron density map.

  • Build and refine the atomic model of the inclusion complex to fit the electron density map.[15]

cluster_solution Solution State Characterization cluster_solid Solid State Characterization ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics) NMR Nuclear Magnetic Resonance (NMR) (Structure in Solution) Solubility Phase Solubility (Stoichiometry, Stability) XRay X-ray Crystallography (3D Structure) Complex_Formation Inclusion Complex Formation Complex_Formation->ITC Complex_Formation->NMR Complex_Formation->Solubility Complex_Formation->XRay

Figure 3: Key experimental techniques for characterization.

Conclusion

The formation of inclusion complexes with this compound is a multifaceted process governed by a delicate balance of non-covalent interactions. A thorough understanding of the underlying mechanisms and the factors that influence complexation is crucial for the rational design and application of these systems in fields such as pharmaceuticals, food science, and materials chemistry. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound inclusion complexes, enabling researchers to harness their unique properties for a wide range of applications.

References

A Technical Guide to the Physical and Chemical Properties of Cyclohexaamylose (α-Cyclodextrin) for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, more commonly known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide of significant interest in the pharmaceutical and chemical industries.[1] It is composed of six α-1,4-linked D-glucopyranose units, which form a rigid, torus-shaped molecular structure.[2] This unique conformation creates a molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1][3] This amphiphilic nature is the foundation of its most valuable property: the ability to form non-covalent, host-guest inclusion complexes with a wide variety of molecules.[1][4]

By encapsulating "guest" molecules—typically poorly water-soluble drug compounds—within its cavity, α-cyclodextrin can significantly alter their physicochemical properties. This leads to profound benefits in drug development, including enhanced aqueous solubility, improved stability against degradation, increased bioavailability, and reduced local irritation.[5][6] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its toxicological profile to support its application in advanced drug formulation and delivery.

Core Physical and Structural Properties

The efficacy of this compound as a pharmaceutical excipient is rooted in its distinct physical and structural characteristics. These properties dictate its solubility, stability, and capacity for molecular encapsulation.

General Physical Properties

This compound is a white, crystalline, and practically odorless powder with a slightly sweet taste.[7] Its key physical parameters are summarized in Table 1 for quick reference.

Table 1: Physical Properties of this compound

Property Value References
Synonyms α-Cyclodextrin, Alfadex, Cyclomaltohexaose [1][8]
Molecular Formula C₃₆H₆₀O₃₀ [4][7]
Molar Mass 972.84 g/mol [2][4][9]
Appearance White, crystalline solid (hexagonal plates or needles) [2][7]
Melting Point >278 °C (with decomposition) [4][7]
Water Solubility (25°C) 14.5 g / 100 mL (145 g/L) [4][10]
Organic Solubility Insoluble in ethanol (B145695) and acetone; Soluble in DMF, DMSO [4][11][12]
Specific Rotation [α]D²⁵ +146° to +151° (c=1, H₂O) [4][7]

| Density | ~1.26 g/cm³ |[4] |

Molecular Structure and Dimensions

The defining feature of this compound is its three-dimensional structure, often described as a truncated cone or torus.[3] This shape arises from the cyclic arrangement of the six glucose units. The exterior surface, lined with primary and secondary hydroxyl groups, is hydrophilic and readily interacts with aqueous environments.[1][3] In contrast, the interior cavity, rich in glycosidic oxygen bridges and C-H groups, is hydrophobic (lipophilic).[1][3]

This structural duality is critical for its function. The key dimensions that govern its ability to encapsulate guest molecules are detailed in Table 2.

Table 2: Structural and Chemical Properties of this compound

Property Value / Description References
Structure 6 α-(1→4) linked D-glucopyranose units in a cycle [2]
Shape Truncated cone (torus) [3]
Cavity Height ~7.9 Å (0.79 nm) [3][10]
Internal Cavity Diameter 4.7 - 5.3 Å (0.47 - 0.53 nm) [3]
External Diameter ~14.6 Å (1.46 nm) [3]

| Crystal System | Orthorhombic, Space Group P2₁2₁2₁ |[13] |

Solubility Profile

This compound exhibits good solubility in water (14.5 g/100 mL at 25°C), which is significantly higher than that of its seven-membered counterpart, β-cyclodextrin.[4][10] However, it is generally insoluble in common organic solvents like ethanol and acetone.[4] This high aqueous solubility is advantageous for creating parenteral drug formulations. It is also soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its ability to form inclusion complexes and its relative stability under various conditions.

Inclusion Complex Formation

The primary chemical property exploited in drug development is the formation of host-guest inclusion complexes.[4] A hydrophobic drug molecule, or a hydrophobic moiety of a larger molecule, can be partitioned from the aqueous phase and become encapsulated within the nonpolar cavity of the α-CD molecule.[5] This process is driven by non-covalent interactions, including van der Waals forces and hydrophobic interactions.

The encapsulation process offers several key advantages:

  • Increased Aqueous Solubility: By shielding the hydrophobic guest molecule, the hydrophilic exterior of the α-CD allows the entire complex to be readily dissolved in water.[6]

  • Enhanced Stability: Encapsulation protects labile drugs from degradation pathways such as hydrolysis, oxidation, and photodecomposition.[6]

  • Improved Bioavailability: For drugs whose absorption is limited by poor solubility, complexation can lead to a significant increase in bioavailability.[6]

Hydrolysis and Stability

This compound is stable in alkaline solutions but can undergo acid-catalyzed hydrolysis, which breaks the α-1,4-glycosidic bonds to yield linear oligosaccharides and ultimately D-glucose.[7][14][15] It is notably resistant to hydrolysis by α-amylase, an enzyme found in saliva and the pancreas.[16] Chemically, it is stable but should be considered incompatible with strong oxidizing agents.[4][7]

Application in Drug Development: The Encapsulation Workflow

The formation of an inclusion complex is a cornerstone of cyclodextrin-based drug formulation. The general workflow involves dissolving the cyclodextrin (B1172386) and the guest drug, facilitating their interaction, and isolating the resulting complex. This process enhances drug solubility and stability for downstream applications.

G cluster_start Inputs cluster_process Process cluster_output Output Drug Poorly Soluble Drug (Guest) Mixing Co-dissolution & Mixing Drug->Mixing CD This compound (Host) CD->Mixing Solvent Aqueous Solvent Solvent->Mixing Complexation Dynamic Equilibrium: Inclusion Complex Formation Mixing->Complexation Stirring/ Sonication Isolation Isolation (e.g., Lyophilization, Spray Drying) Complexation->Isolation FinalProduct Drug-CD Complex (Enhanced Solubility & Stability) Isolation->FinalProduct

Caption: General workflow for drug encapsulation using this compound.

Experimental Characterization Protocols

The successful formulation and characterization of this compound-drug complexes require a suite of analytical techniques. Below are detailed methodologies for key experiments.

Protocol: Characterization of Inclusion Complex Formation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming inclusion complex formation and elucidating the geometry of the host-guest interaction in solution.[17][18]

  • Objective: To confirm the formation of an inclusion complex and determine its stoichiometry.

  • Materials: this compound (α-CD), guest drug molecule, Deuterium Oxide (D₂O), NMR tubes, volumetric flasks, precision balance.

  • Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation:

      • Prepare a stock solution of the guest drug in D₂O.

      • Prepare a series of solutions with a constant concentration of the guest drug and varying concentrations of α-CD (e.g., from 0 to 2 molar equivalents).

      • Ensure complete dissolution of all components. A small amount of a co-solvent like DMSO-d₆ may be used if necessary, but its effect on complexation should be considered.

    • NMR Acquisition:

      • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

      • Record the chemical shifts (δ) of the protons of both the guest molecule and the α-CD. Pay close attention to the internal protons of the cyclodextrin (H-3, H-5) and the aromatic or aliphatic protons of the guest.

    • Data Analysis:

      • Chemical Shift Perturbation: Observe changes in the chemical shifts of the guest protons upon addition of α-CD. Protons that are inside or near the cyclodextrin cavity will typically show a significant upfield or downfield shift due to the anisotropic environment of the cavity.[17]

      • Job's Plot (Method of Continuous Variation): To determine the stoichiometry (e.g., 1:1, 1:2), prepare a series of solutions where the total molar concentration of host and guest is constant, but their mole fraction varies from 0 to 1. Plot the chemical shift change (Δδ) multiplied by the mole fraction of the guest against the mole fraction. The maximum of this plot indicates the stoichiometry of the complex.[17]

      • 2D ROESY: Acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum for a 1:1 complex solution to observe through-space correlations between the internal protons of the α-CD (H-3, H-5) and the protons of the guest molecule, providing direct evidence of inclusion.[18]

Protocol: Determination of Solid-State Structure by Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline state of the drug, cyclodextrin, and their complex, confirming the formation of a new solid phase.

  • Objective: To verify the formation of a new crystalline inclusion complex, distinct from the physical mixture of the components.

  • Materials: Pure guest drug, pure α-CD, lyophilized drug-CD complex, physical mixture of drug and α-CD.

  • Instrumentation: Powder X-ray Diffractometer with Cu Kα radiation.

  • Methodology:

    • Sample Preparation:

      • Prepare four samples: (1) pure drug, (2) pure α-CD, (3) a physical mixture of the drug and α-CD in the desired molar ratio, and (4) the prepared inclusion complex.

      • Gently pack each powder sample into a sample holder.

    • PXRD Analysis:

      • Scan the samples over a 2θ range (e.g., 5° to 50°) at a specified scan rate.

    • Data Analysis:

      • Compare the four diffractograms. The pattern of the physical mixture should be a simple superposition of the patterns of the individual components.

      • If a true inclusion complex has formed, its diffractogram will show a unique pattern with different peak positions and/or intensities, or a halo pattern indicative of an amorphous state, which is distinctly different from the physical mixture.[19]

Protocol: Assessment of Thermal Behavior by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material, providing evidence of complex formation through changes in melting, boiling, or decomposition points.[20][21]

  • Objective: To observe thermal events (like melting point depression or disappearance) that indicate host-guest interaction.

  • Materials: Pure guest drug, pure α-CD, lyophilized drug-CD complex, physical mixture of drug and α-CD.

  • Instrumentation: Differential Scanning Calorimeter.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh 3–5 mg of each of the four samples (as in PXRD) into aluminum DSC pans and hermetically seal them.[19]

    • DSC Analysis:

      • Heat the samples under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a relevant temperature range (e.g., 25 °C to 300 °C).[19]

      • Use an empty sealed pan as a reference.

    • Data Analysis:

      • Analyze the resulting thermograms. The pure drug should exhibit a sharp endothermic peak corresponding to its melting point.

      • In the thermogram of the inclusion complex, this melting peak should be absent, shifted to a different temperature, or significantly broadened, indicating that the drug is no longer present in its crystalline form but is instead encapsulated within the cyclodextrin cavity.[20][22]

G cluster_analysis Analytical Characterization cluster_results Information Obtained Start Prepared Drug-CD Complex NMR NMR Spectroscopy (¹H, ¹³C, 2D ROESY) Start->NMR DSC Differential Scanning Calorimetry (DSC) Start->DSC PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD NMR_Info • Host-Guest Interaction • Stoichiometry • Binding Geometry NMR->NMR_Info DSC_Info • Thermal Stability • Confirmation of Complexation (Loss of Drug Melting Point) DSC->DSC_Info PXRD_Info • Crystalline State Analysis • Confirmation of New Solid Phase Formation PXRD->PXRD_Info

Caption: Experimental workflow for the characterization of a drug-CD complex.

Toxicological Profile

This compound is generally regarded as safe (GRAS) for its intended use in food and has a favorable toxicological profile for pharmaceutical applications, especially when administered orally.[2][23]

  • Oral Administration: When taken orally, α-CD has very low toxicity. This is primarily due to its poor absorption from the gastrointestinal tract.[23] High dietary concentrations (e.g., 20%) in long-term rat studies have shown effects like caecal enlargement, a common observation for poorly digestible carbohydrates, but no significant signs of systemic toxicity.[24][25]

  • Parenteral Administration: Intravenous or intraperitoneal administration requires more caution. At high doses, α-cyclodextrin can cause osmotic nephrosis because it is not readily metabolized and is cleared by the kidneys.[25]

  • Genotoxicity and Teratogenicity: Studies have shown that α-cyclodextrin is not genotoxic or teratogenic.[25][26]

Overall, for oral drug delivery applications, this compound is considered a safe and non-toxic excipient.[23][24][26]

Conclusion

This compound (α-cyclodextrin) possesses a unique combination of physical and chemical properties that make it an exceptionally valuable tool for researchers in drug development. Its well-defined molecular structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows for the encapsulation of poorly soluble drug molecules. This host-guest complexation mechanism effectively addresses critical formulation challenges, including low solubility, poor stability, and limited bioavailability. Supported by a strong safety profile for oral administration and well-established analytical methods for characterization, this compound stands as a key enabling excipient for the development of advanced and effective pharmaceutical products.

References

A Technical Guide to the Synthesis and Enzymatic Production of Cyclohexaamylose (α-Cyclodextrin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, commonly known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked D-glucopyranose units.[1][2] These molecules form a truncated cone structure, featuring a hydrophobic internal cavity and a hydrophilic exterior.[1] This unique conformation allows them to encapsulate a wide variety of hydrophobic guest molecules, forming non-covalent inclusion complexes. This property is of paramount importance in the pharmaceutical industry, where α-CD is used to enhance the aqueous solubility, stability, and bioavailability of drug compounds. While chemical synthesis routes exist, the industrial production of this compound is dominated by enzymatic conversion of starch, a more efficient and specific process.[1] This guide provides a detailed technical overview of the predominant enzymatic synthesis methods, experimental protocols, and the underlying biochemical mechanisms.

Enzymatic Synthesis: The Role of CGTase

The enzymatic synthesis of cyclodextrins from starch is catalyzed by the enzyme Cyclodextrin (B1172386) Glycosyltransferase (CGTase, EC 2.4.1.19).[3] CGTase is a member of the glycosyl hydrolase family 13 (α-amylase family) and is primarily sourced from various microorganisms, with species of the genus Bacillus being the most prominent producers.[1][4]

CGTase: Classification and Specificity

CGTases are classified based on the primary type of cyclodextrin they produce. While all CGTases generate a mixture of α-, β-, and γ-cyclodextrins, they are categorized as α-CGTase, β-CGTase, or γ-CGTase depending on the predominant product.[1] For the synthesis of this compound, α-CGTases are of primary interest. The product specificity is determined by the enzyme's unique structural features and the reaction conditions employed.[4]

Catalytic Mechanism of CGTase

CGTase catalyzes four main reactions: cyclization, coupling, disproportionation, and a minor hydrolysis reaction.[3][5] The formation of this compound is achieved through the cyclization reaction, which is an intramolecular transglycosylation process.[5][6]

The mechanism proceeds via an α-retaining double-displacement pathway involving key catalytic residues (typically Glu, Asp, and Asp) in the enzyme's active site.[1][6]

  • Cleavage: The enzyme binds to a linear starch chain and cleaves an α-1,4-glycosidic bond. This forms a covalent glycosyl-enzyme intermediate.[1]

  • Cyclization: The non-reducing end of the cleaved starch chain is then positioned within the active site and attacks the glycosyl-enzyme intermediate.

  • Release: This attack results in the formation of a new intramolecular α-1,4-glycosidic bond, creating the cyclic structure of this compound, which is then released from the enzyme.[1][6]

CGTase_Mechanism CGTase Catalytic Mechanism cluster_enzyme CGTase Active Site cluster_substrate Enzyme CGTase Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate 2. Intermediate Formation Product This compound (α-CD) Intermediate->Product 3. Cyclization & Release Starch Linear Starch Chain Starch->Enzyme 1. Binding & Cleavage Product->Starch Coupling/Disproportionation (Reverse/Side Reactions)

CGTase catalytic cycle for cyclodextrin formation.

Production and Purification Workflow

The industrial production of this compound is a multi-step bioprocess that begins with raw starch and concludes with a purified, crystalline product. The process can be broadly divided into starch preparation, enzymatic conversion, and product purification.

Production_Workflow This compound Production Workflow cluster_prep Starch Preparation cluster_reaction Enzymatic Conversion cluster_purification Purification Starch Starch Slurry Gelatinization Gelatinization (Heating) Starch->Gelatinization Liquefaction Liquefaction (α-amylase) Gelatinization->Liquefaction EnzymeAdd Add CGTase Liquefaction->EnzymeAdd Conversion Cyclization Reaction (Controlled pH & Temp) EnzymeAdd->Conversion Inactivation Enzyme Inactivation (Heating/pH shift) Conversion->Inactivation Precipitation Selective Precipitation (e.g., with n-decanol) Inactivation->Precipitation Filtration Filtration / Centrifugation Precipitation->Filtration Washing Washing (e.g., with Ethanol) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure this compound (α-CD) Drying->FinalProduct

General workflow for enzymatic production of this compound.
Detailed Experimental Protocol (Lab-Scale)

This protocol describes a general method for the production and purification of this compound from soluble starch using a commercially available CGTase.

1. Materials and Reagents:

  • Soluble starch (e.g., from potato or corn)

  • Cyclodextrin Glycosyltransferase (CGTase) from a Bacillus species, preferably an α-CGTase.

  • Phosphate buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)

  • α-Amylase (thermostable)

  • n-Decanol (or other suitable precipitating agent)

  • Ethanol (B145695)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustments

  • Equipment: Stirred-tank bioreactor or jacketed glass reactor with temperature and pH control, centrifuge, filtration apparatus, rotary evaporator or vacuum oven.

2. Starch Liquefaction:

  • Prepare a 10-15% (w/v) aqueous slurry of soluble starch in a reaction vessel.[2]

  • Adjust the pH to the optimal range for the thermostable α-amylase (typically pH 6.0-7.0).

  • Heat the slurry to 85-95°C with continuous stirring to gelatinize the starch.[2]

  • Add thermostable α-amylase and maintain the temperature for 30-60 minutes to liquefy the starch, reducing its viscosity. The goal is a dextrose equivalent (DE) below 5.[7]

  • Terminate the liquefaction reaction by inactivating the α-amylase, typically by lowering the pH to ~4.5 with HCl and/or boiling for 10 minutes.[8]

  • Cool the liquefied starch solution to the optimal temperature for the CGTase reaction (e.g., 55-65°C).[1][9]

3. Enzymatic Conversion to this compound:

  • Adjust the pH of the liquefied starch solution to the optimum for the selected CGTase (typically pH 5.0-8.0).[9][10]

  • Add CGTase to the solution. An enzyme-to-substrate ratio of approximately 50 U/g of starch can be used as a starting point.[9]

  • Add a selective precipitating agent for α-CD, such as n-decanol (e.g., 5-8% v/w of starch), to the reaction mixture.[2] This agent forms an inclusion complex with the produced α-CD, causing it to precipitate and shifting the reaction equilibrium towards α-CD formation.

  • Maintain the reaction at the optimal temperature with gentle stirring for 6 to 48 hours.[2] The reaction progress can be monitored by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).

4. Product Recovery and Purification:

  • After the reaction, terminate the enzymatic activity by boiling the mixture for 15 minutes or by a rapid pH shift.

  • Cool the mixture to room temperature or below (e.g., 4°C) to maximize the precipitation of the α-CD-decanol complex.

  • Separate the precipitate from the supernatant by centrifugation or filtration.

  • Wash the collected precipitate several times with cold water to remove unreacted sugars and buffer salts.

  • To remove the complexing agent (n-decanol), wash the precipitate thoroughly with ethanol or perform steam distillation.[2]

  • The resulting white solid is purified this compound. It can be further purified by recrystallization from water.

  • Dry the final product under vacuum at 60-80°C to obtain a fine, white crystalline powder.

Quantitative Data Summary

The efficiency and product specificity of this compound synthesis are highly dependent on the microbial source of the CGTase and the reaction conditions.

Table 1: Properties of CGTases from Various Bacillus Strains

Microbial Source Optimal Temp (°C) Optimal pH Major Product(s) Reference
Bacillus macerans ~55°C 5.0 - 7.0 α-CD (initially), then β-CD [10][11]
Bacillus circulans 55 - 60°C 4.5 - 5.0 β-CD [9]
Bacillus licheniformis N/A N/A α-CD, β-CD [4][12]
Bacillus stearothermophilus 70°C N/A α-CD, β-CD [1]
Alkalophilic Bacillus sp. 55°C 5.0 - 10.0 α-CD, β-CD, γ-CD [13]

| Thermoanaerobacter sp. | 80°C | N/A | α-CD, β-CD |[1] |

Table 2: Typical Enzymatic Reaction Parameters and Yields

Parameter Typical Range / Value Notes Reference
Substrate Liquefied Starch (Corn, Cassava, Potato) Cassava starch has shown high efficiency. [4][12]
Substrate Conc. 5 - 15% (w/v) Higher concentrations can lead to substrate inhibition. [2][9]
Enzyme:Substrate Ratio 20 - 100 U/g starch Optimized via response surface methodology. [2][9]
Temperature 50 - 85°C Dependent on the thermal stability of the specific CGTase. [1]
pH 4.5 - 8.5 Dependent on the specific CGTase. [8][9][10]
Reaction Time 6 - 72 hours Longer times may not significantly increase yield. [2][8]

| Overall Yield | 35 - 50% | Total CD conversion from starch. Specific α-CD yield depends on enzyme and conditions. |[11] |

Chemical Synthesis Overview

While enzymatic synthesis is the standard for industrial production, purely chemical synthesis of this compound is exceptionally complex and inefficient, making it impractical for bulk manufacturing. The primary challenge lies in achieving the required regio- and stereoselectivity to form the six α-1,4-glycosidic bonds in a cyclic structure, which typically results in very low yields.[14]

However, chemical methods are crucial for the synthesis of modified cyclodextrins and their derivatives . These reactions start with native this compound (produced enzymatically) and introduce functional groups to alter its properties. For example, monosubstituted cyclohexaamyloses can be prepared by reacting α-CD with reagents like tosyl chloride, followed by nucleophilic substitution to introduce groups such as azides, halogens, or amines.[15] These derivatives are vital for advanced applications in drug delivery, chiral separation, and nanotechnology.

Conclusion

The production of this compound is a well-established biotechnological process that relies heavily on the catalytic efficiency of Cyclodextrin Glycosyltransferase enzymes. By carefully selecting the microbial source of the CGTase and optimizing key reaction parameters such as temperature, pH, and substrate concentration, it is possible to achieve significant yields of this versatile excipient. The detailed protocols and data presented in this guide offer a comprehensive foundation for researchers and drug development professionals to understand, replicate, and innovate upon the synthesis of this compound for advanced pharmaceutical applications.

References

An In-depth Technical Guide to the Toxicity and Biocompatibility of Cyclohexaamylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked glucopyranose units. Its unique truncated cone structure with a hydrophilic exterior and a hydrophobic interior allows it to form inclusion complexes with a variety of molecules, making it a valuable excipient in the pharmaceutical, food, and chemical industries.[1] As its applications expand, a thorough understanding of its toxicological and biocompatibility profile is crucial for ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the toxicity and biocompatibility of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

Regulatory Status

This compound is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food additive.[2][3] It is also listed in various pharmacopoeias as a pharmaceutical excipient for solubilizing and stabilizing drugs.[4]

Data Presentation

Acute Toxicity Data

The acute toxicity of this compound varies significantly with the route of administration. Oral administration is generally safe with a very high LD50, while parenteral routes are associated with higher toxicity.

SpeciesRoute of AdministrationLD50 (mg/kg bw)Reference
RatOral> 10,000
RatIntravenous1000[1]
RatIntraperitoneal4000 (all animals died)[1]
MouseIntravenousNot specified[1]
MouseIntraperitonealNot specified[1]
In Vitro Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated in various cell lines, with the primary mechanism attributed to the extraction of phospholipids (B1166683) from the cell membrane.[4][5]

Cell LineAssayIC50 (mM)Reference
Caco-2MTT698 µM (at 72h)[6]
P388 murine leukaemia cellsNot specified11[1]
Human Erythrocytes (Hemolysis)Hemolysis Assay16 (HC50)[4]

IC50: Half-maximal inhibitory concentration; HC50: Half-maximal hemolytic concentration

Hemocompatibility Data

In vitro studies have shown that this compound can cause hemolysis at higher concentrations.[1] However, when modified and coated on magnetic nanoparticles, it has been shown to be compatible with human whole blood, with no significant impact on platelet activation, hemolysis, or hemostasis.[7][8]

AssayObservationReference
HemolysisConcentration-dependent hemolysis observed.[1]
Platelet ActivationNo significant impact when coated on nanoparticles.[7][8]
CoagulationNo significant impact when coated on nanoparticles.[7][8]

Experimental Protocols

MTT Assay for Cytotoxicity in Caco-2 Cells

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere and form a monolayer.

  • Treatment: The cell monolayer is washed with phosphate-buffered saline (PBS) and then exposed to various concentrations of this compound dissolved in PBS for a defined period (e.g., 30 minutes to 72 hours) at 37°C.

  • MTT Addition: After incubation, the treatment solution is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for 3 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Methodology:

  • Blood Collection: Fresh human or animal blood is collected in tubes containing an anticoagulant (e.g., EDTA or citrate).

  • Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with an isotonic buffer solution (e.g., PBS) to remove plasma and other blood components.

  • Treatment: A suspension of erythrocytes is incubated with various concentrations of this compound at 37°C for a specified time (e.g., 30 minutes to 4 hours).

  • Controls: A negative control (buffer solution) and a positive control (a known hemolytic agent like Triton X-100 or water) are included.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control, and the HC50 value is determined.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.[1][2][4][9]

Methodology:

  • Animal Dosing: The test substance is administered to a group of rodents (usually mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A concurrent negative control (vehicle) and a positive control (a known mutagen) are included.

  • Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.

  • Slide Preparation: The collected cells are used to prepare slides, which are then fixed and stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs) in a large population of PCEs (typically at least 2000 per animal). The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

  • Data Analysis: The number of MN-PCEs in the treated groups is compared to the negative control group. A statistically significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive genotoxic effect.

Mandatory Visualizations

Biocompatibility_Testing_Workflow General Biocompatibility Testing Workflow for this compound cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Systemic Toxicity (LD50) Cytotoxicity->Acute_Toxicity Hemocompatibility Hemocompatibility Assays (e.g., Hemolysis) Hemocompatibility->Acute_Toxicity Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test) Genotoxicity_in_vivo Genotoxicity Assays (e.g., Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo Subchronic_Toxicity Subchronic Toxicity Acute_Toxicity->Subchronic_Toxicity Irritation Irritation & Sensitization Subchronic_Toxicity->Irritation Genotoxicity_in_vivo->Irritation Final_Evaluation Final Biocompatibility Evaluation Irritation->Final_Evaluation Material_Characterization Material Characterization (Physicochemical Properties) Risk_Assessment Risk Assessment (Based on intended use and existing data) Material_Characterization->Risk_Assessment Risk_Assessment->Cytotoxicity Risk_Assessment->Hemocompatibility Risk_Assessment->Genotoxicity_in_vitro

Caption: A general workflow for the biocompatibility assessment of this compound.

Cytotoxicity_Mechanism Proposed Cytotoxicity Mechanism of this compound cluster_membrane Cell Membrane Phospholipid Phospholipids Cholesterol Cholesterol Proteins Membrane Proteins This compound This compound (α-CD) Extraction Extraction of Phospholipids This compound->Extraction interacts with Extraction->Phospholipid from Disruption Membrane Disruption Extraction->Disruption Lysis Cell Lysis / Death Disruption->Lysis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

MTT_Assay_Workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate and Allow Adherence Start->Incubate1 Treat Treat Cells with this compound Incubate1->Treat Incubate2 Incubate for Exposure Period Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for Formazan Formation Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (DMSO) Incubate3->Add_Solvent Measure Measure Absorbance Add_Solvent->Measure Analyze Analyze Data (Calculate % Viability) Measure->Analyze Hemolysis_Assay_Workflow Hemolysis Assay Workflow Start Collect Whole Blood Isolate_RBCs Isolate and Wash Red Blood Cells (RBCs) Start->Isolate_RBCs Prepare_Suspension Prepare RBC Suspension Isolate_RBCs->Prepare_Suspension Treat Incubate RBCs with this compound Prepare_Suspension->Treat Centrifuge Centrifuge to Pellet Intact RBCs Treat->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure Measure Hemoglobin in Supernatant (Absorbance) Collect_Supernatant->Measure Analyze Analyze Data (Calculate % Hemolysis) Measure->Analyze

References

Unveiling the Dance of Molecules: A Technical Guide to Modeling Cyclohexaamylose Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexaamylose, the smallest of the natural cyclodextrins, presents a unique toroidal structure with a hydrophilic exterior and a hydrophobic inner cavity. This architecture allows it to encapsulate a wide variety of guest molecules, forming non-covalent inclusion complexes. This property has garnered significant interest in the pharmaceutical industry, where this compound is explored as a drug carrier to enhance the solubility, stability, and bioavailability of therapeutic agents. Understanding the intricate dance between this compound and its guest molecules at an atomic level is paramount for the rational design of effective drug delivery systems. Molecular modeling, in synergy with experimental validation, provides a powerful lens to scrutinize these interactions.

This technical guide delves into the core principles and methodologies for the molecular modeling of this compound complexes. It provides a comprehensive overview of the computational techniques employed, detailed experimental protocols for validation, and a structured presentation of quantitative data to facilitate comparative analysis.

The Computational Toolkit: Simulating this compound Complexation

A variety of computational methods are employed to model the formation and dynamics of this compound inclusion complexes. These in silico approaches offer insights into binding affinities, preferred orientations of the guest molecule within the host cavity, and the energetic forces driving complexation.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when bound to the this compound host.[1] It is an essential tool for high-throughput virtual screening to identify potential guest molecules and to gain initial insights into the binding mode. The process involves sampling a large number of possible conformations and orientations of the guest within the host's binding site and then using a scoring function to rank them.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic and detailed picture of the complexation process. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the host and guest molecules over time, revealing the stability of the complex, the role of solvent molecules, and the conformational changes that occur upon binding. These simulations are crucial for calculating binding free energies and understanding the thermodynamic profile of the interaction.

Experimental Validation: Grounding Simulations in Reality

Computational models, while powerful, must be validated by experimental data to ensure their accuracy and predictive power. Several experimental techniques are routinely used to characterize this compound complexes and provide the necessary data for comparison with simulation results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a highly sensitive technique that directly measures the heat changes associated with the binding of a guest molecule to this compound.[2][3][4][5] By titrating a solution of the guest molecule into a solution containing this compound, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction in a single experiment.[2][3] This provides a complete thermodynamic profile of the complexation event.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of inclusion complexes in solution.[6] By monitoring the chemical shift changes of the protons of both the host and guest molecules upon complexation, one can determine the stoichiometry of the complex and gain insights into the geometry of the inclusion.[6] Two-dimensional NMR techniques, such as ROESY and NOESY, can provide information about the proximity of specific atoms of the host and guest, allowing for a detailed structural characterization of the complex.

Quantitative Analysis: A Comparative Look at Binding Affinities

A critical aspect of molecular modeling is its ability to predict binding affinities that correlate well with experimental measurements. The following table summarizes a selection of experimentally determined and computationally calculated binding free energies (ΔG) for various guest molecules forming complexes with this compound.

Guest MoleculeExperimental ΔG (kcal/mol)Computational MethodCalculated ΔG (kcal/mol)Reference
Umbelliferone-4.5Molecular Docking-5.2[7]
Finasteride (B1672673)-6.3Molecular Docking-6.3[1]
Benzene-2.1Not SpecifiedNot Specified[8]
Resorcinol-2.8Not SpecifiedNot Specified[8]
Flurbiprofen-4.2Not SpecifiedNot Specified[8]
Naproxen-4.9Not SpecifiedNot Specified[8]
Nabumetone-5.6Not SpecifiedNot Specified[8]

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol
  • Sample Preparation: Prepare solutions of this compound and the guest molecule in the same buffer to avoid artifacts from buffer mismatch. The concentration of the host in the sample cell is typically 10-20 times the expected dissociation constant (Kd), while the guest concentration in the syringe is 10-20 times the host concentration.[3] All solutions should be thoroughly degassed before the experiment.[3]

  • Instrument Setup: The experiment is typically carried out at a constant temperature, often 25°C. The injection volume and spacing between injections are optimized to ensure that the binding isotherm is well-defined.[4]

  • Titration: A series of small injections of the guest solution are made into the this compound solution. The heat change associated with each injection is measured.[2]

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[3]

NMR Titration Protocol
  • Sample Preparation: A series of NMR samples are prepared with a constant concentration of either the host (this compound) or the guest, and a varying concentration of the other component.[6] All samples are prepared in a deuterated solvent (e.g., D2O).

  • NMR Data Acquisition: 1H NMR spectra are recorded for each sample. The chemical shifts of specific protons of the host (typically the inner cavity protons H3 and H5) and the guest are monitored.

  • Data Analysis: The changes in chemical shifts (Δδ) are plotted against the concentration of the titrant. The resulting titration curve is then fitted to a binding isotherm equation to determine the association constant (Ka) and the stoichiometry of the complex. For a 1:1 complex, the Job's plot method can also be used to determine the stoichiometry by keeping the total concentration of host and guest constant while varying their molar fractions.[6]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the computational modeling and experimental validation of this compound complexes.

computational_workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Define System: This compound + Guest + Solvent host_prep Prepare Host Structure (e.g., from PDB) start->host_prep guest_prep Prepare Guest Structure (e.g., from PubChem) start->guest_prep solvate Solvate the System (e.g., with water box) host_prep->solvate guest_prep->solvate docking Molecular Docking (Predict Binding Pose) solvate->docking md_sim Molecular Dynamics Simulation (Explore Conformational Space) docking->md_sim binding_energy Calculate Binding Free Energy (e.g., MM/PBSA, TI) md_sim->binding_energy structural_analysis Analyze Structural Properties (RMSD, RMSF, H-bonds) md_sim->structural_analysis

Caption: Computational modeling workflow for this compound complexes.

experimental_workflow cluster_prep_exp Sample Preparation cluster_itc Isothermal Titration Calorimetry (ITC) cluster_nmr Nuclear Magnetic Resonance (NMR) start_exp Synthesize/Procure This compound and Guest solution_prep Prepare Stock Solutions in Appropriate Buffer start_exp->solution_prep itc_exp Perform ITC Titration solution_prep->itc_exp nmr_exp Perform NMR Titration solution_prep->nmr_exp itc_analysis Analyze Binding Isotherm (Ka, ΔH, Stoichiometry) itc_exp->itc_analysis nmr_analysis Analyze Chemical Shift Perturbations (Ka, Stoichiometry, Structure) nmr_exp->nmr_analysis

Caption: Experimental validation workflow for this compound complexes.

integrated_workflow cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis_int Integrated Analysis comp_model Develop Computational Model (Docking & MD Simulations) comp_results Predict Binding Affinity and Structure comp_model->comp_results comparison Compare Computational and Experimental Results comp_results->comparison exp_validation Perform Experiments (ITC, NMR) exp_results Measure Binding Affinity and Characterize Structure exp_validation->exp_results exp_results->comparison model_refinement Refine Computational Model comparison->model_refinement Discrepancies? design Rational Design of Novel This compound Complexes comparison->design Good Agreement model_refinement->comp_model

Caption: Integrated workflow for studying this compound complexes.

Conclusion

The molecular modeling of this compound complexes, when tightly integrated with experimental validation, provides a robust framework for understanding and predicting the behavior of these fascinating host-guest systems. This guide has outlined the key computational and experimental methodologies, presented a comparative analysis of binding data, and visualized the interconnected workflows. By leveraging these approaches, researchers and drug development professionals can accelerate the design and optimization of novel this compound-based drug delivery systems with enhanced efficacy and therapeutic benefit.

References

The Self-Assembly and Aggregation of Cyclohexaamylose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units. While well-known for its ability to form inclusion complexes with a variety of guest molecules, this compound also exhibits a notable propensity for self-assembly and aggregation in aqueous solutions. This behavior is of significant interest to researchers, particularly in the fields of drug delivery, materials science, and supramolecular chemistry. The formation of nano- and micro-scale aggregates can influence the solubility, stability, and bioavailability of encapsulated compounds. This technical guide provides an in-depth overview of the core principles governing the self-assembly and aggregation of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to this compound Self-Assembly

This compound is a torus-shaped molecule with a hydrophilic exterior and a hydrophobic internal cavity.[1] This amphiphilic nature drives its self-assembly in aqueous environments. In dilute solutions, this compound exists predominantly as monomers. However, as the concentration increases, intermolecular interactions, primarily hydrogen bonding and hydrophobic forces, lead to the formation of aggregates.[2] This process is spontaneous and influenced by several factors including concentration, temperature, pH, and the presence of guest molecules or other solutes.[3]

The aggregation of cyclodextrins is a critical consideration in pharmaceutical formulations, as it can impact the complexation efficiency and overall performance of cyclodextrin-based drug delivery systems.[4] Understanding and controlling this phenomenon is crucial for the rational design of such systems.

Quantitative Data on this compound Aggregation

The self-assembly of this compound is characterized by several key parameters, including the critical aggregation concentration (CAC), aggregate size, and the thermodynamic driving forces.

ParameterValueMethodConditionsReference
Critical Aggregation Concentration (CAC) ~25 mg/mLNot specifiedAqueous solution[5]
Aggregate Size (Hydrodynamic Diameter) Varies (nm to µm)Dynamic Light Scattering (DLS)Aqueous solution[6]
Thermodynamic Parameter ObservationMethodConditionsReference
ΔG (Gibbs Free Energy) Spontaneous process (Negative)Isothermal Titration Calorimetry (ITC)Aqueous solution (for modified CDs)[6]
ΔH (Enthalpy) Exothermic process (Negative)Isothermal Titration Calorimetry (ITC)Aqueous solution (for modified CDs)[6]
ΔS (Entropy) Driven by an increase in the entropy of the environmentIsothermal Titration Calorimetry (ITC)Aqueous solution (for modified CDs)[6]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to study the self-assembly and aggregation of this compound. Detailed methodologies for key experiments are provided below.

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy

This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic microenvironment of the this compound aggregates.

Materials:

  • This compound

  • Pyrene (fluorescence grade)

  • Acetone (B3395972) (spectroscopic grade)

  • High-purity water (e.g., Milli-Q)

  • Volumetric flasks and micropipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of pyrene: Dissolve a small, accurately weighed amount of pyrene in acetone to prepare a concentrated stock solution (e.g., 1 mM).

  • Prepare this compound solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CAC (e.g., from 1 mg/mL to 50 mg/mL).

  • Add pyrene to this compound solutions: To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of acetone should be kept low (e.g., < 0.1% v/v) to avoid interfering with the aggregation process.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) in the dark to ensure the pyrene has partitioned into any aggregates formed.

  • Fluorescence measurements: Record the fluorescence emission spectrum of each sample using a fluorometer. For pyrene, the excitation wavelength is typically around 335 nm. The emission spectrum will show several vibronic bands.

  • Data analysis: A key parameter is the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃), known as the I₁/I₃ ratio. This ratio is sensitive to the polarity of the pyrene's microenvironment. A plot of the I₁/I₃ ratio as a function of the logarithm of the this compound concentration will show a sigmoidal decrease. The CAC is determined from the inflection point of this curve.[7][8]

Aggregate Size Determination using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.

Materials:

  • This compound solutions of known concentrations

  • High-purity water

  • Syringe filters (e.g., 0.22 µm pore size)

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample preparation: Prepare this compound solutions at concentrations above the CAC. Filter the solutions through a syringe filter directly into a clean, dust-free DLS cuvette to remove any extraneous dust particles.[9]

  • Instrument setup: Set the parameters on the DLS instrument, including the solvent viscosity and refractive index (for water at the measurement temperature), and the scattering angle (typically 90° or 173°).

  • Measurement: Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C). Perform the DLS measurement. The instrument's software will analyze the fluctuations in scattered light intensity to determine the translational diffusion coefficient, from which the hydrodynamic diameter of the aggregates is calculated using the Stokes-Einstein equation.[6]

  • Data analysis: The output will typically be a size distribution plot showing the intensity, volume, or number distribution of particle sizes. This will reveal the presence and size of the this compound aggregates.[10]

Thermodynamic Analysis using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the self-assembly process.

Materials:

  • High-purity this compound

  • High-purity water

  • ITC instrument

  • Syringes and sample cell

Procedure:

  • Sample preparation: Prepare a concentrated solution of this compound in high-purity water. The water used for the solution and for the reference cell must be from the same source to minimize dilution heats. Degas both the sample solution and the water before loading into the ITC.

  • Instrument setup: Equilibrate the ITC instrument to the desired temperature. Load the degassed water into the sample cell and the concentrated this compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the water-filled sample cell. The instrument will measure the heat released or absorbed after each injection.

  • Data analysis: The resulting data is a plot of heat flow per injection versus the molar ratio. This isotherm can be fitted to a suitable self-assembly model (e.g., a sequential binding model) to extract the thermodynamic parameters: the enthalpy change (ΔH), the entropy change (ΔS), and the Gibbs free energy change (ΔG) of aggregation.[11][12]

Visualization of Aggregates using Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and size of the this compound aggregates.

Materials:

  • This compound solutions above the CAC

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • High-purity water

  • Filter paper

Procedure:

  • Sample application: Place a small drop (e.g., 5-10 µL) of the this compound aggregate solution onto the surface of a TEM grid. Allow the sample to adsorb for a few minutes.[13]

  • Wicking: Carefully blot away the excess solution from the edge of the grid using a piece of filter paper.

  • Negative staining: Apply a drop of the negative staining agent to the grid for a short period (e.g., 30-60 seconds). The stain will surround the aggregates, creating contrast.

  • Final wicking: Wick away the excess stain with filter paper.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging: Observe the sample under the TEM at various magnifications to visualize the morphology and size of the this compound aggregates.

Visualizations of Key Concepts and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G Molecular Structure of this compound G1 G G2 G G1->G2 G3 G G2->G3 G4 G G3->G4 G5 G G4->G5 G6 G G5->G6 G6->G1 Cavity Hydrophobic Cavity

Caption: Molecular structure of this compound (α-cyclodextrin).

Caption: Self-assembly process of this compound monomers into aggregates.

G Experimental Workflow for Aggregate Characterization cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare Aqueous This compound Solutions CAC Fluorescence Spectroscopy (CAC Determination) Prep->CAC DLS Dynamic Light Scattering (Size Distribution) Prep->DLS ITC Isothermal Titration Calorimetry (Thermodynamics) Prep->ITC TEM Transmission Electron Microscopy (Morphology) Prep->TEM Data Quantitative Data and Visual Confirmation CAC->Data DLS->Data ITC->Data TEM->Data

Caption: Experimental workflow for characterizing this compound aggregates.

Conclusion

The self-assembly and aggregation of this compound are fundamental properties that significantly influence its application in various scientific and industrial domains. This guide has provided a comprehensive overview of this phenomenon, including key quantitative data and detailed experimental protocols for its characterization. By understanding the principles of this compound aggregation and employing the appropriate analytical techniques, researchers can better control and harness this behavior for the development of novel drug delivery systems and advanced materials. Further research is warranted to elucidate the precise thermodynamic parameters of unmodified this compound self-assembly and to explore the influence of a wider range of environmental factors on the aggregation process.

References

cyclohexaamylose derivatives and their unique properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclohexaamylose Derivatives: Properties and Applications

Introduction to this compound (α-Cyclodextrin)

This compound, more commonly known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked D-glucopyranose units.[1][2] This structure forms a truncated cone or torus shape, which is a key feature of all cyclodextrins.[2][3][4] The exterior of this cone is hydrophilic due to the presence of numerous hydroxyl groups, while the interior cavity is relatively hydrophobic.[3][5][6][7] This unique amphiphilic structure allows cyclodextrins to encapsulate a wide variety of lipophilic "guest" molecules within their cavity, forming non-covalent inclusion complexes.[3][4][8][9]

This encapsulation can significantly alter the physicochemical properties of the guest molecule.[2][5][8] In the pharmaceutical field, this is particularly valuable for improving the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[3][7][9][10][11] However, native cyclodextrins, including α-CD, have limitations, most notably their relatively low aqueous solubility, which can restrict their application.[12] To overcome these limitations and enhance their performance, native cyclodextrins are chemically modified to produce a wide array of derivatives with superior properties.[11][12]

Synthesis of Cyclodextrin (B1172386) Derivatives

The chemical modification of cyclodextrins primarily involves the substitution of the hydroxyl groups on the glucose units.[12] These modifications can improve solubility, increase the strength and selectivity of guest binding, and introduce new functionalities.[13] One of the most commercially significant and widely studied classes of derivatives is the sulfobutyl ether cyclodextrins (SBE-CDs). While the following protocol details the synthesis of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), a derivative of the seven-unit cyclodextrin, the general principles of etherification under alkaline conditions are representative of derivative synthesis for other cyclodextrins, including this compound.

Experimental Protocol: Synthesis of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This protocol is adapted from methodologies described in patent literature.[5][14][15]

Objective: To synthesize SBE-β-CD with a specific average degree of substitution.

Materials:

  • β-Cyclodextrin (β-CD)

  • 1,4-butane sultone

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Organic solvent (e.g., tetrahydrofuran, 1,4-dioxane) (Optional, to improve solubility of reactants)[14][15]

  • Hydrochloric acid (HCl) for neutralization

  • Anhydrous ethanol (B145695)

Procedure:

  • Dissolution: In a reaction flask, dissolve β-cyclodextrin in an aqueous sodium hydroxide solution under constant stirring. The temperature is typically controlled between 20°C and 30°C initially.[14]

  • Reaction Initiation: Heat the mixture to a temperature range of 60°C to 75°C.[14]

  • Etherification: Slowly add 1,4-butane sultone dropwise to the heated alkaline solution. The reaction is an etherification process carried out under reflux conditions.[5][14]

  • pH Control: During the reaction, the pH of the system will decrease. It is crucial to maintain the pH in a specific range, typically between 8.80 and 9.70, by continuously adding NaOH solution.[5] This controlled pH ensures a stable reaction and a consistent degree of substitution.[5]

  • Reaction Monitoring: The reaction is monitored until the remaining mass of unreacted β-cyclodextrin is 1% or less.[5] The reaction is then allowed to continue for an additional 10-15 hours.[5]

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Neutralize the reaction mixture to a pH of 6.8-7.2 using an appropriate acid, such as HCl.[5]

  • Purification:

    • Filter any precipitate formed during neutralization.[5]

    • The resulting solution is then purified to remove salts and by-products. This can be achieved through methods like dialysis (using a membrane with a molecular weight cutoff of 1000), nanofiltration, or gel column chromatography.[5][15]

    • The solution may be decolorized using activated carbon.[15]

  • Isolation: The purified solution is concentrated by evaporation and then freeze-dried to obtain a powder.[6][14][15]

  • Final Washing: The resulting solid powder is washed with anhydrous ethanol and dried to yield the final Sulfobutyl Ether-β-Cyclodextrin product.[5]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation A Dissolve β-CD in NaOH Solution B Heat to 60-75°C A->B C Add 1,4-Butane Sultone B->C D Maintain pH 8.8-9.7 with NaOH C->D Etherification E React for 10-15h D->E F Cool & Neutralize (pH 6.8-7.2) E->F G Filter & Purify (Dialysis/Nanofiltration) F->G H Freeze-Dry G->H I Wash with Ethanol & Dry H->I Product Final SBE-β-CD Product I->Product

Caption: Workflow for the synthesis of Sulfobutyl Ether-β-Cyclodextrin.

Unique Properties and Quantitative Data

Derivatization of this compound and other cyclodextrins imparts unique properties that enhance their functionality, particularly in pharmaceutical applications.

Enhanced Aqueous Solubility

Native β-cyclodextrin has a notoriously low aqueous solubility (1.85 g/100 mL at 25°C), which is a significant drawback.[12] In contrast, α-CD is more soluble (14.5 g/100 mL).[12] However, the solubility of both can be dramatically increased through chemical modification. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and SBE-β-CD are highly soluble (>50 g/100 mL). This increased solubility is due to the disruption of the strong intramolecular hydrogen bonding present in the crystal lattice of the parent cyclodextrin.

CompoundTypeAqueous Solubility ( g/100 mL at 25°C)
This compound (α-CD) Native14.5[12]
Cycloheptaamylose (β-CD) Native1.85[12]
Cyclooctaamylose (γ-CD) Native23.2[12]
Hydroxypropyl-β-CD (HP-β-CD) Derivative> 60.0
Sulfobutyl Ether-β-CD (SBE-β-CD) Derivative> 70.0
Randomly Methylated-β-CD (RM-β-CD) Derivative> 50.0
Table 1: Comparison of aqueous solubility for native cyclodextrins and their derivatives.
Inclusion Complexation and Binding Affinity

The primary function of cyclodextrins is to form inclusion complexes.[3][8] The stability of these complexes is described by the binding constant (K), where a higher value indicates a more stable complex. Derivatization can influence this binding affinity. For example, the flexible side chains of derivatives can provide additional interaction points with the guest molecule, or they can partially occupy the cavity, affecting the thermodynamics of complexation.

HostGuestBinding Constant (K, M⁻¹)Technique
α-CDPiroxicam120Phase Solubility
β-CDPiroxicam368Phase Solubility
β-CDL-Phenylalanine15.2Potentiometric Titration[16]
α-CDL-Tryptophan165Potentiometric Titration[16]
SBE-β-CDIsoliquiritigenin2137Phase Solubility[6]
Table 2: Examples of binding constants for various cyclodextrin-guest complexes.

Characterization of Cyclodextrin Complexes

The formation and properties of drug-cyclodextrin complexes must be thoroughly characterized. This involves confirming the formation of the inclusion complex and determining its stoichiometry and binding strength. A variety of analytical techniques are employed for this purpose.[7][17]

Common Characterization Techniques:

  • Phase Solubility Studies: Used to determine the stoichiometry of the complex and the binding constant by measuring the increase in guest solubility as a function of cyclodextrin concentration.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the geometry of the inclusion complex by observing chemical shift changes of both host and guest protons upon complexation.

  • Isothermal Titration Calorimetry (ITC): A powerful technique that directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of complexation.[17][18]

  • Spectroscopic Methods (UV-Vis, Fluorescence): Changes in the spectral properties of a guest molecule upon inclusion in the hydrophobic cyclodextrin cavity can be used to study complex formation.[17]

  • High-Performance Liquid Chromatography (HPLC): A key technique for separating and analyzing parent cyclodextrins and their more complex, multi-component derivatives.[19]

Experimental Protocol: Characterization by Phase Solubility Study

This protocol is based on the method described by Higuchi and Connors.

Objective: To determine the binding constant (K) and complex stoichiometry for a drug-cyclodextrin pair.

Materials:

  • Poorly soluble drug (guest)

  • Cyclodextrin derivative (host)

  • Aqueous buffer solution of appropriate pH

  • Syringe filters (e.g., 0.22 μm PTFE)

  • Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of CD Solutions: Prepare a series of aqueous solutions of the cyclodextrin derivative with increasing concentrations (e.g., 0 to 10 mM).[6]

  • Sample Preparation: Add an excess amount of the drug to each cyclodextrin solution in separate vials.[6] This ensures that the solutions will be saturated with the drug.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 48-72 hours) to ensure equilibrium is reached.[6]

  • Sample Filtration: After equilibration, allow the samples to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it through a syringe filter to remove any undissolved drug particles.[6]

  • Quantification: Analyze the filtrate from each sample to determine the concentration of the dissolved drug using a pre-validated analytical method (e.g., UV-Vis spectroscopy at the drug's λ_max).[6]

  • Data Analysis:

    • Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin derivative (x-axis). This is the phase solubility diagram.

    • If the plot is linear (A_L type), a 1:1 complex is typically formed. The binding constant (K_1:1) can be calculated from the slope and the intrinsic solubility of the drug (S_0) using the equation: K_1:1 = slope / (S_0 * (1 - slope))

    • The intrinsic solubility (S_0) is the y-intercept of the plot (the drug's solubility in the absence of cyclodextrin).

Characterization_Workflow A Prepare series of CD solutions (0-10 mM) B Add excess drug to each solution A->B C Equilibrate at constant temperature (e.g., 25°C for 48h) B->C D Filter supernatant to remove undissolved drug C->D E Quantify dissolved drug (UV-Vis or HPLC) D->E F Plot [Drug] vs. [CD] (Phase Solubility Diagram) E->F G Calculate Binding Constant (K) and determine stoichiometry F->G

Caption: Experimental workflow for a phase solubility study.

Molecular Recognition and Chiral Separation

Cyclodextrins are inherently chiral molecules, as they are constructed from D-glucose units. This chirality allows them to form diastereomeric complexes with enantiomeric guest molecules, where one complex is more stable than the other.[1] This difference in stability is the basis for enantioselective recognition and separation.[1] Cyclodextrin derivatives are widely used as chiral selectors in separation techniques like HPLC, gas chromatography (GC), and capillary electrophoresis (CE). The chemical modifications on the cyclodextrin rim can enhance chiral recognition by providing additional points of interaction, such as hydrogen bonding or electrostatic interactions, which help to better discriminate between enantiomers.[1]

Chiral_Recognition_Pathway cluster_system Chiral Recognition System cluster_interaction Interaction cluster_outcome Outcome CD Chiral CD Derivative (Host) Hydrophobic Cavity Chiral Surface Groups Complexes Diastereomeric Complexes CD-R Complex (More Stable) CD-S Complex (Less Stable) CD->Complexes Differential Binding Affinity Enantiomers Racemic Mixture (Guests) Enantiomer R Enantiomer S Enantiomers->CD Host-Guest Interaction Separation Enantiomeric Separation (e.g., in HPLC Column) Complexes->Separation Separation Achieved

Caption: Logical pathway of chiral recognition using cyclodextrin derivatives.

References

Methodological & Application

Application Notes and Protocols for Drug Solubilization Using Cyclohexaamylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4 linked glucopyranose units. This unique toroidal structure possesses a hydrophilic exterior and a hydrophobic internal cavity, enabling it to encapsulate poorly water-soluble drug molecules (guest molecules) to form inclusion complexes.[1][2] This encapsulation effectively increases the apparent solubility and dissolution rate of the guest drug, thereby enhancing its bioavailability.[2] These application notes provide detailed protocols for the preparation, characterization, and evaluation of drug-cyclohexaamylose inclusion complexes.

Data Presentation

The following tables summarize the quantitative data on the solubility enhancement of various drugs upon complexation with this compound.

Table 1: Solubility Enhancement of Drugs with this compound

DrugIntrinsic Solubility (S₀) (mg/mL)This compound ConcentrationApparent Solubility (mg/mL)Solubility Enhancement Ratio (Apparent Solubility / S₀)Molar Ratio (Drug:α-CD)Preparation MethodReference
Econazole Nitrate0.031:1, 1:2, 1:30.12, 0.21, 0.284.0, 7.0, 9.31:1, 1:2, 1:3Not Specified[3]
Econazole Besylate0.451:1, 1:2, 1:31.2, 2.1, 2.92.7, 4.7, 6.41:1, 1:2, 1:3Not Specified[3]
Econazole Maleate0.211:1, 1:2, 1:30.5, 0.9, 1.22.4, 4.3, 5.71:1, 1:2, 1:3Not Specified[3]

Table 2: Stability Constants of Drug-Cyclohexaamylose Complexes

DrugStability Constant (Kc) (M⁻¹)StoichiometryMethod of DeterminationReference
Piroxicam1321:1Phase Solubility
Tolbutamide891:1Phase Solubility
Glibenclamide2151:1Phase Solubility

Experimental Protocols

Protocol 1: Preparation of this compound Inclusion Complexes by Kneading Method

The kneading method is a simple and economical technique for preparing inclusion complexes, particularly suitable for poorly water-soluble drugs.[1][4]

Materials:

  • Drug of interest

  • This compound (α-CD)

  • Mortar and pestle

  • Water or water-ethanol mixture

  • Spatula

  • Drying oven or vacuum desiccator

  • Sieve (e.g., 100 mesh)

Procedure:

  • Accurately weigh the drug and this compound in the desired molar ratio (e.g., 1:1 or 1:2).

  • Place the this compound in the mortar and add a small amount of water or a water-ethanol mixture to form a paste.

  • Gradually add the drug powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction. The mixture should maintain a paste-like consistency.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dry under vacuum.[1]

  • Pulverize the dried complex using the mortar and pestle.

  • Pass the powdered complex through a sieve to obtain a uniform particle size.

  • Store the prepared inclusion complex in a well-closed container in a cool, dry place.

Protocol 2: Phase Solubility Study

Phase solubility analysis is a fundamental technique used to determine the stoichiometry and stability constant (Kc) of the drug-cyclohexaamylose inclusion complex.[5]

Materials:

  • Drug of interest

  • This compound (α-CD)

  • Distilled water or a suitable buffer solution

  • A series of vials or flasks

  • Shaking incubator or water bath

  • Filtration system (e.g., 0.45 µm syringe filters)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0 to 20 mM).

  • Add an excess amount of the drug to each vial containing the different this compound solutions. The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.

  • After equilibration, carefully withdraw samples from the supernatant of each vial.

  • Filter the samples immediately to remove the undissolved drug.

  • Analyze the filtrate to determine the concentration of the dissolved drug using a validated analytical method.

  • Plot the concentration of the dissolved drug (y-axis) against the corresponding concentration of this compound (x-axis) to construct a phase solubility diagram.

  • Determine the type of phase solubility diagram (e.g., A-type, B-type) and calculate the stability constant (Kc) and complexation efficiency (CE) from the slope and intercept of the linear portion of the curve.[5] For a 1:1 complex exhibiting an A-type diagram, the stability constant can be calculated using the following equation: Kc = slope / (S₀ * (1 - slope)) Where S₀ is the intrinsic solubility of the drug in the absence of this compound (the y-intercept).

Protocol 3: In Vitro Dissolution Study

This protocol is used to evaluate the effect of complexation with this compound on the dissolution rate of a poorly soluble drug.

Materials:

  • Drug-cyclohexaamylose inclusion complex

  • Pure drug (for comparison)

  • Physical mixture of drug and this compound (for comparison)

  • USP dissolution apparatus (e.g., Type II - Paddle)

  • Dissolution medium (e.g., 0.1 N HCl, phosphate (B84403) buffer pH 6.8)

  • Syringes and filters (e.g., 0.45 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare the dissolution medium and maintain it at a constant temperature (37 ± 0.5 °C).

  • Place a known amount of the drug-cyclohexaamylose complex, pure drug, or physical mixture (equivalent to a specific dose of the drug) into each dissolution vessel.

  • Start the dissolution apparatus at a specified paddle speed (e.g., 50 or 100 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specific volume of the dissolution medium.

  • Immediately filter the withdrawn sample.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Analyze the filtered samples to determine the concentration of the dissolved drug.

  • Plot the cumulative percentage of drug released as a function of time to obtain the dissolution profiles.

  • Compare the dissolution profiles of the inclusion complex, pure drug, and physical mixture to assess the enhancement in dissolution rate.

Visualizations

The following diagrams illustrate key workflows in the development and characterization of drug-cyclohexaamylose formulations.

experimental_workflow cluster_prep Complex Preparation prep_start Start weigh Weigh Drug & α-CD prep_start->weigh prep_choice Select Method weigh->prep_choice knead Kneading dry Drying knead->dry coprecipitate Co-precipitation coprecipitate->dry freeze_dry Freeze-drying sieve Sieving freeze_dry->sieve prep_choice->knead prep_choice->coprecipitate prep_choice->freeze_dry dry->sieve store Store Complex sieve->store prep_end End store->prep_end characterization_workflow cluster_solid Solid-State Characterization cluster_solution Solution-State & Performance start Prepared Inclusion Complex ftir FTIR Spectroscopy start->ftir dsc DSC Analysis start->dsc xrd X-ray Diffraction start->xrd phase_sol Phase Solubility Study start->phase_sol dissolution In Vitro Dissolution start->dissolution analysis Data Analysis & Interpretation ftir->analysis dsc->analysis xrd->analysis phase_sol->analysis dissolution->analysis logical_relationship drug Poorly Soluble Drug complex Inclusion Complex Formation drug->complex cyclo This compound (α-CD) cyclo->complex solubility Increased Apparent Solubility complex->solubility dissolution Enhanced Dissolution Rate complex->dissolution bioavailability Improved Bioavailability solubility->bioavailability dissolution->bioavailability

References

Application Notes and Protocols: Cyclohexaamylose in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units.[1] Its unique truncated cone-like structure features a hydrophilic exterior and a hydrophobic inner cavity, enabling it to encapsulate a wide variety of lipophilic drug molecules to form non-covalent inclusion complexes.[1][2] This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of poorly water-soluble drugs.[2][3] In the realm of targeted drug delivery, this compound serves as a versatile platform for the development of sophisticated carrier systems. By functionalizing the this compound molecule with targeting ligands, it is possible to direct drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target side effects.[4] These targeted systems hold immense promise for the treatment of various diseases, particularly cancer.[5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in targeted drug delivery systems.

Key Applications

This compound-based drug delivery systems have been explored for a multitude of therapeutic applications, including:

  • Oncology: Targeted delivery of chemotherapeutic agents to tumor cells, overcoming drug resistance, and reducing systemic toxicity.[5][6][7]

  • Gene Delivery: As a non-viral vector for the delivery of genetic material, offering a safer alternative to viral vectors.

  • Ophthalmology: Enhancing the solubility and penetration of drugs for treating ocular diseases.

  • Oral Drug Delivery: Improving the oral bioavailability of poorly soluble drugs.[8]

Data Presentation: Physicochemical Properties of this compound-Based Drug Delivery Systems

The following tables summarize quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of their key characteristics.

Table 1: Drug Loading and Encapsulation Efficiency

DrugTargeting LigandDrug Loading (%)Encapsulation Efficiency (%)Reference
DoxorubicinFolic Acid31.25-[9]
CurcuminFolic Acid20.2795.64[2]
Paclitaxel-->90[10]
Isotretinoin-0.3493[8]
Meropenem-1382[4]

Table 2: Particle Size and Zeta Potential

Drug Carrier SystemParticle Size (nm)Zeta Potential (mV)Reference
Doxorubicin-loaded Chitosan/CM-β-CD-FA NPs222 ± 12+19 ± 3[11]
Curcumin-loaded β-CD-CL-FA NPs151.8-[2]
Blank Chitosan/CM-β-CD-FA NPs192 ± 8+20 ± 2[9]
β-CD-based nanosponges (Camptothecin)--20 to -25[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the development and evaluation of this compound-based targeted drug delivery systems.

Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles (Co-precipitation Method)

Objective: To prepare drug-loaded this compound nanoparticles through co-precipitation.

Materials:

  • This compound (α-cyclodextrin)

  • Drug of interest (e.g., Doxorubicin)

  • Deionized water

  • Organic solvent (e.g., ethanol, methanol)

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Dissolution of this compound: Accurately weigh the desired amount of this compound and dissolve it in deionized water with continuous stirring to form a clear solution.

  • Dissolution of Drug: Dissolve the drug in a minimal amount of a suitable organic solvent.

  • Mixing: Slowly add the drug solution dropwise to the this compound solution while maintaining vigorous stirring.

  • Complexation: Continue stirring the mixture for 24-48 hours at room temperature to allow for the formation of inclusion complexes.

  • Precipitation: The drug-cyclohexaamylose complex will gradually precipitate out of the solution.

  • Separation: Centrifuge the suspension to pellet the nanoparticles.

  • Washing: Wash the pellet with deionized water and the organic solvent used for the drug to remove any uncomplexed drug and this compound.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a fine powder.

  • Storage: Store the lyophilized nanoparticles in a desiccator at 4°C.

Protocol 2: Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Sample Preparation: Disperse a small amount of the lyophilized nanoparticles in deionized water by sonication.

  • Measurement: Analyze the dispersion using a DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

B. Morphological Characterization (Transmission Electron Microscopy - TEM)

  • Sample Preparation: Place a drop of the nanoparticle dispersion onto a carbon-coated copper grid and allow it to air dry.

  • Imaging: Observe the grid under a transmission electron microscope to visualize the shape and size of the nanoparticles.

C. Confirmation of Inclusion Complex Formation (FTIR and DSC)

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain FTIR spectra of the pure drug, pure this compound, a physical mixture of the two, and the prepared nanoparticles.

    • Compare the spectra. The disappearance or shifting of characteristic peaks of the drug in the nanoparticle spectrum indicates its encapsulation within the this compound cavity.[13]

  • Differential Scanning Calorimetry (DSC):

    • Perform DSC analysis on the pure drug, pure this compound, a physical mixture, and the nanoparticles.

    • The disappearance or shifting of the drug's melting endotherm in the thermogram of the nanoparticles confirms the formation of the inclusion complex.[14]

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

Objective: To quantify the amount of drug encapsulated within the nanoparticles.

Procedure:

  • Standard Curve: Prepare a standard calibration curve of the drug in a suitable solvent using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded nanoparticles and dissolve them in a known volume of a solvent that dissolves both the drug and the this compound.

  • Measurement: Measure the absorbance of the solution using the UV-Vis spectrophotometer.

  • Calculation:

    • Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100[15]

    • Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100[15][16]

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the release profile of the drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5 to simulate physiological and tumor microenvironment conditions)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Release Study: Place the dialysis bag in a larger volume of PBS (the release medium) and keep it in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analysis: Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.[17][18]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Normal cell line (as a control)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Drug-loaded nanoparticles, blank nanoparticles, and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of the free drug, blank nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.[19]

Protocol 6: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy of the targeted nanoparticles in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor induction

  • Drug-loaded targeted nanoparticles, non-targeted nanoparticles, free drug solution, and saline (as control)

  • Calipers for tumor measurement

Procedure:

  • Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size.[1]

  • Grouping: Randomly divide the mice into different treatment groups.

  • Treatment: Administer the respective treatments (e.g., via intravenous injection) at predetermined doses and schedules.

  • Tumor Monitoring: Measure the tumor volume using calipers every few days.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Euthanasia and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further histological analysis.

  • Data Analysis: Plot the tumor growth curves for each group to compare the antitumor efficacy.

Visualization of Key Processes

The following diagrams, created using Graphviz (DOT language), illustrate fundamental concepts and workflows in this compound-based targeted drug delivery.

G Figure 1: Formation of a Drug-Cyclohexaamylose Inclusion Complex cluster_0 Components cluster_1 Complexation Drug Hydrophobic Drug Molecule InclusionComplex Drug-CD Inclusion Complex Drug->InclusionComplex Encapsulation CD This compound (α-CD) CD->InclusionComplex

Caption: Formation of a drug-cyclohexaamylose inclusion complex.

G Figure 2: Workflow for Preparing Targeted Drug-Loaded Nanoparticles Start Start Prepare_CD_Drug_Complex Prepare Drug-Cyclohexaamylose Inclusion Complex Start->Prepare_CD_Drug_Complex Functionalize_CD Functionalize this compound with Targeting Ligand Prepare_CD_Drug_Complex->Functionalize_CD Form_Nanoparticles Formulate into Nanoparticles (e.g., nanoprecipitation) Functionalize_CD->Form_Nanoparticles Characterize_NPs Characterize Nanoparticles (Size, Zeta, Drug Load) Form_Nanoparticles->Characterize_NPs In_Vitro_Studies In Vitro Evaluation (Release, Cytotoxicity) Characterize_NPs->In_Vitro_Studies In_Vivo_Studies In Vivo Evaluation (Animal Model) In_Vitro_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: Workflow for preparing targeted drug-loaded nanoparticles.

G Figure 3: Targeted Drug Delivery to a Cancer Cell cluster_0 Systemic Circulation cluster_1 Cancer Cell NP Targeted Nanoparticle (Drug-CD + Ligand) Receptor Receptor NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Drug_Release Drug Release (e.g., low pH) Endocytosis->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Mechanism of targeted drug delivery to a cancer cell.

References

Protocol for Preparing Cyclohexaamylose Inclusion Complexes: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units. This toroidal-shaped molecule possesses a hydrophilic exterior and a hydrophobic internal cavity, enabling it to encapsulate a variety of "guest" molecules to form non-covalent host-guest inclusion complexes.[1][2] This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule, making it a valuable tool in drug development, food science, and cosmetics.[2][3] This application note provides detailed protocols for the preparation of this compound inclusion complexes, methods for their characterization, and a summary of quantitative data for various preparation techniques.

Data Presentation: Quantitative Parameters for Inclusion Complex Preparation

The efficiency of inclusion complex formation is influenced by several factors, including the molar ratio of host to guest, reaction time, and temperature. The following table summarizes typical quantitative parameters for the preparation of cyclodextrin (B1172386) inclusion complexes with different guest molecules using various methods.

HostGuest MoleculePreparation MethodMolar Ratio (Host:Guest)Temperature (°C)TimeYield/EfficiencyReference
α-CyclodextrinL-Arginine/L-HistidineCo-precipitation1:1Room TemperatureNot SpecifiedNot Specified[4]
β-CyclodextrinIbuprofenBall-milling1:1Room Temperature50 minHigh degree of complexation[5]
β-CyclodextrinAspirinGrinding3:1Not Specified60 minOptimized process[6]
β-CyclodextrinLitsea cubeba Essential OilSaturated Aqueous Solution4.2:1442 h71.71%[7]
β-CyclodextrinCinnamomum longepaniculatum Essential OilSaturated Aqueous Solution8:120Not Specified68.31%[8]
Hydroxypropyl-β-CDTurmeric Essential OilSaturated Aqueous Solution16:1 (g/mL)Not Specified2 h85.62% (comprehensive score)[9]
Hydroxypropyl-β-CDClove Essential OilKneadingNot SpecifiedNot SpecifiedNot Specified50%[10]

Experimental Protocols

Detailed methodologies for the key experiments in preparing this compound inclusion complexes are provided below. The choice of method often depends on the physicochemical properties of the guest molecule, such as its solubility and thermal stability.[11]

Co-precipitation Method

This method is suitable for guest molecules that are soluble in an organic solvent and for forming solid, crystalline inclusion complexes.[4]

Materials:

  • This compound (α-CD)

  • Guest molecule

  • Deionized water

  • Organic solvent (e.g., ethanol, methanol)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Vacuum oven

Protocol:

  • Dissolve a specific molar amount of this compound in deionized water with continuous stirring to create a saturated or near-saturated solution.

  • In a separate beaker, dissolve the guest molecule in a minimal amount of a suitable organic solvent.

  • Slowly add the guest molecule solution dropwise to the this compound solution while stirring vigorously.

  • Continue stirring the mixture for a predetermined time (e.g., 2-24 hours) at a constant temperature (e.g., room temperature or elevated temperature).

  • The formation of a precipitate indicates the formation of the inclusion complex.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold deionized water or the organic solvent used to remove any uncomplexed guest or host molecules.

  • Dry the resulting powder in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Kneading Method

The kneading method is particularly effective for poorly water-soluble guest molecules and generally provides a high yield of the inclusion complex.[11]

Materials:

  • This compound (α-CD)

  • Guest molecule

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Vacuum oven

Protocol:

  • Place a specific molar amount of this compound into a mortar.

  • Add a small amount of deionized water to the this compound to form a thick paste.

  • Gradually add the guest molecule to the paste while continuously triturating with the pestle.

  • Knead the mixture for a specific period (e.g., 30-60 minutes) until a homogeneous paste is formed.

  • Transfer the paste to a suitable container and dry it in a vacuum oven at a controlled temperature.

  • The dried product can be pulverized to obtain a fine powder.

Freeze-Drying (Lyophilization) Method

This technique is ideal for thermolabile guest molecules and often results in a porous, amorphous product with high solubility.[11]

Materials:

  • This compound (α-CD)

  • Guest molecule

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Freeze-dryer

Protocol:

  • Dissolve both the this compound and the guest molecule in deionized water in a beaker with stirring. A 1:1 molar ratio is common, but this can be optimized.[1]

  • Stir the solution for a sufficient time (e.g., 12-24 hours) to ensure maximum complex formation in the aqueous phase.

  • Freeze the solution rapidly, for example, by immersing the container in liquid nitrogen or placing it in a deep freezer (-80°C).

  • Lyophilize the frozen sample under high vacuum using a freeze-dryer until all the water has sublimed, leaving a dry, fluffy powder.

Characterization of Inclusion Complexes

Confirmation of inclusion complex formation and characterization of its properties are crucial steps. Several analytical techniques are employed for this purpose.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal properties of the inclusion complex. The disappearance or shifting of the melting point endotherm of the guest molecule in the DSC thermogram of the complex is strong evidence of its encapsulation within the cyclodextrin cavity.[2]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can provide information about the interaction between the host and guest molecules. Changes in the characteristic absorption bands of the guest molecule, such as shifts in frequency or changes in intensity, upon complexation indicate the formation of the inclusion complex.[4]

  • X-ray Diffractometry (XRD): XRD is used to analyze the crystalline structure of the products. A change in the diffraction pattern of the pure components to a new, unique pattern for the complex, or a decrease in the crystallinity of the guest molecule, suggests the formation of an inclusion complex.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for unequivocally confirming the inclusion of a guest molecule within the this compound cavity in solution. Protons of the guest molecule that are located inside the hydrophobic cavity of the cyclodextrin will show a significant upfield shift in their chemical shifts.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Methods cluster_char Characterization prep_start Start coprecipitation Co-precipitation prep_start->coprecipitation Guest in Organic Solvent kneading Kneading prep_start->kneading Poorly Water-Soluble Guest freeze_drying Freeze-Drying prep_start->freeze_drying Thermolabile Guest prep_end Inclusion Complex (Solid Powder) coprecipitation->prep_end kneading->prep_end freeze_drying->prep_end dsc DSC prep_end->dsc Thermal Properties ftir FT-IR prep_end->ftir Chemical Interaction xrd XRD prep_end->xrd Crystallinity nmr NMR prep_end->nmr Structural Confirmation

Caption: Experimental workflow for preparing and characterizing this compound inclusion complexes.

Characterization Logic

characterization_logic cluster_physical Physical & Thermal Analysis cluster_spectroscopic Spectroscopic Analysis start Inclusion Complex Sample dsc DSC Analysis start->dsc xrd XRD Analysis start->xrd ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr thermal_prop thermal_prop dsc->thermal_prop Shift/Absence of Guest Melting Point crystal_change crystal_change xrd->crystal_change New Diffraction Pattern/ Amorphous State band_shift band_shift ftir->band_shift Shift in Guest's Characteristic Bands chemical_shift chemical_shift nmr->chemical_shift Upfield Shift of Guest Protons confirmation confirmation thermal_prop->confirmation Confirmation of Complexation crystal_change->confirmation band_shift->confirmation chemical_shift->confirmation

Caption: Logical flow for the characterization and confirmation of inclusion complex formation.

References

Application Notes and Protocols for Cyclohexaamylose as a Chiral Selector in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of cyclohexaamylose, also known as alpha-cyclodextrin, as a chiral selector in High-Performance Liquid Chromatography (HPLC). This document outlines the principles of chiral separation, detailed experimental protocols, and data presentation for the enantioseparation of various pharmaceutical compounds.

Introduction to this compound in Chiral HPLC

This compound is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units. This structure forms a torus-shaped molecule with a hydrophilic exterior and a relatively hydrophobic cavity. This unique architecture allows this compound to act as a chiral selector in HPLC by forming transient diastereomeric inclusion complexes with enantiomeric molecules. The differential stability of these complexes leads to different retention times on the chromatographic column, enabling their separation.

This compound-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of racemates, including non-steroidal anti-inflammatory drugs (NSAIDs), beta-blockers, and dansyl amino acids. These CSPs can be operated in reversed-phase, normal-phase, and polar organic modes, offering significant flexibility in method development.

Mechanism of Chiral Recognition

The primary mechanism of chiral recognition by this compound involves the formation of an inclusion complex where the analyte, or a portion of it, fits into the hydrophobic cavity of the cyclodextrin. Chiral discrimination arises from the three-point interaction model, which requires a combination of interactions such as:

  • Hydrophobic interactions: The nonpolar part of the analyte is included in the hydrophobic cavity of the this compound.

  • Hydrogen bonding: Interactions between polar groups on the analyte and the hydroxyl groups on the rim of the cyclodextrin.

  • Steric hindrance: The overall shape and size of the analyte influence how well it fits into the chiral cavity.

The subtle differences in the three-dimensional structure of enantiomers lead to variations in the stability of these host-guest complexes, resulting in their chromatographic separation.

cluster_0 Chiral Recognition Mechanism Analyte Racemic Analyte (R- and S-Enantiomers) CSP This compound CSP Analyte->CSP Interaction Complex Diastereomeric Inclusion Complexes CSP->Complex Formation of Separation Differential Retention & Separation Complex->Separation Leads to cluster_1 Method Development Workflow start Select this compound Column rp_mode Reversed-Phase Screening (ACN/Water or MeOH/Water) start->rp_mode po_mode Polar Organic Screening (ACN/MeOH) start->po_mode np_mode Normal-Phase Screening (Hexane/Alcohol) start->np_mode additives Add Additives (e.g., TFA, DEA) rp_mode->additives po_mode->additives np_mode->additives optimize Optimize Mobile Phase Composition & Temperature additives->optimize end Final Validated Method optimize->end

Cyclohexaamylose (α-Cyclodextrin) for Chiral Separation in Capillary Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral compounds, offering high efficiency, short analysis times, and low consumption of reagents and samples.[1][2] A key aspect of chiral separations in CE is the use of a chiral selector, a substance that interacts stereoselectively with the enantiomers, leading to differences in their electrophoretic mobilities.[3] Cyclodextrins (CDs), cyclic oligosaccharides, are the most commonly used chiral selectors in CE due to their commercial availability, UV transparency, and versatile chiral recognition capabilities.[3][4]

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is the smallest of the common cyclodextrins, consisting of six glucose units.[3] Its smaller cavity size dictates its specific applications in chiral separations, showing preference for analytes that can fit snugly within its hydrophobic interior.[5][6] This document provides detailed application notes and protocols for the use of this compound in the chiral separation of small molecules, particularly amino acids, by capillary electrophoresis.

Principle of Chiral Separation using this compound

The fundamental principle of chiral separation in CE using this compound lies in the formation of transient diastereomeric inclusion complexes between the α-CD (the host) and the enantiomers of the analyte (the guest). The separation occurs if the stability constants of these complexes are different for the two enantiomers. This difference in interaction leads to a difference in the effective electrophoretic mobility of the enantiomers, resulting in their separation.

Several factors influence the chiral recognition and separation efficiency, including the concentration of this compound, the pH and composition of the background electrolyte (BGE), applied voltage, and temperature. Optimization of these parameters is crucial for achieving baseline separation.

Figure 1: Mechanism of Chiral Recognition. cluster_Selector Chiral Selector R_Enantiomer R-Enantiomer R_Complex [R-Enantiomer]-[α-CD] R_Enantiomer->R_Complex K_R S_Enantiomer S-Enantiomer S_Complex [S-Enantiomer]-[α-CD] S_Enantiomer->S_Complex K_S Alpha_CD α-Cyclodextrin Alpha_CD->R_Complex Alpha_CD->S_Complex

Figure 1: Mechanism of Chiral Recognition.

Applications and Quantitative Data

This compound has been successfully employed for the chiral separation of a variety of small molecules. Its smaller cavity size makes it particularly suitable for analytes with smaller hydrophobic moieties that can be effectively included.

Chiral Separation of Aromatic Amino Acids

A notable application of this compound is the enantioseparation of aromatic amino acids. While baseline separation is achieved for tryptophan, only partial separation is observed for phenylalanine and tyrosine under similar conditions, highlighting the specificity of the host-guest interaction.[7]

Table 1: Experimental Conditions and Results for the Chiral Separation of Aromatic Amino Acids using this compound in CE

AnalyteBackground Electrolyte (BGE)α-CD Conc. (mM)Voltage (kV)Temperature (°C)Resolution (Rs)ObservationsReference
D,L-TryptophanTris-Phosphate (pH 2.0-3.0)1515252.75Baseline separation achieved.[8]
D,L-PhenylalanineTris-Phosphate (pH 2.5)151525PartialPartial separation observed.[7]
D,L-TyrosineTris-Phosphate (pH 2.5)151525PartialPartial separation observed.[7]

Note: The cavity of β- and γ-cyclodextrin is too large to produce chiral discrimination for tryptophan.[8]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of D,L-Tryptophan using this compound as the chiral selector in capillary electrophoresis.

Protocol 1: Chiral Separation of D,L-Tryptophan

1. Objective: To achieve baseline separation of D- and L-tryptophan enantiomers using capillary electrophoresis with this compound as a chiral selector.

2. Materials and Reagents:

  • D,L-Tryptophan standard

  • This compound (α-Cyclodextrin)

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Phosphoric acid

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium hydroxide (B78521) for pH adjustment

  • 0.1 M Hydrochloric acid for pH adjustment

  • Syringe filters (0.45 µm)

3. Instrumentation:

  • Capillary Electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 53.0 cm total length, 46.0 cm effective length, 75 µm internal diameter)

  • Data acquisition and analysis software

4. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a Tris-Phosphate buffer by dissolving the appropriate amount of Tris in deionized water and adjusting the pH to between 2.0 and 3.0 with phosphoric acid. A common starting point is a 20 mM Tris-Phosphate buffer.

  • Chiral Selector Solution (BGE with α-CD): Dissolve this compound in the prepared Tris-Phosphate buffer to a final concentration of 15 mM. Sonicate for 10-15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before use.

  • Sample Solution: Prepare a 1 mg/mL stock solution of D,L-Tryptophan in deionized water. Dilute as necessary for analysis.

5. CE Method Parameters:

  • Capillary Conditioning (for a new capillary):

    • Rinse with 1 M NaOH for 20 min.

    • Rinse with deionized water for 20 min.

    • Rinse with the BGE for 30 min.

  • Pre-run Conditioning:

    • Rinse with 0.1 M NaOH for 2 min.

    • Rinse with deionized water for 2 min.

    • Rinse with the BGE containing α-CD for 5 min.

  • Injection: Hydrodynamic injection at a specified pressure and time (e.g., 50 mbar for 5 seconds or electrokinetic injection at 5 kV for 2 seconds).

  • Separation Voltage: +15 kV (positive polarity at the injection end).

  • Capillary Temperature: 25 °C.

  • Detection: UV detection at 214 nm or 254 nm.[8]

6. Data Analysis:

  • Identify the peaks corresponding to the two tryptophan enantiomers in the electropherogram.

  • Calculate the resolution (Rs) between the two peaks using the following formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

Figure 2: Experimental Workflow for Tryptophan Separation. cluster_Preparation Preparation cluster_CE_Method CE Method cluster_Analysis Data Analysis Prep_BGE Prepare Tris-Phosphate BGE Prep_CD Prepare BGE with 15mM α-CD Prep_BGE->Prep_CD Conditioning Capillary Conditioning Prep_CD->Conditioning Prep_Sample Prepare Tryptophan Sample Injection Sample Injection Prep_Sample->Injection Conditioning->Injection Separation Apply Voltage (+15 kV) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Obtain Electropherogram Detection->Electropherogram Calculate_Rs Calculate Resolution (Rs) Electropherogram->Calculate_Rs

Figure 2: Experimental Workflow for Tryptophan Separation.

Troubleshooting and Optimization

  • Poor Resolution: If the resolution is not satisfactory, consider adjusting the this compound concentration. Both increasing and decreasing the concentration can have an effect, and an optimal concentration often exists. Also, fine-tuning the pH of the BGE can significantly impact the charge of the analyte and its interaction with the neutral cyclodextrin (B1172386).

  • Long Migration Times: High concentrations of cyclodextrin can increase the viscosity of the BGE, leading to longer analysis times. If migration times are excessively long, consider decreasing the α-CD concentration or increasing the applied voltage.

  • Peak Tailing: Peak tailing can be caused by interactions between the analyte and the capillary wall. Ensure proper capillary conditioning. The addition of small amounts of organic modifiers (e.g., methanol, acetonitrile) to the BGE can sometimes improve peak shape, but their effect on chiral resolution should be carefully evaluated.

Limitations of this compound

While effective for certain small molecules, the small cavity size of this compound limits its applicability for the chiral separation of larger analytes. For instance, it has been shown to be ineffective for the chiral separation of carvedilol, a larger pharmaceutical compound, where β-cyclodextrin provides better results.[5] Therefore, for method development, it is often advisable to screen a range of cyclodextrins (α, β, and γ-CDs and their derivatives) to find the most suitable chiral selector for a particular analyte.

Conclusion

This compound is a valuable chiral selector in capillary electrophoresis for the enantioseparation of specific small molecules that fit well within its cavity. The successful baseline separation of tryptophan enantiomers demonstrates its utility. By following the detailed protocols and considering the key experimental parameters, researchers can effectively develop and apply CE methods using this compound for chiral analysis in pharmaceutical and biochemical research. However, an understanding of its limitations is crucial for efficient method development and the selection of the most appropriate chiral selector for a given analytical challenge.

References

Synthesis of Novel Cyclohexaamylose Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel cyclohexaamylose (α-cyclodextrin) derivatives. These derivatives offer enhanced properties for a range of applications, particularly in drug delivery and cellular imaging. The following sections detail the synthesis of bifunctional targeted drug delivery systems, fluorescently labeled derivatives for cellular imaging, and this compound-based nanosponges, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.

Bifunctional this compound for Targeted Drug Delivery

The development of targeted drug delivery systems is a key focus in modern therapeutics. By functionalizing this compound with both a targeting moiety and a drug-attachment point, it is possible to create a carrier that can selectively deliver a therapeutic payload to specific cells or tissues, enhancing efficacy and reducing off-target side effects.

A prominent strategy involves the use of folic acid as a targeting ligand, as the folate receptor is overexpressed in many types of cancer cells. The following protocol describes the synthesis of a bifunctional this compound derivative featuring a folic acid targeting group and a linker for drug conjugation.

Experimental Protocol: Synthesis of Folic Acid-Conjugated this compound

This protocol outlines a general approach for the synthesis of a folic acid-conjugated this compound derivative.

Materials:

Procedure:

  • Monotosylation of this compound:

    • Dissolve this compound in pyridine at 0°C.

    • Slowly add a solution of tosyl chloride in pyridine.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Quench the reaction with water and precipitate the product by adding to a large volume of acetone.

    • Collect the precipitate by filtration and wash with acetone to yield mono-6-tosyl-cyclohexaamylose (Ts-α-CD).

  • Azidation of Ts-α-CD:

    • Dissolve Ts-α-CD and sodium azide in dimethylformamide (DMF).

    • Heat the mixture at 80°C for 12 hours.

    • Cool the reaction mixture and precipitate the product by pouring it into water.

    • Collect the precipitate, wash with water, and dry to obtain mono-6-azido-6-deoxy-cyclohexaamylose (N₃-α-CD).

  • Reduction to Amino-Cyclohexaamylose:

    • Dissolve N₃-α-CD in a mixture of DMF and water.

    • Add triphenylphosphine and stir the mixture at room temperature for 24 hours.

    • Add a concentrated ammonia solution and continue stirring for another 12 hours.

    • Remove the solvent under reduced pressure and purify the product by precipitation or column chromatography to yield mono-6-amino-6-deoxy-cyclohexaamylose (NH₂-α-CD).

  • Activation of Folic Acid:

    • Dissolve folic acid, DCC, and NHS in dry DMSO.[1]

    • Stir the mixture at room temperature in the dark for 12 hours to form the NHS ester of folic acid (FA-NHS).[1]

  • Conjugation of Folic Acid to NH₂-α-CD:

    • Dissolve NH₂-α-CD in DMSO.

    • Add the prepared FA-NHS solution to the NH₂-α-CD solution.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

    • Purify the product by dialysis against deionized water for 48 hours, followed by lyophilization to obtain folic acid-conjugated this compound (FA-α-CD).

Quantitative Data Summary

The following table summarizes typical yields and characterization data for the synthesis of FA-α-CD.

Intermediate/ProductTypical Yield (%)Key Characterization Techniques
Ts-α-CD40-60%¹H NMR, ¹³C NMR, FT-IR
N₃-α-CD80-90%¹H NMR, FT-IR (azide peak ~2100 cm⁻¹)
NH₂-α-CD70-85%¹H NMR, FT-IR (disappearance of azide peak)
FA-α-CD50-70%¹H NMR, UV-Vis (folic acid absorbance)

Fluorescently Labeled this compound for Cellular Imaging

Fluorescently labeled biomolecules are invaluable tools for visualizing cellular processes. By attaching a fluorophore to this compound, researchers can track its uptake, localization, and trafficking within living cells. This provides insights into the mechanisms of drug delivery and the interactions of these derivatives with cellular components.

Experimental Protocol: Synthesis of Fluorescein-Labeled this compound

This protocol describes the synthesis of a fluorescein-labeled this compound derivative using the amino-functionalized intermediate from the previous section.

Materials:

  • Mono-6-amino-6-deoxy-cyclohexaamylose (NH₂-α-CD)

  • Fluorescein isothiocyanate (FITC)

  • Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Sephadex G-25 column

  • Dialysis tubing (MWCO 1 kDa)

Procedure:

  • Reaction Setup:

    • Dissolve NH₂-α-CD in dry DMF.

    • Add triethylamine to the solution to act as a base.

    • In a separate container, dissolve FITC in dry DMF.

  • Conjugation Reaction:

    • Slowly add the FITC solution to the NH₂-α-CD solution while stirring in the dark.

    • Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in a minimal amount of water.

    • Purify the product using a Sephadex G-25 column to remove unreacted FITC and other small molecules.

    • Further purify the collected fractions by dialysis against deionized water for 48 hours in the dark.

    • Lyophilize the purified solution to obtain fluorescein-labeled this compound (FITC-α-CD) as a yellow-orange powder.

Application Protocol: Live Cell Imaging

This protocol outlines the use of FITC-α-CD for visualizing cellular uptake.

Materials:

  • FITC-α-CD

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom dishes or chamber slides to the desired confluency.

  • Labeling:

    • Prepare a stock solution of FITC-α-CD in sterile PBS.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µg/mL).

    • Remove the old medium from the cells and replace it with the FITC-α-CD containing medium.

    • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Staining and Imaging:

    • Wash the cells three times with warm PBS to remove excess fluorescent conjugate.

    • (Optional) Stain the cell nuclei by incubating with Hoechst 33342 in PBS for 10-15 minutes.

    • Replace the PBS with fresh, pre-warmed imaging medium.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for FITC (Ex/Em: ~490/525 nm) and Hoechst (Ex/Em: ~350/461 nm).[2]

Workflow for Synthesis and Application of Fluorescent this compound

G cluster_synthesis Synthesis cluster_application Application A This compound B Mono-6-amino-cyclohexaamylose A->B Functionalization C FITC-Cyclohexaamylose B->C Fluorescent Labeling D Cell Incubation C->D Purification & Characterization E Fluorescence Microscopy D->E Imaging F Cellular Uptake Analysis E->F Data Analysis

Caption: Workflow for the synthesis and cellular application of fluorescently labeled this compound.

This compound-Based Nanosponges for Enhanced Drug Loading

This compound-based nanosponges are cross-linked polymers that form a three-dimensional, porous network. This structure provides a high surface area and numerous cavities for the encapsulation of drug molecules, leading to significantly higher drug loading capacities compared to individual cyclodextrin (B1172386) molecules.[3]

Experimental Protocol: Synthesis of this compound Nanosponges

This protocol describes a common method for synthesizing cyclodextrin nanosponges using a cross-linking agent.

Materials:

  • This compound (α-cyclodextrin)

  • Diphenyl carbonate (DPC) as a cross-linker

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethanol (B145695)

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve this compound in DMF in a round-bottom flask.

    • Add the cross-linker (e.g., DPC) to the solution. The molar ratio of this compound to cross-linker can be varied to control the degree of cross-linking and the properties of the resulting nanosponges (e.g., 1:2, 1:4, 1:8).[4]

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (e.g., 90-100°C) and stir for a defined period (e.g., 4-6 hours).[5]

    • The solution will become more viscous as the polymerization proceeds, eventually forming a solid mass.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Break up the solid product and wash it extensively with water to remove unreacted this compound and solvent.

    • Subsequently, wash the product with ethanol to remove the unreacted cross-linker and any by-products.[5]

    • Dry the purified nanosponges in a vacuum oven to obtain a fine, white powder.

Application Protocol: Drug Loading and In Vitro Release Study

Drug Loading:

  • Loading Procedure:

    • Disperse a known amount of dried nanosponges in a concentrated solution of the drug in a suitable solvent.

    • Stir the suspension for an extended period (e.g., 24-48 hours) to allow for maximum drug encapsulation.

    • Separate the drug-loaded nanosponges from the solution by centrifugation.

    • Wash the loaded nanosponges with fresh solvent to remove any surface-adsorbed drug.

    • Lyophilize the drug-loaded nanosponges.

  • Determination of Drug Loading and Encapsulation Efficiency:

    • Dissolve a precisely weighed amount of the drug-loaded nanosponges in a solvent that dissolves both the polymer and the drug.

    • Determine the concentration of the drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the drug loading and encapsulation efficiency using the following formulas:

      • Drug Loading (%) = (Weight of drug in nanosponges / Weight of drug-loaded nanosponges) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanosponges / Initial weight of drug) x 100

In Vitro Release Study:

  • Release Setup:

    • Place a known amount of drug-loaded nanosponges in a dialysis bag.

    • Suspend the dialysis bag in a known volume of release medium (e.g., phosphate (B84403) buffer saline, pH 7.4) at 37°C with constant stirring.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.

Quantitative Data Summary for Nanosponge Formulations
Nanosponge Formulation (α-CD:Cross-linker ratio)Average Particle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)
1:2300-5005-1060-75
1:4400-60010-2070-85
1:8500-80015-2580-95

Note: The values presented are illustrative and can vary significantly depending on the specific drug, cross-linker, and experimental conditions.

This compound Derivatives and Cellular Signaling

This compound and its derivatives can interact with cellular membranes, leading to changes in their composition and function. One well-documented effect is the depletion of cholesterol from the cell membrane.[6] This can have profound effects on various cellular processes, including the function of membrane-bound receptors and downstream signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[7]

Signaling Pathway Diagram: Effect of Cholesterol Depletion by this compound Derivatives on PI3K/Akt Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD This compound Derivative Chol Cholesterol CD->Chol Extraction Raft Lipid Raft Chol->Raft Depletion Receptor Growth Factor Receptor Raft->Receptor Disruption of Microenvironment PI3K PI3K Raft->PI3K Inhibition Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activation Response Cell Survival & Proliferation Downstream->Response Regulation

References

Cyclohexaamylose-Based Nanosponge Synthesis and Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and applications of cyclohexaamylose-based nanosponges. This compound, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six glucose units. When cross-linked, these molecules form a three-dimensional, porous network known as a nanosponge. These nanostructures have garnered significant interest in the pharmaceutical and biotechnology sectors due to their ability to encapsulate a wide variety of molecules, enhancing their solubility, stability, and bioavailability.

Introduction to this compound-Based Nanosponges

This compound-based nanosponges are hyper-crosslinked polymers that form a mesh-like structure with nanosized cavities.[1] This unique architecture, comprising a hydrophilic exterior and a hydrophobic inner cavity, allows for the entrapment of both hydrophilic and lipophilic guest molecules.[2][3] The properties of these nanosponges, such as particle size, porosity, and drug release kinetics, can be tailored by controlling the type and amount of crosslinker used during synthesis.[4][5] Their biocompatibility, biodegradability, and low toxicity make them excellent candidates for various biomedical applications, particularly in drug delivery.[5]

Synthesis of this compound-Based Nanosponges

Several methods have been developed for the synthesis of cyclodextrin-based nanosponges, including the melting method, solvent method, and ultrasound-assisted synthesis.[6][7] The choice of method and crosslinker is crucial in determining the final properties of the nanosponges. Diphenyl carbonate (DPC) is a commonly used crosslinker that reacts with the hydroxyl groups of the cyclodextrin (B1172386) molecules to form carbonate bonds.[6]

Ultrasound-Assisted Synthesis Protocol

This protocol describes the synthesis of this compound-based nanosponges using an ultrasound-assisted method with diphenyl carbonate as the crosslinker.[6]

Materials:

  • Anhydrous this compound (α-cyclodextrin)

  • Diphenyl carbonate (DPC)

  • Distilled water

  • Ethanol (B145695)

  • 1% w/v Ferric chloride solution

Equipment:

  • 250 ml conical flask

  • Ultrasonic water bath with heating capability

  • Mortar and pestle

  • Filtration apparatus

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a 250 ml conical flask, combine anhydrous this compound and diphenyl carbonate in the desired molar ratio (e.g., 1:2, 1:4, or 1:6).[6] Finely homogenize the mixture by trituration.

  • Ultrasonication: Place the flask in an ultrasonic water bath and heat to 90-100 °C. Sonicate the mixture for 5 hours.[6][8]

  • Cooling and Grinding: After the reaction is complete, allow the mixture to cool to room temperature. The resulting solid product can be broken up into smaller pieces.

  • Purification:

    • Wash the solid product repeatedly with 50 ml of distilled water to remove any unreacted this compound.[6]

    • Subsequently, wash the product with 100 ml of ethanol to remove unreacted diphenyl carbonate and the phenol (B47542) byproduct.[6]

    • To confirm the removal of phenol, add 2 drops of 1% w/v ferric chloride solution to the washing water after each ethanol wash. A color change indicates the presence of phenol, and washing should be continued until the test is negative.[6]

    • For further purification, perform a prolonged Soxhlet extraction with ethanol.[3]

  • Drying: Dry the purified nanosponge powder in an oven or vacuum desiccator until a constant weight is achieved.

  • Storage: Store the prepared nanosponges at room temperature in a well-sealed container.[6]

Characterization of this compound-Based Nanosponges

A variety of analytical techniques are employed to characterize the physicochemical properties of the synthesized nanosponges.

Characterization TechniquePurpose
Fourier Transform Infrared (FTIR) Spectroscopy To confirm the formation of the nanosponge structure by identifying the characteristic functional group peaks and the interaction between the drug and the nanosponge.[2]
Differential Scanning Calorimetry (DSC) To assess the thermal properties and to confirm the encapsulation of the drug by observing shifts or the disappearance of the drug's melting peak.[2]
X-Ray Powder Diffraction (XRPD) To determine the crystalline or amorphous nature of the nanosponges and the encapsulated drug. A transition from a crystalline to an amorphous state for the drug indicates successful encapsulation.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and shape of the nanosponges.[6]
Transmission Electron Microscopy (TEM) To determine the internal structure and particle size of the nanosponges.
Dynamic Light Scattering (DLS) To measure the particle size, polydispersity index (PDI), and zeta potential of the nanosponges in a colloidal suspension.[6]
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and porosity of the nanosponges.

Applications in Drug Delivery

This compound-based nanosponges have shown great promise as drug delivery systems, addressing challenges such as poor drug solubility, low bioavailability, and the need for controlled release.[9]

Enhancement of Solubility and Bioavailability

By encapsulating poorly water-soluble drugs within their hydrophobic cavities, nanosponges can significantly enhance their apparent solubility and dissolution rate.[10] This often translates to improved oral bioavailability. For instance, the bioavailability of the antifungal drug griseofulvin (B1672149) was significantly increased when formulated with β-cyclodextrin nanosponges.[6]

Controlled and Targeted Drug Release

The cross-linked structure of nanosponges allows for the sustained release of encapsulated drugs over an extended period.[3] The release rate can be modulated by altering the crosslinker density.[5] Furthermore, the surface of nanosponges can be functionalized with targeting ligands to achieve site-specific drug delivery, thereby increasing therapeutic efficacy and reducing off-target side effects.[9]

Protection of Labile Molecules

Nanosponges can protect encapsulated molecules from enzymatic degradation and other forms of degradation in the biological environment, thus enhancing their stability.[5]

Quantitative Data on Drug Loading and Physicochemical Properties

The following table summarizes the physicochemical properties and drug loading parameters for representative drugs encapsulated in cyclodextrin-based nanosponges.

DrugCyclodextrin TypeCrosslinkerMolar Ratio (CD:Crosslinker)Particle Size (nm)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Griseofulvinβ-CDDPC1:4665.9 ± 13.8-21.5 ± 0.747.20 ± 0.3884.91 ± 0.30[6]
Baricitinibβ-CDDPC1:4.5345.8 ± 4.7-22.4 ± 0.8-79.1 ± 1.6[11][12]
Glipizideβ-CD/HP-β-CD--532.9 - 633.5-94.4 - 98.678.10 - 94.40[1]
Paclitaxelβ-CD--~350< 0.2 (PDI)--[5]

Experimental Protocols for Application

Protocol for Drug Loading into Nanosponges

Method: Solvent Evaporation Technique [3]

  • Preparation of Drug Solution: Disperse the drug in a suitable organic solvent.

  • Incubation: Add the pre-synthesized this compound nanosponges to the drug solution.

  • Trituration: Continuously triturate the mixture until the solvent has completely evaporated.

  • Drying: Dry the drug-loaded nanosponges in a vacuum desiccator to remove any residual solvent.

  • Characterization: Determine the drug loading and encapsulation efficiency using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.[3]

Protocol for In Vitro Drug Release Study
  • Preparation of Release Medium: Prepare a dissolution medium that mimics physiological conditions (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Accurately weigh a quantity of drug-loaded nanosponges and place it in a dialysis bag or disperse it directly in the release medium.

  • Release Study: Place the sample in the release medium maintained at 37 °C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow for Nanosponge Synthesis and Drug Loading

G cluster_synthesis Nanosponge Synthesis cluster_loading Drug Loading cluster_characterization Characterization Mixing Mixing of this compound and Diphenyl Carbonate Ultrasonication Ultrasonication at 90-100°C Mixing->Ultrasonication Purification Washing with Water and Ethanol Ultrasonication->Purification Drying Drying of Nanosponge Powder Purification->Drying Incubation Incubation of Nanosponges with Drug Solution Drying->Incubation Drug_Dissolution Dissolution of Drug in Organic Solvent Drug_Dissolution->Incubation Solvent_Evaporation Solvent Evaporation Incubation->Solvent_Evaporation Characterization Physicochemical Characterization (FTIR, DSC, SEM, DLS) Solvent_Evaporation->Characterization

Caption: Workflow for the synthesis of this compound-based nanosponges and subsequent drug loading.

Application Workflow for Drug Delivery

G cluster_formulation Formulation cluster_delivery Drug Delivery Drug_Loaded_NS Drug-Loaded Nanosponge Dosage_Form Incorporation into Dosage Form (e.g., Gel, Tablet) Drug_Loaded_NS->Dosage_Form Administration Administration (e.g., Oral, Topical) Dosage_Form->Administration Release Controlled Drug Release Administration->Release Absorption Drug Absorption Release->Absorption Therapeutic_Effect Therapeutic Effect Absorption->Therapeutic_Effect G Dox_NS Doxorubicin-Loaded Nanosponge Dox Doxorubicin Dox_NS->Dox Release Cell_Membrane Cancer Cell Membrane Topoisomerase_II Topoisomerase II Dox->Cell_Membrane Cellular Uptake Dox->Topoisomerase_II Inhibition DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

References

Application Notes and Protocols for Phase Solubility Studies of Drugs with Cyclohexaamylose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting and interpreting phase solubility studies of drugs with cyclohexaamylose (α-cyclodextrin). This document outlines the theoretical basis, detailed experimental protocols, data analysis, and characterization techniques for the resulting inclusion complexes.

Introduction to Phase Solubility Studies

Phase solubility studies are a fundamental technique used to investigate the interaction between a host molecule (in this case, this compound) and a guest molecule (the drug). The method, originally described by Higuchi and Connors, allows for the determination of the stoichiometry of the host-guest complex and its apparent stability constant (Kc). By quantifying the increase in a drug's aqueous solubility as a function of increasing this compound concentration, researchers can gain valuable insights into the potential of this compound to improve the dissolution and bioavailability of poorly water-soluble drugs.

This compound is a cyclic oligosaccharide composed of six glucose units linked by α-1,4-glycosidic bonds. Its structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity. This unique structure allows it to encapsulate lipophilic drug molecules, or parts of them, forming non-covalent inclusion complexes. This complexation effectively increases the apparent solubility of the guest drug molecule.

Core Principles and Data Interpretation

The cornerstone of this methodology is the phase solubility diagram, which is a plot of the total drug concentration (solubility) against the concentration of this compound. The shape of this diagram provides critical information about the nature of the interaction.

According to the Higuchi-Connors classification, the most common types of phase solubility diagrams are:

  • A-type: Shows a linear increase in drug solubility with an increase in this compound concentration. This is indicative of the formation of a soluble 1:1 inclusion complex.

    • AL-type: The most common linear A-type diagram.

    • AP-type: Shows a positive deviation from linearity, suggesting the formation of higher-order complexes.

    • AN-type: Exhibits a negative deviation from linearity, which can be attributed to changes in the physical properties of the solution at high cyclodextrin (B1172386) concentrations.

  • B-type: Indicates the formation of a poorly soluble inclusion complex that precipitates from the solution.

    • BS-type: The solubility of the drug initially increases and then reaches a plateau due to the precipitation of the inclusion complex.

    • BI-type: The solubility of the drug decreases upon the addition of the cyclodextrin, indicating the formation of an insoluble complex.

From the linear region of an AL-type diagram, the apparent stability constant (Kc) for a 1:1 complex can be calculated using the following equation:

Kc = Slope / (S0 * (1 - Slope))

Where:

  • Slope is the slope of the linear regression of the phase solubility diagram.

  • S0 is the intrinsic solubility of the drug in the absence of this compound (the y-intercept).

The Complexation Efficiency (CE) can be calculated as:

CE = S0 * Kc = Slope / (1 - Slope)

Quantitative Data Summary

The following tables summarize quantitative data from phase solubility studies of various drugs with cyclodextrins. While not all examples use this compound specifically, the principles and the type of data generated are directly applicable.

DrugCyclodextrinStoichiometryStability Constant (Kc) (M-1)Solubility EnhancementReference
Furosemide (B1674285)β-Cyclodextrin1:1823.5-[1]
FurosemideSBE-β-CD1:12693.6 - 30.6 fold[2]
Hydrochlorothiazideβ-Cyclodextrin1:1-~5-fold with RAMEB & SBEβCD[3]
Ibuprofen (B1674241)2HP-β-CD--4.28-fold[4]
IbuprofenHP-β-CD--~30-fold[5]
KetoprofenMethylated-β-CD--Up to 96% dissolution in 70 min[6]
Tolbutamide (B1681337)HP-β-CD1:163-[7]

Note: SBE-β-CD, HP-β-CD, 2HP-β-CD, and RAMEB are modified β-cyclodextrins. Data for β-cyclodextrins are included to illustrate the type of results obtained from phase solubility studies.

Experimental Protocols

Protocol for Phase Solubility Study

This protocol outlines the steps for conducting a phase solubility study based on the method of Higuchi and Connors.

Materials:

  • Drug of interest

  • This compound (α-cyclodextrin)

  • Distilled or deionized water (or a relevant buffer solution)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker or thermostated water bath with shaking capabilities

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM). The concentration range should be chosen based on the expected interaction strength and the solubility of this compound itself.

  • Addition of Excess Drug: Add an excess amount of the drug to each vial containing the this compound solutions. Ensure that a solid drug phase remains in each vial to maintain saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the drug and cyclodextrin. It is advisable to determine the optimal equilibration time in a preliminary experiment.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed to allow the undissolved drug to settle. Carefully withdraw an aliquot from the supernatant of each vial using a syringe and immediately filter it through a syringe filter to remove any undissolved drug particles.

  • Drug Quantification: Dilute the filtered samples appropriately with the solvent used for analysis. Determine the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug (in Molarity) on the y-axis against the concentration of this compound (in Molarity) on the x-axis. Perform a linear regression on the initial linear portion of the graph to determine the slope and the y-intercept (S0). Calculate the stability constant (Kc) and complexation efficiency (CE) using the equations provided in Section 2.

Protocol for Preparation of Solid Inclusion Complexes

Solid drug-cyclohexaamylose inclusion complexes can be prepared for further characterization and formulation development. The kneading method is a commonly used and scalable technique.

Kneading Method:

  • Accurately weigh the drug and this compound in the desired molar ratio (e.g., 1:1).

  • Place the this compound in a mortar and add a small amount of a suitable solvent (e.g., water or a water-ethanol mixture) to form a thick paste.

  • Gradually add the drug powder to the paste while continuously triturating with a pestle.

  • Continue kneading for a specified period (e.g., 60-90 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be pulverized and passed through a sieve to obtain a uniform particle size.

Protocol for Characterization of Inclusion Complexes

Differential Scanning Calorimetry (DSC):

DSC is used to investigate the thermal properties of the drug, this compound, their physical mixture, and the prepared inclusion complex. The disappearance or shifting of the drug's melting endotherm in the thermogram of the inclusion complex suggests the formation of the complex.

  • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify changes in the characteristic vibrational bands of the drug upon complexation with this compound. Shifts or changes in the intensity of these bands can confirm the formation of an inclusion complex.

  • Mix a small amount of the sample with dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm-1).

Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep_cd Prepare this compound Solutions prep_drug Add Excess Drug prep_cd->prep_drug equilibrate Shake at Constant Temperature (24-72h) prep_drug->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify Drug Concentration filter->quantify plot Plot Phase Solubility Diagram quantify->plot calculate Calculate Kc and CE plot->calculate

Caption: Experimental workflow for a phase solubility study.

G cluster_reactants Reactants cluster_product Product cluster_properties Resulting Properties drug Drug (Guest) complex Inclusion Complex drug->complex Complexation cyclo This compound (Host) cyclo->complex Complexation solubility Increased Apparent Solubility complex->solubility Complexation stability Enhanced Stability complex->stability Complexation dissolution Improved Dissolution Rate complex->dissolution Complexation

Caption: Formation of a drug-cyclohexaamylose inclusion complex.

References

Enhancing Drug Bioavailability with Cyclohexaamylose Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a major hurdle in the development of new therapeutics, often leading to low bioavailability and variable clinical outcomes. Cyclohexaamylose, a type of α-cyclodextrin, offers a promising strategy to overcome these challenges. These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules to form inclusion complexes. This encapsulation effectively increases the drug's solubility and dissolution rate, thereby enhancing its oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in drug formulations to improve bioavailability.

Mechanism of Bioavailability Enhancement

The primary mechanism by which this compound and other cyclodextrins enhance bioavailability is through the formation of drug-cyclodextrin inclusion complexes.[2] This process involves the insertion of a lipophilic drug molecule (the "guest") into the hydrophobic cavity of the this compound molecule (the "host").

This complexation leads to several beneficial effects:

  • Increased Aqueous Solubility: By encapsulating the hydrophobic drug, the hydrophilic exterior of the this compound renders the complex water-soluble, increasing the overall solubility of the drug in the gastrointestinal fluids.[3]

  • Enhanced Dissolution Rate: The amorphous nature of the inclusion complexes and the increased solubility contribute to a faster dissolution rate of the drug from its dosage form.[4]

  • Improved Membrane Permeation: While the complex itself may be too large to be absorbed, it acts as a carrier, increasing the concentration of free drug at the surface of the gastrointestinal mucosa, which drives passive diffusion across the membrane.

  • Protection from Degradation: The cyclodextrin (B1172386) cavity can protect the encapsulated drug from enzymatic degradation and hydrolysis in the gastrointestinal tract.[5]

Data Presentation: Enhanced Bioavailability of Poorly Soluble Drugs

The following tables summarize the quantitative enhancement in bioavailability for select drugs when formulated with cyclodextrins.

Table 1: Pharmacokinetic Parameters of Piroxicam (B610120) and Piroxicam-β-Cyclodextrin Formulation

ParameterPiroxicam (Conventional)Piroxicam-β-CyclodextrinFold ChangeReference
Tmax (h) ~5~1~5x faster[6]
Absorption Rate (Ka, /h) 1.415~3.5x faster[7]
Cmax (mg/L) Similar to complexSlightly higher-[6]
AUC (mg*h/L) Similar to complexSimilar to complex-[6]

Note: While the overall exposure (AUC) remains similar, the significantly faster absorption of the piroxicam-cyclodextrin complex leads to a more rapid onset of analgesic action.[8]

Table 2: Bioavailability Enhancement of Albendazole with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

FormulationRelative Bioavailability (F)Fold Increase vs. TabletReference
Albendazole Tablet 1-[9]
Albendazole Suspension with Arachis Oil 4.34.3x[9]
Albendazole Solution with HP-β-CD 9.79.7x[9]

Table 3: Bioavailability Enhancement of Danazol (B1669791) with Nanosuspensions

FormulationAUC (nM*hr)Fold Increase vs. Bulk SuspensionReference
Bulk Danazol Suspension 332-[10]
Nanosuspension (HPH) 6812.1x[10]
Nanosuspension (WM) 9152.8x[10]

HPH: High-Pressure Homogenization; WM: Wet Milling. While not a cyclodextrin formulation, this data illustrates another method for enhancing the bioavailability of poorly soluble drugs like Danazol, which can also be formulated with cyclodextrins.[11]

Experimental Protocols

Protocol 1: Preparation of Drug-Cyclohexaamylose Inclusion Complexes

This protocol outlines three common methods for preparing inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired scale of production.[12]

A. Kneading Method [12]

  • Weigh the appropriate molar ratio of the drug and this compound. A 1:1 molar ratio is a common starting point.

  • Place the this compound in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a thick paste.

  • Gradually add the drug powder to the paste while continuously triturating with a pestle.

  • Continue kneading for a specified period (e.g., 60 minutes) to ensure thorough mixing and complex formation.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the final product in a desiccator.

B. Co-precipitation Method [12]

  • Dissolve the this compound in an aqueous solvent with stirring. Heating may be required to facilitate dissolution.

  • In a separate container, dissolve the drug in a suitable organic solvent.

  • Slowly add the drug solution to the this compound solution with constant stirring.

  • Continue stirring for a defined period (e.g., 1-2 hours) at a controlled temperature to allow for complex formation and precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of the organic solvent to remove any uncomplexed drug.

  • Dry the collected complex under vacuum at a controlled temperature.

  • Pulverize and sieve the dried complex as described in the kneading method.

C. Freeze-Drying (Lyophilization) Method [12]

  • Dissolve both the drug and this compound in a suitable solvent system (e.g., water or a water-cosolvent mixture).

  • Stir the solution until both components are completely dissolved.

  • Freeze the solution rapidly using a dry ice/acetone bath or a suitable freezer.

  • Lyophilize the frozen solution under high vacuum for 24-48 hours to remove the solvent.

  • The resulting product is a porous, amorphous powder of the inclusion complex.

  • Store the lyophilized powder in a desiccator to prevent moisture absorption.

G cluster_prep Preparation of Inclusion Complexes drug Drug kneading Kneading drug->kneading coprecipitation Co-precipitation drug->coprecipitation freezedrying Freeze-drying drug->freezedrying cyclo This compound cyclo->kneading cyclo->coprecipitation cyclo->freezedrying solvent Solvent solvent->kneading solvent->coprecipitation solvent->freezedrying complex Inclusion Complex kneading->complex coprecipitation->complex freezedrying->complex

Caption: Methods for preparing drug-cyclohexaamylose inclusion complexes.

Protocol 2: In Vitro Dissolution Testing

This protocol is essential for evaluating the dissolution rate of the prepared inclusion complexes compared to the pure drug.

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.[13][14]

  • Dissolution Medium: Select a dissolution medium that is relevant to the intended site of drug absorption (e.g., 900 mL of 0.1 N HCl for gastric conditions or phosphate (B84403) buffer pH 6.8 for intestinal conditions).[15]

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[14]

  • Paddle Speed: Set the paddle speed to a suitable rate, typically 50 or 100 rpm.[13][14]

  • Sample Preparation: Place a precisely weighed amount of the pure drug or the inclusion complex (equivalent to a specific dose of the drug) into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).[13]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug dissolved as a function of time to generate dissolution profiles.

G start Start apparatus USP Type II Apparatus (37°C, 50/100 rpm) start->apparatus add_sample Add Sample (Pure Drug or Complex) apparatus->add_sample sampling Withdraw Sample at Time Intervals add_sample->sampling replace_medium Replace with Fresh Medium sampling->replace_medium analysis Filter and Analyze (UV-Vis/HPLC) sampling->analysis plot Plot Dissolution Profile analysis->plot end End plot->end

Caption: Workflow for in vitro dissolution testing.

Protocol 3: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol provides a general framework for assessing the in vivo bioavailability of a drug formulated with this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

  • Animal Model: Use a suitable animal model, such as male Wistar or Sprague-Dawley rats, weighing between 200-250g.

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (12-18 hours) before drug administration, with free access to water.

  • Grouping: Divide the animals into two groups: a control group receiving the pure drug suspension and a test group receiving the drug-cyclohexaamylose inclusion complex suspension.

  • Dose Administration: Administer the formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: Collect the blood samples in heparinized tubes and centrifuge at a suitable speed (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Plasma Storage: Store the plasma samples at -20°C or lower until analysis.

  • Drug Analysis: Determine the drug concentration in the plasma samples using a validated bioanalytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.

  • Bioavailability Calculation: Calculate the relative bioavailability (F) of the test formulation compared to the control formulation using the following equation: F (%) = (AUC_test / AUC_control) x (Dose_control / Dose_test) x 100

G start Animal Acclimatization & Fasting grouping Divide into Control & Test Groups start->grouping dosing Oral Administration (Pure Drug vs. Complex) grouping->dosing blood_sampling Blood Sampling at Predetermined Times dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep analysis Drug Analysis in Plasma (HPLC/LC-MS) plasma_sep->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis bioavailability Calculate Relative Bioavailability pk_analysis->bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

Formulating poorly soluble drugs with this compound is a well-established and effective strategy to enhance their oral bioavailability. By increasing solubility and dissolution rates, drug-cyclohexaamylose inclusion complexes can lead to improved therapeutic efficacy and more consistent clinical outcomes. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to explore the potential of this compound in their drug development programs. Careful selection of the preparation method and thorough in vitro and in vivo characterization are crucial for the successful development of bio-enhanced drug formulations.

References

Application Notes and Protocols for Cyclohexaamylose in Food Science and Technology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexaamylose, also known as alpha-cyclodextrin (B1665218) (α-CD), is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units. This torus-shaped molecule possesses a hydrophilic exterior and a hydrophobic internal cavity, enabling it to form inclusion complexes with a variety of non-polar guest molecules. This unique property makes this compound a versatile and valuable ingredient in food science and technology, offering solutions for enhancing flavor and aroma, improving stability, modifying texture, and removing undesirable components. These application notes provide a detailed overview of the key uses of this compound in the food industry, complete with quantitative data, experimental protocols, and visual diagrams to aid in research and development.

Encapsulation of Flavors and Aromas

The primary application of this compound in the food sector is the encapsulation of volatile and sensitive flavor and aroma compounds. By forming inclusion complexes, this compound can protect these compounds from degradation caused by heat, light, and oxidation, thereby extending the shelf-life and ensuring a controlled release of the desired sensory attributes.

Application Notes:

This compound is particularly effective for encapsulating small, linear, and slightly non-polar flavor molecules due to the size of its hydrophobic cavity. This encapsulation can lead to several benefits:

  • Enhanced Stability: Protection of volatile compounds from evaporation and chemical degradation.[1]

  • Controlled Release: Gradual release of flavor and aroma upon exposure to moisture or heat.

  • Conversion of Liquids to Powders: Facilitating the handling and incorporation of liquid flavors into dry food systems.

  • Masking of Off-Flavors: Encapsulation can reduce the perception of undesirable tastes and odors.[2][3]

Quantitative Data: Flavor and Aroma Encapsulation
Guest MoleculeMethodThis compound ConcentrationFlavor Retention / Bitterness ReductionReference
Soy Protein Hydrolysate (bitter)Complexation in solution5%40% bitterness reduction[2]
Soy Protein Hydrolysate (bitter)Complexation in solution10%60% bitterness reduction[2]
Allicin (odor)High-speed stirringNot specifiedSignificant odor masking[3]
Various flavor compoundsSpray-dryingNot specifiedα-CD showed the least loss of volatiles on storage compared to β- and γ-CD.[1]
Experimental Protocol: Preparation of Flavor-Cyclohexaamylose Inclusion Complexes by Co-precipitation

This protocol describes a common method for encapsulating a hydrophobic flavor compound within this compound.

Materials:

  • This compound (α-CD)

  • Guest flavor molecule (e.g., a volatile ester or essential oil)

  • Ethanol (or another suitable organic solvent)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Filtration apparatus (e.g., Buchner funnel and vacuum flask)

  • Drying oven or desiccator

Procedure:

  • Dissolution of this compound: Prepare a saturated or near-saturated solution of this compound in distilled water by heating and stirring. For example, dissolve 10g of α-CD in 100 mL of water at 55°C.[4]

  • Dissolution of Guest Molecule: Dissolve the guest flavor molecule in a minimal amount of a suitable organic solvent, such as ethanol. For instance, dissolve 1g of the flavor compound in 10 mL of ethanol.[4]

  • Complex Formation: Slowly add the guest molecule solution to the stirred this compound solution. Maintain the temperature and continue stirring for a defined period (e.g., 1-4 hours) to facilitate the formation of the inclusion complex.[4]

  • Crystallization: Gradually cool the mixture to room temperature, and then further cool in an ice bath or refrigerator (e.g., 4°C) for several hours (e.g., 16 hours) to promote the precipitation of the inclusion complex crystals.[4]

  • Isolation of the Complex: Collect the precipitated crystals by filtration under vacuum.

  • Washing: Wash the crystals with a small amount of cold distilled water or the organic solvent used for the guest molecule to remove any un-complexed material from the surface.

  • Drying: Dry the resulting powder in a drying oven at a moderate temperature (e.g., 50°C) or in a desiccator under vacuum to a constant weight.

Visualization: Inclusion Complex Formation Workflow

inclusion_complex_workflow cluster_reactants Reactant Preparation cluster_process Complexation and Isolation cluster_product Final Product A Dissolve α-CD in Water C Mix and Stir A->C B Dissolve Guest Molecule in Solvent B->C D Cool to Precipitate C->D E Filter and Wash D->E F Dry the Complex E->F G Flavor-α-CD Complex Powder F->G

Caption: Workflow for preparing flavor-α-CD inclusion complexes.

Stabilization of Emulsions

This compound can be used to stabilize oil-in-water (O/W) emulsions, including Pickering emulsions, without the need for traditional surfactants.[5] This is achieved through the formation of inclusion complexes with the oil molecules at the oil-water interface, creating a solid-like barrier that prevents droplet coalescence.

Application Notes:

The use of this compound as an emulsion stabilizer offers several advantages in food formulations:

  • Surfactant-Free Formulations: Enables the creation of "clean label" products.

  • Enhanced Stability: Provides long-term stability against coalescence and creaming.[6]

  • Formation of Pickering Emulsions: The in-situ formation of crystalline inclusion complexes at the interface leads to highly stable Pickering emulsions.[6][7]

  • Textural Properties: Can contribute to the viscosity and texture of the final product.

Quantitative Data: Emulsion Stabilization
Oil PhaseThis compound ConcentrationEmulsion TypeKey FindingReference
Tetradecane10 mMO/W Pickering Emulsionβ-CD showed better long-term stability than α-CD.[7]
Soybean oilNot specifiedO/W Pickering EmulsionNanoparticles of β-CD and short linear glucans created stable emulsions.[6]
n-alkanesVariedO/W EmulsionPrecipitated complexes at high CD concentrations are necessary for emulsion formation.[8]
Experimental Protocol: Preparation of an Oil-in-Water Emulsion Stabilized by this compound

This protocol outlines the steps to create a stable oil-in-water emulsion using this compound.

Materials:

  • This compound (α-CD)

  • Oil phase (e.g., sunflower oil, medium-chain triglycerides)

  • Distilled water

  • High-speed homogenizer (e.g., rotor-stator homogenizer)

Procedure:

  • Preparation of the Aqueous Phase: Disperse the desired concentration of this compound in distilled water. For example, prepare a 1% to 5% (w/v) α-CD solution.

  • Pre-emulsification: Add the oil phase to the aqueous phase. The oil-to-water ratio can be varied depending on the desired emulsion properties (e.g., 10:90 v/v).

  • Homogenization: Subject the mixture to high-speed homogenization. For instance, homogenize at 10,000-20,000 rpm for 3-5 minutes.[6] This high shear promotes the formation of small oil droplets and facilitates the complexation of this compound at the oil-water interface.

  • Cooling and Storage: Cool the emulsion to room temperature and store under appropriate conditions.

  • Characterization: Analyze the emulsion for droplet size distribution, stability against creaming or coalescence over time, and rheological properties.

Visualization: Mechanism of Emulsion Stabilization by this compound

emulsion_stabilization cluster_initial Initial State: Oil and Water with α-CD cluster_stabilized Stabilized State: Pickering Emulsion Oil Droplet Oil Stabilized Droplet Oil Oil Droplet->Stabilized Droplet Homogenization Water Phase Water with dissolved α-CD Interface α-CD/Oil Inclusion Complexes Water Phase->Interface Complexation at Interface Water Continuous Phase Water

Caption: Stabilization of an oil droplet by α-CD inclusion complexes.

Modification of Food Texture

This compound can be employed to modify the texture of various food products. Its ability to form gels and interact with other food components can alter viscosity, firmness, and mouthfeel. This is particularly relevant in the development of texture-modified foods for individuals with dysphagia.

Application Notes:
  • Thickening Agent: In aqueous solutions, this compound can increase viscosity.

  • Gelling Agent: Under certain conditions, it can form gels, contributing to a more solid-like texture.

  • Interaction with Other Hydrocolloids: It can work synergistically with other texturizing agents like starches and gums.

  • Fat Replacement: By forming complexes with fats, it can alter their physical properties and potentially be used in reduced-fat formulations.

Experimental Protocol: Modifying the Texture of a Food Puree

This protocol provides a general method for using this compound to modify the texture of a food puree.

Materials:

  • Food puree (e.g., fruit or vegetable puree)

  • This compound (α-CD) powder

  • Blender or food processor

  • Viscometer or texture analyzer

Procedure:

  • Baseline Measurement: Measure the initial viscosity and textural properties (e.g., firmness, adhesiveness) of the food puree.

  • Incorporation of this compound: While blending the puree, gradually add a predetermined amount of this compound powder (e.g., 0.5% to 2% w/w).

  • Hydration and Mixing: Continue to blend for a sufficient time (e.g., 2-5 minutes) to ensure complete dispersion and hydration of the this compound.

  • Equilibration: Allow the mixture to rest for a period (e.g., 30 minutes) to allow for full interaction between the this compound and the food matrix.

  • Final Measurement: Re-measure the viscosity and textural properties of the modified puree to quantify the changes.

Removal of Unwanted Compounds

The ability of this compound to form inclusion complexes with hydrophobic molecules makes it an effective agent for removing undesirable components from food products, such as cholesterol and off-flavors.

Application Notes:
  • Cholesterol Reduction: this compound can selectively complex with cholesterol in liquid food products like milk and egg yolks, allowing for its removal through centrifugation.[9][10]

  • De-bittering: It can encapsulate bitter compounds, reducing their interaction with taste receptors.[2]

  • Removal of Off-Flavors: Undesirable aromas and flavors can be sequestered, improving the sensory profile of the food.

Quantitative Data: Cholesterol Reduction
Food ProductThis compound ConcentrationTreatment ConditionsCholesterol Reduction (%)Reference
Milk (nonhomogenized)0.6% (w/v) β-CD4°C, 20 min mixingup to 95.31%[11]
Milk (homogenized, 3.6% fat)1.5% β-CD10°C, 10 min mixing94.3%[10]
Milk (homogenized, 3% fat)1% β-CD*20°C77.9%[10]
LDL Cholesterol (in mice)10% of fat content in diet14 weeks29% decrease in LDL, IDL, and VLDL[12]
Small-LDL particles (in humans)6 g/day 12-14 weeks10% decrease[13]

*Note: Much of the detailed research on cholesterol removal has been conducted with beta-cyclodextrin (B164692) (β-CD) due to its cavity size being a better fit for the cholesterol molecule. However, α-CD has also been shown to have cholesterol-lowering effects, particularly in vivo, likely through a different mechanism involving interaction with fatty acids and bile salts.[12][13]

Experimental Protocol: Cholesterol Reduction in Milk

This protocol is adapted from methods using β-cyclodextrin and illustrates the general principle of cholesterol removal.

Materials:

  • Homogenized milk

  • This compound (α-CD) or β-cyclodextrin (β-CD)

  • Stirring vessel

  • Centrifuge

Procedure:

  • Addition of Cyclodextrin (B1172386): Add a specific amount of cyclodextrin powder to the milk (e.g., 1-2% w/v).

  • Mixing: Stir the mixture at a controlled temperature and speed for a defined duration (e.g., 10°C, 200-800 rpm, for 10-30 minutes).[9]

  • Complex Precipitation: The cyclodextrin-cholesterol complex is insoluble and will precipitate.

  • Centrifugation: Separate the insoluble complex from the milk by centrifugation (e.g., 500-1000 x g for 15 minutes).[9]

  • Decantation: Carefully decant the supernatant (cholesterol-reduced milk).

  • Analysis: Determine the cholesterol content of the treated and untreated milk using a suitable analytical method (e.g., HPLC) to quantify the reduction.

Visualization: Cholesterol Removal from Milk

cholesterol_removal cluster_start Initial Milk cluster_process Treatment Process cluster_end Final Products Milk Milk with Cholesterol Add_CD Add α-CD Milk->Add_CD Mix Stir Add_CD->Mix Centrifuge Centrifuge Mix->Centrifuge Low_Chol_Milk Low-Cholesterol Milk Centrifuge->Low_Chol_Milk Precipitate α-CD-Cholesterol Complex (Precipitate) Centrifuge->Precipitate

Caption: Process for removing cholesterol from milk using α-CD.

Conclusion

This compound is a multifunctional food ingredient with a wide range of applications that can address many challenges in food product development. Its ability to encapsulate, stabilize, modify, and purify makes it a valuable tool for creating innovative, high-quality, and consumer-friendly food products. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific food systems. Further research into the synergistic effects of this compound with other ingredients and its impact on the bioavailability of nutrients will continue to expand its applications in food science and technology.

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexaamylose Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with cyclohexaamylose (α-cyclodextrin) inclusion complexes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent precipitation and achieve optimal complexation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound inclusion complex?

A1: A this compound (α-cyclodextrin) inclusion complex is a supramolecular assembly where a "guest" molecule, typically a poorly water-soluble drug or compound, is encapsulated within the hydrophobic central cavity of the this compound "host" molecule. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecule.

Q2: Why is my this compound complex precipitating?

A2: Precipitation of this compound complexes can occur for several reasons, including:

  • Formation of insoluble complexes: The complex itself may have limited solubility in the chosen solvent system. This is often observed in what is known as a B-type phase solubility diagram.[1]

  • Low intrinsic solubility of this compound: this compound itself has limited water solubility (approximately 14.5 g/100 mL at 25°C).[2]

  • Formation of higher-order complexes: In some cases, complexes with stoichiometries other than 1:1 (e.g., 1:2 drug-to-cyclodextrin) can form and precipitate out of solution.[3]

  • Inappropriate experimental conditions: Factors such as pH, temperature, and solvent composition can significantly influence the solubility of the complex.

Q3: How can I increase the solubility of my this compound complex?

A3: Several strategies can be employed to enhance the solubility of this compound complexes:

  • Use of cyclodextrin (B1172386) derivatives: Modified cyclodextrins, such as hydroxypropyl-α-cyclodextrin, often exhibit significantly higher aqueous solubility than the parent this compound.

  • Optimization of pH: For ionizable guest molecules, adjusting the pH of the solution can increase the concentration of the species that forms a more soluble complex.[4][5][6]

  • Addition of co-solvents: The inclusion of a water-miscible organic solvent, such as ethanol, can sometimes improve the solubility of the complex, although it can also destabilize the complex in some cases.[7][8]

  • Temperature control: Heating the solution during complex formation can increase the solubility of both the this compound and the guest molecule, but the effect on complex stability should be considered.[9][10][11][12]

  • Choice of preparation method: Techniques like freeze-drying can yield amorphous complexes that are more readily soluble than crystalline forms obtained by methods like co-precipitation.[2][13]

Q4: Which preparation method is best for preventing precipitation?

A4: The optimal preparation method depends on the specific guest molecule and the desired final product characteristics.

  • Freeze-drying (Lyophilization): This method is often preferred for producing highly soluble, amorphous powders and is suitable for thermolabile substances.[2][14]

  • Kneading: This technique is effective for poorly water-soluble guest molecules and can yield a high degree of complexation.[2][13][15]

  • Co-precipitation: While a simple method, it can sometimes result in crystalline, less soluble complexes, and the use of organic solvents can be a drawback.[2][13][16]

Troubleshooting Guide: Preventing Precipitation

This guide addresses common issues encountered during the preparation of this compound complexes.

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon mixing the guest and this compound solutions. The complex has very low solubility under the initial conditions.- Increase the temperature of the solution during mixing. - Add a co-solvent (e.g., ethanol, methanol) to the this compound solution before adding the guest. - Adjust the pH of the solution to favor the formation of a more soluble complex if the guest is ionizable.
Precipitate forms during cooling or storage. The complex has limited solubility at lower temperatures.- Consider using a more soluble cyclodextrin derivative. - Prepare a more dilute solution. - Store the solution at a slightly elevated temperature if the stability of the components allows.
The yield of the complex is low after precipitation and filtration. The complex is more soluble than anticipated, or the precipitation was incomplete.- Optimize the cooling process (e.g., slower cooling rate) to promote crystallization. - Add an anti-solvent to induce precipitation. - Concentrate the solution by evaporation before cooling.
The final product is crystalline and difficult to redissolve. The preparation method (e.g., co-precipitation) favors the formation of a crystalline, less soluble complex.- Utilize freeze-drying to obtain an amorphous, more soluble product. - Employ the kneading method, which can also lead to amorphous complexes.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Solubility of Natural Cyclodextrins in Water at 25°C

CyclodextrinMolecular Weight ( g/mol )Solubility ( g/100 mL)
This compound (α-CD) 972.8414.5
Cycloheptaamylose (β-CD)1134.981.85
Cyclooctaamylose (γ-CD)1297.1223.2

Data sourced from[2]

Table 2: Effect of pH on the Stability Constant (Kc) of a Trifluoperazine-Cyclodextrin Complex

CyclodextrinpH 1.9 (Diprotonated)pH 6.2 (Monoprotonated)pH 10.2 (Unionized)
β-CD4.68 x 10³ M⁻¹12.29 x 10³ M⁻¹12.59 x 10³ M⁻¹
DM-β-CD8.18 x 10³ M⁻¹23.79 x 10³ M⁻¹17.15 x 10³ M⁻¹
HP-β-CD1.66 x 10³ M⁻¹5.31 x 10³ M⁻¹4.81 x 10³ M⁻¹

Data adapted from a study on trifluoperazine (B1681574) complexation, illustrating the principle of pH-dependent stability.[5]

Table 3: Comparison of Stability Constants (Kc) for Paracetamol Complexes with Different Cyclodextrins

CyclodextrinStability Constant (Kc) in M⁻¹Phase Solubility Diagram Type
α-CD (this compound)5.69AN
β-CD16.75AN
γ-CD4.73AN
Maltosyl-β-CD (G2-β-CD)2223.25AL

Data sourced from[10]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the troubleshooting and FAQ sections.

1. Phase Solubility Study

This protocol is used to determine the stoichiometry and apparent stability constant (Kc) of a this compound-guest complex.

  • Materials: this compound, guest molecule, purified water (or appropriate buffer), sealed vials, shaker (thermostatically controlled), filtration device (e.g., 0.45 µm syringe filter), analytical instrument for guest quantification (e.g., UV-Vis spectrophotometer, HPLC).

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 mM).

    • Add an excess amount of the guest molecule to each this compound solution in sealed vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

    • After equilibration, allow the suspensions to settle.

    • Filter the supernatant through a 0.45 µm membrane filter to remove the undissolved guest.

    • Determine the concentration of the dissolved guest in each filtered solution using a validated analytical method.

    • Plot the concentration of the dissolved guest (y-axis) against the concentration of this compound (x-axis). The resulting graph is the phase solubility diagram.[17][18]

2. Preparation of Inclusion Complex by Co-precipitation

  • Materials: this compound, guest molecule, purified water, organic solvent (if required for the guest), beaker, magnetic stirrer, filtration apparatus, drying oven.

  • Procedure:

    • Dissolve the this compound in purified water with stirring. Heating may be applied to increase solubility.[16]

    • Dissolve the guest molecule in a suitable solvent (e.g., water, ethanol, or a water/organic solvent mixture).

    • Slowly add the guest solution to the this compound solution with continuous stirring.

    • Continue stirring for a defined period (e.g., 24 hours) at a controlled temperature.

    • If a precipitate does not form spontaneously, cool the solution slowly to induce crystallization.[2]

    • Collect the precipitate by filtration.

    • Wash the collected solid with a small amount of cold water or a suitable solvent to remove any uncomplexed guest adhering to the surface.[2]

    • Dry the complex in an oven at a suitable temperature until a constant weight is achieved.[2]

3. Preparation of Inclusion Complex by Kneading

  • Materials: this compound, guest molecule, water or a water/solvent mixture, mortar and pestle, drying oven.

  • Procedure:

    • Place the this compound in a mortar.

    • Add a small amount of water or a water/solvent mixture to the this compound to form a thick paste.[13][15]

    • Gradually add the guest molecule to the paste.

    • Knead the mixture for a specific period (e.g., 45-60 minutes) to ensure thorough interaction.[15]

    • Dry the resulting solid mass in an oven at a suitable temperature.

    • Pulverize the dried mass to obtain a fine powder.

4. Preparation of Inclusion Complex by Freeze-Drying (Lyophilization)

  • Materials: this compound, guest molecule, purified water, freeze-dryer.

  • Procedure:

    • Dissolve the this compound and the guest molecule in purified water to form a clear solution.[2]

    • Filter the solution to remove any undissolved particles.

    • Freeze the solution completely at a low temperature (e.g., -80°C).

    • Place the frozen sample in a freeze-dryer and apply a high vacuum.

    • The water will be removed by sublimation, leaving a porous, amorphous powder of the inclusion complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound complexation.

Troubleshooting_Precipitation start Precipitation Observed cause1 Insoluble Complex (B-type Profile) start->cause1 cause2 Low this compound Solubility start->cause2 cause3 Higher-Order Complex Formation start->cause3 cause4 Suboptimal Conditions (pH, Temp, Solvent) start->cause4 solution1 Use Soluble Derivatives (e.g., HP-α-CD) cause1->solution1 solution2 Increase Temperature cause2->solution2 solution5 Adjust Molar Ratio cause3->solution5 cause4->solution2 solution3 Optimize pH for Ionizable Guests cause4->solution3 solution4 Add Co-solvents cause4->solution4

Caption: Troubleshooting logic for this compound complex precipitation.

Experimental_Workflow_Phase_Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Prepare this compound Solutions (Varying Conc.) prep2 Add Excess Guest Molecule prep1->prep2 equil Shake at Constant Temperature (48-72h) prep2->equil analysis1 Filter Supernatant (0.45 µm) equil->analysis1 analysis2 Quantify Dissolved Guest (HPLC/UV-Vis) analysis1->analysis2 result Plot [Guest] vs [this compound] (Phase Solubility Diagram) analysis2->result

Caption: Workflow for a phase solubility study of this compound complexes.

References

Technical Support Center: Optimizing Guest-to-Cyclohexaamylose Molar Ratios

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing guest-to-cyclohexaamylose (CHA) molar ratios in your research and development projects. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you achieve optimal inclusion complex formation for enhanced drug delivery and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the most common guest-to-cyclohexaamylose molar ratio?

The most prevalent stoichiometry for guest-to-cyclohexaamylose inclusion complexes is a 1:1 molar ratio, where one guest molecule is encapsulated within a single cyclohexaamylose cavity.[1][2][3] However, other ratios such as 1:2 (one guest to two hosts), 2:1 (two guests to one host), and even more complex arrangements are possible depending on the specific guest and host molecules, as well as the experimental conditions.[1][3][4][5]

Q2: How do I determine the optimal molar ratio for my specific guest molecule?

Determining the ideal molar ratio is a critical step and typically involves a series of characterization experiments. The most common techniques to elucidate the stoichiometry of inclusion complexes are:

  • Phase Solubility Studies: This method involves measuring the solubility of the guest molecule in the presence of increasing concentrations of this compound. The resulting plot can reveal the stoichiometry of the complex.[1][6]

  • Job's Plot (Continuous Variation Method): This spectroscopic technique involves preparing a series of solutions with varying mole fractions of the guest and host while keeping the total molar concentration constant.[1][5][7] A plot of the change in a physical property (like UV-Vis absorbance or NMR chemical shift) against the mole fraction can indicate the stoichiometry at the point of maximum deviation.[1][5]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding interaction between the guest and host molecules.[8][9][10][11] This powerful technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry (n) in a single experiment.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 2D NMR techniques, such as ROESY, can provide detailed information about the inclusion phenomenon at a molecular level, including the stoichiometry and the specific orientation of the guest within the this compound cavity.[4][13]

Q3: What factors can influence the guest-to-host molar ratio?

Several experimental parameters can affect the formation and stoichiometry of the inclusion complex. These include:

  • pH of the medium: The ionization state of both the guest and host molecules can significantly impact their interaction.

  • Solvent: The polarity and composition of the solvent can influence the hydrophobic interactions that drive complex formation.[4]

  • Temperature: Temperature affects the binding constant and the thermodynamics of the interaction.[4]

  • Concentration of guest and host: The relative concentrations of the guest and host molecules will directly influence the equilibrium of the complexation reaction.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low guest solubility even with this compound. The chosen this compound may not be suitable for the guest molecule. The molar ratio might be suboptimal. The complex may have limited solubility.Screen different types of cyclodextrins (α, β, γ) and their derivatives. Systematically vary the guest-to-host molar ratio. Conduct phase solubility studies to determine the type of complex formed (e.g., A-type vs. B-type).[6][14]
Inconclusive Job's Plot results. The change in the measured spectroscopic property upon complexation is too small. The chosen concentrations are not in the optimal range for detection. The presence of multiple complex stoichiometries.Use a different spectroscopic technique (e.g., fluorescence, circular dichroism) that might be more sensitive to the complexation. Optimize the total molar concentration. Analyze the data for the possibility of higher-order complexes.
Difficulty in achieving a 1:1 complex. The guest molecule is too large to fit into a single this compound cavity. The guest molecule has multiple binding sites.Consider using a larger this compound (e.g., γ-CD). Investigate the possibility of a 1:2 guest-to-host complex. Utilize molecular modeling to predict the most stable conformation.
Precipitation occurs during the experiment. The inclusion complex itself has low solubility (B-type phase solubility). The concentration of the host or guest exceeds its solubility limit.Characterize the precipitate to confirm if it is the complex or the uncomplexed guest/host. Adjust the experimental concentrations based on the phase solubility diagram.

Experimental Protocols

Phase Solubility Study

This method is fundamental for determining the stoichiometry and apparent stability constant (Kc) of a guest-cyclohexaamylose complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of the guest drug to each solution.

  • Shake the solutions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the solutions to remove the undissolved guest.

  • Analyze the concentration of the dissolved guest in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Plot the concentration of the dissolved guest against the concentration of this compound.

  • The shape of the resulting phase solubility diagram indicates the type of complex formed. For an AL-type diagram (linear increase), the stoichiometry is typically 1:1, and the stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the guest (S₀).[6][15]

Diagram of Phase Solubility Study Workflow:

Caption: A flowchart illustrating the key steps in performing a phase solubility study.

Job's Plot (Continuous Variation Method)

This method is used to determine the stoichiometry of a complex in solution.

Methodology:

  • Prepare equimolar stock solutions of the guest and this compound.

  • Prepare a series of solutions by mixing the stock solutions in different volume ratios, such that the total molar concentration remains constant, but the mole fraction of the guest varies from 0 to 1.[1]

  • Measure a physical property that changes upon complexation (e.g., UV-Vis absorbance at a specific wavelength) for each solution.

  • Calculate the difference in the measured property (ΔP) between the complex solution and a solution of the free guest at the same concentration.

  • Plot ΔP against the mole fraction of the guest.

  • The mole fraction at which the maximum deviation occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at 0.33 suggests a 1:2 guest-to-host complex.[1][16][17]

Diagram of Job's Plot Experimental Logic:

JobPlot Logical flow for determining stoichiometry using a Job's plot. A Prepare Equimolar Stock Solutions (Guest & CHA) B Mix in Varying Ratios (Constant Total Molarity) A->B C Measure Physical Property (e.g., Absorbance) B->C D Plot ΔP vs. Mole Fraction C->D E Identify Mole Fraction at Maximum Deviation D->E F Determine Stoichiometry E->F

Caption: A diagram showing the logical progression of a Job's plot experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique for the complete thermodynamic characterization of binding interactions.

Methodology:

  • Prepare solutions of the guest and this compound in the same buffer, and degas them thoroughly.[10]

  • Place the this compound solution in the sample cell of the calorimeter.

  • Fill the titration syringe with the guest solution.

  • Perform a series of small, sequential injections of the guest solution into the sample cell while monitoring the heat change.

  • Integrate the heat change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).[18]

Diagram of ITC Workflow:

ITC_Workflow Workflow for Isothermal Titration Calorimetry (ITC) analysis. cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Guest Guest Solution Degas Degas Both Solutions Prep_Guest->Degas Prep_CHA CHA Solution Prep_CHA->Degas Load_CHA Load CHA into Cell Degas->Load_CHA Load_Guest Load Guest into Syringe Degas->Load_Guest Titrate Inject Guest into CHA Load_CHA->Titrate Load_Guest->Titrate Measure_Heat Measure Heat Change Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot Generate Binding Isotherm Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine n, Ka, ΔH Fit->Results

References

Technical Support Center: Enhancing Guest Molecule Loading Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to increase the loading efficiency of guest molecules in various host systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the loading efficiency of guest molecules?

A1: The loading efficiency of guest molecules is a multifactorial issue influenced by the physicochemical properties of both the host and guest, as well as the experimental conditions. Key factors include:

  • Host-Guest Interactions: The compatibility and specific interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) between the host and guest are critical.[1][2][3][4] The size and shape complementarity between the host's cavity or binding sites and the guest molecule is a primary determinant of successful loading.[1][5]

  • Physicochemical Properties of the Guest Molecule: The solubility, molecular weight, and charge of the guest molecule play a significant role.[6][7] For instance, poorly water-soluble drugs can be challenging to load into aqueous-based formulations.[8]

  • Properties of the Host System: For nanoparticle-based systems, factors like particle size, surface charge, and polymer concentration affect loading capacity.[7][8] Larger nanoparticles may accommodate more guest molecules, while smaller ones offer a higher surface-area-to-volume ratio for surface-based loading.[7] In host-guest complexes like those with cyclodextrins, the cavity size of the host is a crucial parameter.[1][5]

  • Experimental Conditions: Parameters such as temperature, pH, solvent system, and incubation time can significantly impact loading efficiency.[3][7] The choice of loading method is also a critical factor.[9][10]

Q2: What are the common methods for loading guest molecules into host systems?

A2: Several methods are employed to load guest molecules, and the choice depends on the nature of the host and guest. Common techniques include:

  • Passive Loading (Incubation/Diffusion): This simple method involves incubating the host system with a solution of the guest molecule, allowing the guest to diffuse into the host.[10][11] This process is driven by concentration gradients.

  • Solvent Evaporation/Extraction: This technique is often used for preparing drug-loaded polymer nanoparticles. The drug and polymer are dissolved in a common organic solvent, which is then evaporated or extracted, leading to the formation of drug-loaded particles.[12]

  • Nanoprecipitation: This method involves the rapid desolvation of a polymer and drug from a solvent phase into a non-solvent phase, causing co-precipitation and the formation of drug-loaded nanoparticles.[13]

  • Active Loading (Remote Loading): This technique is commonly used for liposomes, where a pH or ion gradient is established across the liposomal membrane to drive the accumulation of the guest molecule inside.[14]

  • Physical Methods: Techniques like sonication, electroporation, and freeze-thaw cycling can be used to transiently permeabilize the host structure and facilitate guest molecule entry.[9][10]

Q3: How can I improve the loading of poorly water-soluble drugs?

A3: Loading hydrophobic or poorly water-soluble drugs presents a significant challenge. Here are some strategies to enhance their loading efficiency:

  • Use of Organic Solvents: Dissolving both the host material (if applicable, e.g., a polymer) and the hydrophobic drug in a suitable organic solvent is a common first step in methods like solvent evaporation.[8]

  • Surface Modification: Modifying the surface of the host system, for example, with coatings like polyethylene (B3416737) glycol (PEG) or silica, can improve interactions with and loading of certain drugs.[15]

  • Formation of Host-Guest Complexes: Using host molecules like cyclodextrins can enhance the apparent solubility of hydrophobic guest molecules, thereby improving their loading into aqueous-based formulations.[4]

  • Salting-Out Method: This technique can be used to co-precipitate a polymer and a hydrophobic drug from a solution by adding a salt, leading to high drug loading.[13]

Troubleshooting Guides

Issue 1: Low or Inconsistent Loading Efficiency

If you are experiencing low or variable loading efficiency, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Loading Efficiency

Troubleshooting_Workflow cluster_actions Troubleshooting Actions start Start: Low Loading Efficiency check_properties Review Host-Guest Properties (Size, Solubility, Charge) start->check_properties optimize_ratio Optimize Host:Guest Molar Ratio check_properties->optimize_ratio Properties Compatible? adjust_conditions Adjust Experimental Conditions (pH, Temp, Solvent) optimize_ratio->adjust_conditions change_method Consider a Different Loading Method adjust_conditions->change_method evaluate_stability Assess Host & Guest Stability Under Loading Conditions change_method->evaluate_stability end Improved Loading Efficiency evaluate_stability->end If all steps are optimized

Caption: A workflow for troubleshooting low loading efficiency.

Detailed Troubleshooting Steps:

  • Re-evaluate Host-Guest Compatibility:

    • Size Mismatch: Ensure the guest molecule is not too large for the host's cavity or too small, which might lead to weak interactions.[5] For cyclodextrins, γ-CD has a larger cavity than β-CD, which might be more suitable for larger guests.[5]

    • Solubility Issues: If the guest and host have vastly different solubility profiles, consider using a co-solvent system to improve their interaction during the loading process.[15]

  • Optimize the Host-to-Guest Ratio:

    • Vary the concentration of the guest molecule while keeping the host concentration constant. An excess of the guest molecule can sometimes drive higher loading, but there is often an optimal ratio beyond which loading plateaus or even decreases.[7]

  • Modify Experimental Parameters:

    • pH: The pH of the loading buffer can affect the ionization state of both the host and guest, influencing electrostatic interactions.[7] Systematically vary the pH to find the optimal condition for complexation.

    • Temperature: Temperature can affect the solubility of the guest and the flexibility of the host. For some systems, moderate heating can increase loading, but excessive heat may degrade the components.[11]

    • Solvent: The choice of solvent is crucial, especially in nanoprecipitation and solvent evaporation methods. The solvent should be a good solvent for both the host polymer and the guest drug.[12]

  • Change the Loading Method:

    • If passive incubation yields low efficiency, consider more active methods. For liposomes, remote loading can significantly increase the encapsulation of certain drugs compared to passive methods.[14] For nanoparticles, methods like sonication or electroporation might improve loading, but they can also affect the integrity of the host.[10]

Quantitative Data on Loading Efficiency

The following table summarizes reported loading efficiencies achieved with different methods and systems.

Host SystemGuest MoleculeLoading MethodReported Loading EfficiencyReference
Polymer NanoparticlesHydrophobic Drugs/DyesSalt Concentration ScreeningUp to 66.5 wt% drug loading, up to 99.8% encapsulation efficiency[13]
LiposomesFluorescein-sodium, BSA, FITC-DextranCentrifugation from w/fc nano-emulsion48-98% encapsulation efficiency[16]
Gold Nanoparticles (PEG-coated)IbuprofenIncubationHigher drug load than uncoated or silica-coated nanoparticles[15]
Extracellular Vesicles (EVs)PaclitaxelSonication~30% higher loading efficiency than saponin (B1150181) permeabilization[10]

Key Experimental Protocols

1. Protocol for Drug Loading into Nanoparticles via Nanoprecipitation

This method is suitable for encapsulating hydrophobic drugs into polymeric nanoparticles.

Nanoprecipitation Experimental Workflow

Nanoprecipitation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase dissolve Dissolve Polymer & Drug in Organic Solvent injection Inject Organic Phase into Aqueous Phase with Stirring dissolve->injection prepare_aq Prepare Aqueous Solution (with Stabilizer) prepare_aq->injection evaporation Evaporate Organic Solvent injection->evaporation purification Purify Nanoparticles (Centrifugation/Dialysis) evaporation->purification result Drug-Loaded Nanoparticles purification->result

Caption: A generalized workflow for nanoparticle drug loading via nanoprecipitation.

Methodology:

  • Preparation of the Organic Phase: Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution, often containing a stabilizer (e.g., PVA, Poloxamer) to prevent nanoparticle aggregation.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the co-precipitation of the polymer and drug, forming nanoparticles.

  • Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.

  • Purification: Purify the nanoparticles to remove the unencapsulated drug and excess stabilizer. This can be achieved by methods such as centrifugation, ultracentrifugation, or dialysis.

  • Characterization: Determine the loading efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.

2. Protocol for Determining Encapsulation Efficiency (EE%)

The encapsulation efficiency is a critical parameter to quantify the success of the loading process.

Methodology:

  • Separate Free Drug from Loaded Drug: After the loading process, it is essential to separate the host-guest complexes (e.g., drug-loaded nanoparticles) from the unencapsulated, free drug. Common methods include:

    • Centrifugation/Ultracentrifugation: Pellet the nanoparticles, leaving the free drug in the supernatant.

    • Dialysis: Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off to allow the free drug to diffuse out.

    • Size Exclusion Chromatography: Separate the larger nanoparticles from the smaller free drug molecules.

  • Quantify the Free Drug: Measure the concentration of the free drug in the supernatant or the dialysate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, fluorescence spectroscopy).

  • Calculate Encapsulation Efficiency: Use the following formula to calculate the EE%:

    EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

This technical support guide provides a starting point for addressing common issues related to guest molecule loading efficiency. For more specific problems, further optimization of the described parameters will be necessary.

References

Technical Support Center: Enhancing Aqueous Solubility of Cyclohexaamylose Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexaamylose (α-cyclodextrin) complexation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to the low aqueous solubility of this compound inclusion complexes.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound-guest complexes precipitate out of aqueous solution?

A1: Precipitation of this compound (α-CD) complexes is common and typically stems from the inherent low aqueous solubility of α-CD itself. This is due to strong intermolecular hydrogen bonding in the crystal state, which makes it energetically unfavorable for the molecules to fully hydrate (B1144303) and dissolve.[1] When a guest molecule is included, the resulting complex may still have solubility limits that are easily exceeded, leading to precipitation. The formation of higher-order complexes (e.g., 2:1 drug/CD ratios) can also lead to species with limited solubility.[1][2]

Q2: What is the most effective general strategy to improve the solubility of this compound complexes?

A2: The most widely adopted and effective strategy is the chemical modification of the this compound molecule. By substituting the hydroxyl groups with functional groups like hydroxypropyl or sulfobutyl ether, the intermolecular hydrogen bonding is disrupted. This creates amorphous derivatives such as Hydroxypropyl-α-cyclodextrin (HP-α-CD) which have significantly higher aqueous solubility (>50 g/100 mL for HP-β-CD) compared to native α-CD (14.5 g/100 mL).[3][4] These derivatives are often more effective at solubilizing guest molecules.

Q3: Can I use a co-solvent to improve the solubility of my complex?

A3: Yes, the use of co-solvents can be an effective strategy, but its success is highly dependent on the specific guest molecule and co-solvent used. Co-solvents can help by dissolving the guest molecule before it enters the cyclodextrin (B1172386) cavity or by dissolving excess guest molecules not incorporated in the complex. However, some co-solvents, like ethanol, can also have a destabilizing effect on the complex itself, potentially lowering the complex formation constant. Therefore, optimization is crucial.

Q4: How does pH affect the solubility of this compound complexes?

A4: The pH of the aqueous medium is a critical factor, especially when dealing with ionizable guest molecules. For a guest drug that is a weak acid or base, adjusting the pH to a range where the drug is ionized can significantly increase its intrinsic solubility, which in turn can improve the overall solubility of the drug-cyclodextrin system. The pKa of the guest molecule should be considered when formulating the complexation medium.[5]

Q5: What is a phase solubility study and why is it important?

A5: A phase solubility study, as described by Higuchi and Connors, is a fundamental experimental technique used to determine the effect of a complexing agent (like this compound) on the solubility of a poorly soluble guest molecule.[6] It involves preparing a series of solutions with increasing concentrations of cyclodextrin, adding an excess of the guest drug, and measuring the concentration of the dissolved drug after equilibrium is reached. The resulting plot (a phase solubility diagram) reveals the stoichiometry of the complex (e.g., 1:1 or 1:2) and the stability constant (Kc), which are crucial parameters for understanding and optimizing the formulation.[6][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: My this compound complex precipitates immediately upon formation or during storage.

Possible Cause Suggested Solution
Low Intrinsic Solubility of α-CD The concentration of the α-CD or the complex has exceeded its solubility limit. Solution: Switch to a more soluble derivative like Hydroxypropyl-α-cyclodextrin (HP-α-CD).
Poor Guest Molecule Solubility The intrinsic solubility of the guest molecule is extremely low, and the complex cannot sufficiently enhance it at the desired concentration. Solution: Adjust the pH of the medium if the guest is ionizable. Alternatively, consider adding a small, optimized amount of a water-soluble polymer or co-solvent.
Formation of Insoluble Higher-Order Complexes The phase-solubility diagram may be a "B-type," indicating the formation of a complex with limited solubility.[2] Solution: Re-evaluate the stoichiometry. It may be necessary to work at lower concentrations or use a modified cyclodextrin that favors the formation of soluble 1:1 complexes.
Temperature Effects Solubility is temperature-dependent. A decrease in temperature during storage may cause precipitation. Solution: Check the solubility profile at different temperatures. Store the solution at a temperature where solubility is maintained.
Incorrect Preparation Method The chosen method (e.g., physical mixing) may not be efficient for achieving molecular dispersion, leading to undissolved particles. Solution: Employ a method that provides more energy for complexation, such as kneading, co-evaporation, or freeze-drying.

Data Presentation: Solubility Comparison

The following tables summarize key quantitative data regarding the solubility of native this compound (α-CD) and its derivatives.

Table 1: Aqueous Solubility of Native vs. Modified Cyclodextrins at 25°C

Cyclodextrin TypeAbbreviationSolubility (g / 100 mL)Reference
This compound (alpha-Cyclodextrin)α-CD14.5[3]
Cycloheptaamylose (beta-Cyclodextrin)β-CD1.85[3]
Cyclooctaamylose (gamma-Cyclodextrin)γ-CD23.2[3]
Hydroxypropyl-α-cyclodextrinHP-α-CD~50[8]
Hydroxypropyl-β-cyclodextrinHP-β-CD>50[3]

Table 2: Example of Enhanced Drug Solubility with Cyclodextrins

DrugCyclodextrinMolar RatioSolubility Enhancement (fold)Reference
Carmustineα-Cyclodextrin1:1~4.3[9]
Fenebrutinibα-Cyclodextrin1:1Weaker Complex[10]
FenebrutinibHP-β-Cyclodextrin1:1Strong Complex (~45x stronger than α-CD)[10]
AzithromycinHP-β-Cyclodextrin1:1>9[11]

Experimental Protocols & Workflows

Visualizing Your Workflow

A logical approach is crucial when tackling solubility issues. The following diagrams illustrate a troubleshooting workflow and a general strategy for selecting an enhancement method.

G start Complex Precipitates in Aqueous Solution check_cd Is native α-CD being used? start->check_cd switch_cd Switch to a modified CD (e.g., HP-α-CD) check_cd->switch_cd  Yes check_guest Is the guest molecule ionizable? check_cd->check_guest  No end_solved Solubility Issue Resolved switch_cd->end_solved adjust_ph Optimize pH of the medium to ionize the guest check_guest->adjust_ph  Yes check_conc Are concentrations high? check_guest->check_conc  No adjust_ph->end_solved lower_conc Reduce concentration of the complex check_conc->lower_conc  Yes add_ternary Consider adding a water-soluble polymer or co-solvent check_conc->add_ternary  No lower_conc->end_solved add_ternary->end_solved

Caption: Troubleshooting flowchart for complex precipitation.

G start Identify Poorly Soluble Guest Molecule phase_study 1. Perform Phase Solubility Study with α-CD start->phase_study analyze_diagram Analyze Diagram Type (A-type vs B-type) phase_study->analyze_diagram a_type A-Type: Soluble Complex analyze_diagram->a_type b_type B-Type: Insoluble Complex analyze_diagram->b_type optimize_conc Optimize Concentration a_type->optimize_conc use_modified_cd 2. Use Modified CD (e.g., HP-α-CD) b_type->use_modified_cd prepare_complex 4. Prepare Solid Complex (Kneading, Co-evaporation) optimize_conc->prepare_complex add_ternary 3. Add Ternary Component (Polymer, Co-solvent) use_modified_cd->add_ternary add_ternary->prepare_complex characterize 5. Characterize & Validate (DSC, NMR, Dissolution) prepare_complex->characterize

Caption: Workflow for solubility enhancement strategy.

Detailed Methodologies

1. Protocol for Phase Solubility Study

This protocol is adapted from the method described by Higuchi and Connors.[7][11]

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of this compound (or its derivative) at various molar concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffered medium.

  • Addition of Guest Molecule: Add an excess amount of the poorly soluble guest drug to 5 mL of each cyclodextrin solution in separate vials. The amount should be enough to ensure that solid drug remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in a shaker water bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a period sufficient to reach equilibrium (typically 48-72 hours).

  • Sample Collection and Analysis: After equilibration, allow the vials to stand to let the undissolved drug settle. Carefully withdraw an aliquot from the supernatant of each vial and filter it immediately through a membrane filter (e.g., 0.45 µm) to remove any solid particles.

  • Quantification: Analyze the concentration of the dissolved guest drug in each filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). From the slope of the linear portion of this phase solubility diagram, the stability constant (Kc) can be calculated.

2. Protocol for Complex Preparation by Kneading Method

The kneading method is a simple and economical technique suitable for poorly water-soluble guest molecules.[12][13][14]

  • Initial Mixing: Place a accurately weighed amount of this compound into a mortar.

  • Slurry Formation: Add a small amount of a solvent blend (e.g., water:methanol 2:3 v/v) to the cyclodextrin and triturate with a pestle to form a homogeneous, thick paste.[13]

  • Guest Incorporation: Slowly add the accurately weighed guest molecule to the paste while continuing to knead.

  • Kneading: Continue kneading the mixture for a specified period (e.g., 45-60 minutes) to ensure thorough interaction and complex formation. If the mixture becomes too dry, add a few more drops of the solvent blend to maintain a suitable consistency.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 50°C) or in a vacuum desiccator until a constant weight is achieved.

  • Sieving: Pulverize the dried mass and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.[13]

3. Protocol for Complex Preparation by Co-Evaporation/Solvent Evaporation Method

This method is effective for achieving a high degree of interaction between the host and guest.[12][15][16]

  • Dissolution of Components: Dissolve the this compound in an aqueous phase (e.g., distilled water). Separately, dissolve the guest molecule in a suitable organic solvent (e.g., ethanol, methanol).

  • Mixing: Slowly add the organic solution of the guest molecule to the aqueous cyclodextrin solution with continuous stirring.

  • Solvent Evaporation: Place the resulting clear solution in a rotary evaporator. Evaporate the solvent system under reduced pressure at a controlled temperature (e.g., 60°C) until a solid or damp mass is formed.[12][16]

  • Final Drying: Transfer the product to an oven or vacuum desiccator and dry at a suitable temperature (e.g., 50°C) for 24 hours or until a constant weight is achieved.[12]

  • Sieving: Pulverize the dried complex and pass it through a sieve to ensure particle size uniformity.

References

Technical Support Center: Cyclohexaamylose Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cyclohexaamylose (α-cyclodextrin) in acidic environments. Below you will find frequently asked questions (FAQs), troubleshooting guides, quantitative data, detailed experimental protocols, and workflow diagrams to assist in your experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: this compound, like other cyclodextrins, is susceptible to hydrolysis under acidic conditions, which breaks down the cyclic structure into linear oligosaccharides and eventually glucose. However, it is generally more resistant to acid-catalyzed hydrolysis than linear dextrins. The rate of this degradation is highly dependent on factors such as pH, temperature, and the presence of guest molecules.

Q2: What is the mechanism of this compound degradation in an acidic medium?

A2: The degradation of this compound in acidic conditions occurs through acid-catalyzed hydrolysis of the α-1,4-glycosidic bonds that link the glucose units. The process is initiated by the protonation of a glycosidic oxygen atom, followed by the cleavage of the C-O bond, leading to the opening of the cyclodextrin (B1172386) ring. This process continues, breaking down the resulting linear oligosaccharides into smaller fragments and ultimately to D-glucose.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is significantly influenced by pH. The rate of hydrolysis increases as the pH decreases (i.e., as the concentration of H+ ions increases). In strongly acidic solutions, the degradation is more rapid.

Q4: What is the impact of temperature on the acid-catalyzed hydrolysis of this compound?

A4: Temperature has a profound effect on the rate of hydrolysis. An increase in temperature significantly accelerates the degradation of this compound in acidic media. Therefore, it is crucial to control the temperature during experiments involving acidic solutions of this compound to ensure its stability.

Q5: Can the inclusion of a guest molecule affect the stability of this compound in acidic conditions?

A5: Yes, the formation of an inclusion complex can protect this compound from acid hydrolysis. When a guest molecule is encapsulated within the this compound cavity, it can sterically hinder the approach of hydronium ions to the glycosidic linkages, thereby slowing down the rate of hydrolysis. The degree of stabilization depends on the binding affinity of the guest molecule.

Q6: What are the primary degradation products of this compound in an acidic environment?

A6: The primary degradation products are a mixture of linear maltooligosaccharides of varying lengths. As the hydrolysis proceeds, these linear oligosaccharides are further broken down into smaller units, with the final degradation product being glucose.

Q7: How can I monitor the degradation of this compound during my experiment?

A7: The degradation of this compound can be monitored using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is commonly used to separate and quantify the intact this compound and its degradation products.

Q8: Are there any conditions under which this compound is relatively stable?

A8: this compound is relatively stable in neutral and alkaline (basic) solutions. It is most stable at near-neutral pH values. For applications requiring acidic conditions, it is advisable to use the lowest possible temperature and acid concentration to minimize degradation.

Quantitative Data: Stability of Cyclodextrins in Acidic Conditions

While specific kinetic data for the acid hydrolysis of this compound across a wide range of pH and temperatures is not extensively available in the literature, the following table provides a summary of the relative stability and includes comparative data for β-cyclodextrin to illustrate the impact of acidic conditions. Note that α-cyclodextrin (this compound) is reported to be more resistant to acid hydrolysis than β-cyclodextrin.

Cyclodextrin TypeConditionParameterValueReference
α-CyclodextrinpH 2.4, 100°C, 3 hoursDegradationNo discernible breakdown[1]
β-Cyclodextrin1.15 N HCl, 100°Ck_hydrolysis0.58 (relative to maltose)[2]
β-Cyclodextrin1.15 N HCl, 40°Ck_hydrolysis0.31 (relative to maltose)[2]
β-Cyclodextrin0.01-1 N HCl, 40-100°CActivation Energy34.2 kcal/mole[2]

This data is intended to provide a general understanding. It is highly recommended to perform stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol outlines a general method for the separation and quantification of this compound and its linear maltooligosaccharide degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.

  • An amino-based column (e.g., Shodex Asahipak NH2P-50 4E) is suitable for the separation of oligosaccharides.[3]

2. Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is typically used. A common starting point is a ratio of 60:40 (v/v) acetonitrile:water.[3]

  • The mobile phase should be filtered and degassed before use.

3. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or water to a known concentration (e.g., 1-5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector, maintained at a stable temperature.

5. Data Analysis:

  • Identify the peak corresponding to intact this compound based on its retention time, determined by injecting a standard solution.

  • Degradation products (linear oligosaccharides and glucose) will elute at different retention times.

  • Quantify the amount of intact this compound and its degradation products by creating a calibration curve with standards of known concentrations. The peak area is proportional to the concentration.

Protocol 2: Monitoring this compound Hydrolysis by NMR Spectroscopy

This protocol provides a general guideline for using ¹H NMR to monitor the degradation of this compound in real-time.

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated acidic buffer (e.g., D₂O with a specific pD).

  • The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

3. NMR Experiment:

  • Acquire a series of ¹H NMR spectra over time at a constant temperature.

  • The anomeric protons of the glucose units in the intact this compound ring have a characteristic chemical shift.

  • Upon hydrolysis and ring-opening, new signals corresponding to the anomeric protons of the reducing ends of the linear maltooligosaccharides will appear and grow in intensity.

4. Data Analysis:

  • Integrate the signals of the anomeric protons of both the intact this compound and the degradation products.

  • The rate of degradation can be determined by plotting the decrease in the integral of the intact this compound signal or the increase in the integral of the degradation product signals over time.

Mandatory Visualizations

cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_products Degradation Products This compound This compound (α-CD) Protonated_CD Protonated Glycosidic Oxygen This compound->Protonated_CD 1. Protonation H3O Hydronium Ion (H₃O⁺) Linear_Oligos Linear Maltooligosaccharides Protonated_CD->Linear_Oligos 2. Ring Opening Glucose Glucose Linear_Oligos->Glucose 3. Further Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Start Start: this compound stability issue suspected Check_pH Is the solution pH acidic (pH < 7)? Start->Check_pH Check_Temp Is the experimental temperature elevated? Check_pH->Check_Temp Yes No_Degradation No degradation detected. Check other experimental parameters. Check_pH->No_Degradation No Analyze_Sample Analyze sample for degradation products (HPLC, MS, NMR) Check_Temp->Analyze_Sample Yes Check_Temp->Analyze_Sample No Degradation_Confirmed Degradation products detected? Analyze_Sample->Degradation_Confirmed Increase_pH Adjust pH to be closer to neutral if possible Degradation_Confirmed->Increase_pH Yes Degradation_Confirmed->No_Degradation No Lower_Temp Reduce experimental temperature Increase_pH->Lower_Temp Add_Guest Consider adding a suitable guest molecule to form an inclusion complex Lower_Temp->Add_Guest End End: Stability issue addressed Add_Guest->End

Caption: Troubleshooting workflow for this compound stability.

References

minimizing cytotoxicity of cyclohexaamylose derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with cyclohexaamylose (α-cyclodextrin) derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with this compound derivatives?

A1: The primary mechanism of cytotoxicity for many cyclodextrin (B1172386) derivatives is related to their interaction with cell membranes.[1][2] They can extract components like cholesterol and phospholipids (B1166683) from the plasma membrane, which disrupts membrane integrity and can lead to cell death.[1][2][3] The intensity of this interaction and the resulting cytotoxicity can vary significantly depending on the cell type and the specific chemical modifications on the this compound molecule.[2]

Q2: Which chemical modifications tend to increase the cytotoxicity of this compound?

A2: Certain chemical modifications are known to increase cytotoxicity. Methylation, particularly with a high degree of substitution (DS), can dramatically increase toxicity.[1][2] For instance, fully methylated derivatives (permethylated) are often more cytotoxic than randomly methylated ones.[2][4] Succinylated derivatives have also been shown to exhibit higher cytotoxicity compared to the parent α-cyclodextrin.[1][2] The general principle is that modifications increasing the hydrophobicity of the outer surface can enhance membrane interactions and, consequently, cytotoxicity.[5]

Q3: How can I synthesize or select this compound derivatives with lower cytotoxicity?

A3: To minimize cytotoxicity, select derivatives with specific chemical modifications known to reduce toxic effects.

  • Hydroxypropylation: The addition of hydroxypropyl groups is a well-established method for reducing the toxicity of cyclodextrins.[1][2] Hydroxypropylated α-cyclodextrins are among the most favorable derivatives regarding safety.[1][2]

  • Ionic Substitution: Introducing ionic groups, such as carboxymethyl (anionic) or quaternary amino (cationic) groups, can decrease cytotoxicity compared to neutral derivatives like methylated cyclodextrins.[3][4]

  • Acetylation: Acetylated α-cyclodextrins have also been found to be non-toxic in various assays.[1]

  • Polysulfation: Highly polysulfated cyclodextrins have been shown to have no demonstrable hemolytic activity and can even protect erythrocytes from other hemolytic agents.[6]

Q4: My application requires a high concentration of this compound. How can I mitigate potential toxicity?

A4: When high concentrations are necessary, it is crucial to select the least toxic derivative available. Based on experimental data, hydroxypropyl and acetylated α-cyclodextrins are excellent candidates as they have been shown to be non-toxic even at high concentrations (up to 100 mM).[1] Encapsulating a drug within the cyclodextrin cavity can also sometimes reduce the overall toxicity of the formulation.[5][7]

Troubleshooting Guide

Issue 1: I'm observing significant hemolysis in my experiments with red blood cells.

  • Probable Cause: The specific derivative you are using has a high hemolytic potential. Methylated and succinylated derivatives, for example, show higher cytotoxicity and can cause hemolysis.[1][2] The mechanism often involves the extraction of membrane components, leading to erythrocyte lysis.[1]

  • Solution:

    • Switch Derivatives: Change to a derivative known to have low hemolytic activity. Hydroxypropylated, acetylated, or certain ionic derivatives are recommended.[1][2] Polysulfated cyclodextrins can be particularly effective at inhibiting hemolysis.[6][8]

    • Reduce Concentration: Determine the minimum effective concentration for your application to stay below the hemolytic threshold.

    • Review Protocol: Ensure your experimental protocol for handling blood samples minimizes mechanical stress, which can exacerbate hemolysis.[9][10] Use appropriate controls, such as a positive control like Triton X-100 and a negative control with phosphate-buffered saline (PBS).[1][11]

Issue 2: My cell viability assay (e.g., MTT assay) shows a significant decrease in cell viability even at low concentrations of my derivative.

  • Probable Cause: The derivative is highly cytotoxic to the specific cell line you are using. The cytotoxicity of cyclodextrins is cell-type dependent, likely due to differences in membrane composition.[2] Methylated derivatives are known to be particularly toxic to various cell lines, such as Caco-2.[3]

  • Solution:

    • Structure-Activity Relationship Analysis: Refer to the data on structure-cytotoxicity relationships. As illustrated in the diagram below, derivatives with hydroxypropyl or ionic modifications are generally less toxic than methylated ones.

    • Time-Dependency Check: Assess cytotoxicity at different exposure times. Some derivatives may show toxicity only after prolonged exposure.[1] Real-Time Cell Electronic Sensing (RT-CES) can be a more accurate method than MTT for observing time-dependent toxic effects.[1][12]

    • Confirm with a Different Assay: Use an alternative cytotoxicity assay, such as an LDH release assay, to confirm the results and rule out assay-specific artifacts.

Visualization of Key Concepts

Structure_Toxicity_Relationship cluster_Core This compound (α-CD) Core cluster_Modification Chemical Modification cluster_Effect Effect on Cytotoxicity CD_Core α-CD Core Methylation Methylation (e.g., RAMEA, TRIMEA) CD_Core->Methylation Succinylation Succinylation (e.g., SuACD) CD_Core->Succinylation Hydroxypropylation Hydroxypropylation (e.g., HPACD) CD_Core->Hydroxypropylation Ionic_Groups Ionic Groups (e.g., CMACD, Sulfated) CD_Core->Ionic_Groups High_Toxicity Increased Cytotoxicity (Membrane Disruption) Methylation->High_Toxicity Succinylation->High_Toxicity Low_Toxicity Decreased/Negligible Cytotoxicity (Improved Safety Profile) Hydroxypropylation->Low_Toxicity Ionic_Groups->Low_Toxicity

Caption: Structure-Toxicity relationship for this compound derivatives.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Seed cells in a 96-well plate p2 2. Incubate cells (e.g., 24h) p1->p2 p3 3. Treat cells with CD derivatives at various conc. p2->p3 a1 4. Incubate with compound (e.g., 30 min to 48h) p3->a1 a2 5. Add MTT reagent to each well (e.g., 50 µL) a1->a2 a3 6. Incubate for 2-4 hours at 37°C a2->a3 a4 7. Add solubilizing agent (e.g., DMSO, isopropanol) a3->a4 d1 8. Shake plate to dissolve formazan (B1609692) crystals a4->d1 d2 9. Read absorbance (e.g., 570-590 nm) d1->d2 d3 10. Calculate % Cell Viability and determine IC50 d2->d3

Caption: Experimental workflow for the MTT cell viability assay.

Quantitative Data Summary

The following tables summarize the cytotoxicity data for various α-cyclodextrin derivatives from studies on Caco-2 cells and human red blood cells.[1][13]

Table 1: Cytotoxicity of α-Cyclodextrin Derivatives on Caco-2 Cells [1][13]

DerivativeAbbreviationIC50 (mM) via MTT Assay (30 min)IC50 (mM) via RT-CES (30 min)
α-CyclodextrinACD> 100> 100
Hydroxypropyl-α-CDHPACD> 100> 100
Acetylated-α-CDAcACD> 100> 100
Carboxymethyl-α-CDCMACD> 10080.2 ± 10.1
Sulfated-α-CDSulfated ACD> 10045.3 ± 5.2
Randomly Methylated-α-CDRAMEA20.3 ± 3.518.5 ± 2.3
Succinylated-α-CDSuACD11.2 ± 1.99.8 ± 1.1
Permethylated-α-CDTRIMEA2.5 ± 0.42.1 ± 0.3

Data sourced from Malanga et al., 2015.[1][13]

Table 2: Hemolytic Activity of α-Cyclodextrin Derivatives [1][13]

DerivativeAbbreviationHC50 (mM)¹
α-CyclodextrinACD> 100
Hydroxypropyl-α-CDHPACD> 100
Acetylated-α-CDAcACD> 100
Carboxymethyl-α-CDCMACD> 100
Sulfated-α-CDSulfated ACD> 100
Randomly Methylated-α-CDRAMEA15.6 ± 2.8
Succinylated-α-CDSuACD10.1 ± 1.5
Permethylated-α-CDTRIMEA1.9 ± 0.2

¹HC50 is the concentration causing 50% hemolysis. Data sourced from Malanga et al., 2015.[1][13]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[14][15][16][17][18]

Objective: To quantify the metabolic activity of cells as an indicator of viability after exposure to this compound derivatives.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., Caco-2)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound derivatives dissolved in an appropriate vehicle

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilizing agent (e.g., DMSO, isopropanol, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions.

  • Controls:

    • Untreated Control (Negative): Wells with cells treated only with the vehicle (e.g., culture medium). This represents 100% viability.[18]

    • Blank Control: Wells containing only culture medium without cells to measure background absorbance.[18]

    • Positive Control (Optional): A known cytotoxic agent to ensure the assay is working correctly.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).[15]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50-100 µL of fresh medium and 10-50 µL of the 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[17][19]

  • Calculation:

    • Correct the absorbance values by subtracting the average OD of the blank controls.

    • Calculate the percentage of cell viability using the formula: % Viability = (Mean OD of Treated Cells / Mean OD of Untreated Control) * 100[16]

Protocol 2: Hemolysis Assay

This protocol is based on standard methods for evaluating the hemolytic potential of compounds on red blood cells (RBCs).[1][20][21]

Objective: To determine the concentration of a this compound derivative that causes 50% lysis of human red blood cells (HC50).

Materials:

  • Fresh human whole blood with an anticoagulant (e.g., EDTA, heparin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound derivatives dissolved in PBS

  • Triton X-100 (1% v/v in PBS) or distilled water for positive control

  • Centrifuge

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • RBC Preparation: Centrifuge fresh whole blood at a low speed (e.g., 1000 x g for 10 minutes) to pellet the RBCs.

  • Washing: Discard the supernatant (plasma and buffy coat). Resuspend the RBC pellet in PBS and centrifuge again. Repeat this washing step 3-5 times until the supernatant is clear.

  • RBC Suspension: After the final wash, resuspend the RBC pellet in PBS to create a 2% or 5% (v/v) RBC suspension.

  • Treatment: In a 96-well plate or microcentrifuge tubes, mix the RBC suspension with serial dilutions of the this compound derivatives. The final volume might be 200 µL (e.g., 100 µL of 4% RBC suspension + 100 µL of 2x compound solution).

  • Controls:

    • Negative Control (0% Hemolysis): RBC suspension mixed with an equal volume of PBS.[22]

    • Positive Control (100% Hemolysis): RBC suspension mixed with an equal volume of 1% Triton X-100 or distilled water.[21][22]

  • Incubation: Incubate the samples at 37°C for a specified time, typically 1 to 4 hours, with gentle shaking.[11][22]

  • Centrifugation: After incubation, centrifuge the plate or tubes (e.g., 800 x g for 10 minutes) to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the hemoglobin released into the supernatant at 540-577 nm.[21][22]

  • Calculation:

    • Calculate the percentage of hemolysis using the formula: % Hemolysis = [(OD_Sample - OD_Negative_Control) / (OD_Positive_Control - OD_Negative_Control)] * 100[22]

    • Plot the % hemolysis against the compound concentration to determine the HC50 value.

References

Technical Support Center: Cyclohexaamylose (α-Cyclodextrin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexaamylose (alpha-cyclodextrin, α-CD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to this compound aggregation in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound solution turning cloudy or forming a precipitate?

A: The cloudiness or precipitation you are observing is likely due to the self-aggregation of this compound molecules in the aqueous solution. This compound, like other natural cyclodextrins, can form nanoscale, poorly soluble aggregates.[1] This process is primarily driven by the formation of a network of intermolecular hydrogen bonds between the hydroxyl groups on the outer surface of the cyclodextrin (B1172386) cones. The aggregation is concentration-dependent, with the amount of aggregates increasing as the cyclodextrin concentration rises.[1]

Q2: What key factors influence the aggregation of this compound?

A: Several factors can trigger or enhance aggregation:

  • Concentration: Higher concentrations of this compound increase the likelihood of intermolecular interactions and aggregate formation.[1]

  • Temperature: Temperature can influence the solubility and the kinetics of aggregation and de-aggregation.[2]

  • pH: The pH of the solution is a critical factor. At neutral and acidic pH, the hydroxyl groups are protonated, facilitating hydrogen bonding.

  • Presence of Guest Molecules: The inclusion of guest molecules (e.g., active pharmaceutical ingredients) into the this compound cavity can alter its aggregation behavior.[3][4][5]

  • Mechanical Stress: Physical agitation, such as vigorous shaking or stirring, can sometimes induce aggregation.[2][6]

Q3: How can I prevent or reverse the aggregation of this compound?

A: There are several effective methods to prevent or reverse aggregation, which involve disrupting the intermolecular hydrogen bonds holding the aggregates together. The primary methods are pH adjustment, the addition of solubility enhancers, and the inclusion of guest molecules.

Q4: How does pH adjustment work to prevent aggregation?

A: Increasing the pH of the solution to alkaline conditions (e.g., pH > 12.5) is a highly effective method.[1] At high pH, the hydroxyl groups on the this compound rim become ionized (deprotonated). This introduces negative charges on the molecules, leading to electrostatic repulsion that overcomes the hydrogen bonding forces and causes the aggregates to dissociate.[1] A study showed a 3.7-fold increase in α-CD aqueous solubility in 0.75 M NaOH.[1]

Q5: What types of additives or co-solvents can enhance solubility and prevent aggregation?

A: Certain water-soluble polymers and co-solvents can interfere with the self-association of this compound. For instance, polymers can stabilize drug/cyclodextrin complexes through hydrogen bonding, which can enhance overall solubility.[7] While less common for native this compound, co-solvents that disrupt water's hydrogen bond network may also be effective.

Q6: Can forming an inclusion complex with a guest molecule prevent aggregation?

A: Yes, this is a primary strategy in drug development. When a guest molecule (like a drug) is encapsulated within the hydrophobic cavity of this compound, it forms an inclusion complex.[8][9][10] This complex formation can sterically hinder the cyclodextrin molecules from approaching each other, thereby reducing self-aggregation.[11] However, it is important to note that the physicochemical properties of the guest molecule can also influence the aggregation of the complexes themselves.[3][4][5]

Data Summary: Methods to Prevent Aggregation

The following table summarizes key quantitative parameters associated with common methods used to prevent the aggregation of this compound.

MethodKey ParameterEffective Range / ValueMechanism of ActionNotes
pH Adjustment Solution pH> 12.5[1]Ionization of hydroxyl groups leads to electrostatic repulsion, dissociating aggregates.[1]Highly effective for stock solutions. The pH must be adjusted back to the experimental target before use.
Guest Inclusion Guest:CD Molar RatioTypically 1:1 or 1:2Guest molecule in the CD cavity sterically hinders self-association.[11]The properties of the guest molecule (size, lipophilicity) are critical for stable complex formation.[3]
Polymer Addition Polymer TypeWater-soluble polymers (e.g., PVP)Stabilizes individual drug/CD complexes, preventing aggregation of the complexes themselves.[7]Useful for formulation development to enhance the solubility of the final complex.[7]
Chemical Modification Cyclodextrin TypeModified CDs (e.g., HP-β-CD, Methylated-β-CD)Substituent groups disrupt the hydrogen bonding network required for aggregation.[11][12]This is a long-term strategy involving switching from native this compound to a more soluble derivative.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution via pH Adjustment

This protocol describes how to prepare a concentrated, aggregate-free stock solution of this compound using pH modification.

Materials:

  • This compound (α-Cyclodextrin) powder

  • High-purity water (e.g., Milli-Q)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Initial Slurry: Weigh the desired amount of this compound powder and add it to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring. The solution will likely appear as a cloudy white slurry.

  • Increase pH: While monitoring with a calibrated pH meter, slowly add the 1 M NaOH solution dropwise. Continue adding until the pH of the solution rises above 12.5.

  • Dissolution: As the pH increases past 12.5, you will observe the cloudy slurry clarifying into a transparent solution as the aggregates dissociate.[1]

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add high-purity water to reach the final target volume.

  • pH Neutralization (Optional): For experimental use, the pH of an aliquot of the stock solution can be carefully neutralized by slowly adding 1 M HCl. Caution: Rapid neutralization may cause the this compound to re-aggregate and precipitate. Perform this step slowly while stirring vigorously.

Protocol 2: Preventing Aggregation by Forming an Inclusion Complex

This protocol provides a general workflow for preparing a this compound solution stabilized by the inclusion of a hydrophobic guest molecule.

Materials:

  • This compound (α-Cyclodextrin)

  • Hydrophobic guest molecule (e.g., a specific drug)

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare CD Solution: Weigh the required amount of this compound and dissolve it in the aqueous buffer. If solubility is low at the desired concentration, you may need to gently warm the solution or prepare it at a more dilute concentration.

  • Prepare Guest Molecule Stock: Prepare a concentrated stock solution of the guest molecule in a suitable water-miscible organic solvent (e.g., DMSO, Ethanol).

  • Complexation: While vigorously stirring the this compound solution, add the guest molecule stock solution drop by drop. The goal is to keep the local concentration of the organic solvent low to prevent precipitation of the guest.

  • Equilibration: Cover the solution and allow it to stir at a constant temperature (e.g., room temperature or 37°C) for several hours (typically 24-48 hours) to ensure the complexation reaches equilibrium.

  • Filtration (Optional): To remove any un-complexed, precipitated guest molecule, filter the solution through a 0.22 µm syringe filter. The resulting clear solution should contain the water-soluble this compound-guest inclusion complex.

Visual Guides

Diagram 1: Mechanism of this compound Aggregation

Mechanism of this compound Aggregation cluster_0 Individual Molecules cluster_1 Aggregated State A α-CD D α-CD Aggregate (Cloudy Solution) A->D Intermolecular H-Bonds B α-CD B->D C α-CD C->D

Caption: Individual this compound (α-CD) molecules self-associate via hydrogen bonds to form larger aggregates.

Diagram 2: Logic of Aggregation Prevention Methods

Logic of Aggregation Prevention cluster_solutions Solutions cluster_mechanisms Mechanisms Problem Problem: α-CD Aggregation Sol1 pH Adjustment (pH > 12.5) Problem->Sol1 Sol2 Guest Molecule Inclusion Problem->Sol2 Sol3 Chemical Modification Problem->Sol3 Mech1 Electrostatic Repulsion Sol1->Mech1 Mech2 Steric Hindrance Sol2->Mech2 Mech3 Disruption of H-Bonding Sites Sol3->Mech3 Result Result: Stable, Clear Solution Mech1->Result Mech2->Result Mech3->Result

Caption: Logical pathways from the problem of aggregation to a stable solution via different prevention methods.

Diagram 3: Experimental Workflow for Stable Solution Preparation

Workflow for Preparing a Stable Solution Start Start Step1 Add α-CD Powder to Aqueous Solvent Start->Step1 Step2 Observe Solution (Stirring) Step1->Step2 Decision Is Solution Clear? Step2->Decision Troubleshoot Apply Prevention Method (e.g., Adjust pH, Add Guest) Decision->Troubleshoot No (Cloudy) End End: Stable Solution Decision->End Yes Troubleshoot->Step2 Re-evaluate

Caption: A step-by-step workflow for dissolving this compound and troubleshooting aggregation issues.

References

Technical Support Center: Purification of Cyclohexaamylose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cyclohexaamylose (α-cyclodextrin) and its derivatives. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the experimental purification of this compound derivatives.

Q1: My crude product is a complex mixture. What is a good general purification strategy to start with?

A1: A multi-step approach is often necessary. A good starting point is to assess the polarity of your target derivative and the major impurities using Thin Layer Chromatography (TLC). Based on the TLC results, you can devise a strategy that may involve precipitation/recrystallization followed by column chromatography for final polishing.

A general workflow can be visualized as follows:

crude Crude Reaction Mixture solvent Solvent Removal (Evaporation) crude->solvent precip Precipitation / Recrystallization solvent->precip filter Filtration precip->filter column Column Chromatography filter->column If impurities remain pure Pure Derivative filter->pure If pure column->pure analysis Purity Analysis (HPLC, NMR) pure->analysis start Reaction Mixture (Product + excess TsCl) add_amine Add Quenching Agent (e.g., Diethylamine) start->add_amine stir Stir for 1-2h add_amine->stir workup Aqueous Workup stir->workup chrom Column Chromatography workup->chrom product Pure Tosylated Product chrom->product sulfonamide Polar Sulfonamide (Separated) chrom->sulfonamide

Technical Support Center: Cyclohexaamylose (α-Cyclodextrin) Carrier Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the release rate of active pharmaceutical ingredients (APIs) from cyclohexaamylose (α-cyclodextrin) carriers.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and testing of this compound-based drug delivery systems.

Issue 1: Initial Burst Release of the Encapsulated Drug

Question: My formulation shows a very high release of the drug within the first hour, far exceeding the desired release profile. How can I mitigate this "burst release" effect?

Answer: An initial burst release is a common phenomenon and is often attributed to the rapid dissolution of the drug that is weakly bound or adsorbed to the surface of the this compound carrier. Here are several strategies to control this:

  • Optimize the Drug-to-Cyclodextrin Molar Ratio: An excess of the drug relative to the this compound can lead to a significant amount of un-encapsulated or surface-adsorbed drug. Systematically varying the molar ratio (e.g., 1:1, 1:2) during the complexation process can help identify the optimal ratio for maximum encapsulation and minimal surface deposition.

  • Refine the Complexation Method: The method used to prepare the inclusion complex significantly impacts its properties.

    • Kneading and Co-precipitation: These methods can sometimes result in a less homogeneous product with surface-adsorbed drugs.

    • Freeze-Drying (Lyophilization): This technique is often preferred as it can produce a more amorphous and uniform complex, potentially reducing the amount of easily detachable drug.[1][2]

  • Incorporate into a Hydrogel System: Embedding the this compound-drug complex into a polymer hydrogel matrix can effectively control the initial burst. The hydrogel acts as a secondary barrier, and the release becomes governed by the diffusion of the drug through the polymer network.[3][4][5][6]

  • Use of Hydrophobic Cyclodextrin (B1172386) Derivatives: While this compound (α-cyclodextrin) is hydrophilic, employing hydrophobic derivatives can slow down the release of water-soluble drugs.[7][8]

Issue 2: Slow or Incomplete Drug Release

Question: My formulation is releasing the drug much slower than anticipated, or the cumulative release plateaus at a low percentage. What factors could be causing this, and how can I improve the release rate and extent?

Answer: Slow or incomplete release can be a significant hurdle. The primary cause is often a very high binding affinity between the drug and the this compound or formulation-related issues that hinder drug dissolution.

  • pH Adjustment of the Release Medium: The ionization state of the drug can significantly affect its binding to the cyclodextrin. If your drug is ionizable, altering the pH of the dissolution medium can promote its release. Generally, the ionized form of a drug has a lower affinity for the hydrophobic cyclodextrin cavity.[9][10]

  • Increase Temperature: Complexation is often an exothermic process. A modest increase in the temperature of the release medium can sometimes weaken the host-guest interaction and facilitate faster drug release.[7][9]

  • Competitive Displacement: Introducing a competing agent (a molecule that also forms a complex with this compound) into the release medium can displace the drug from the cyclodextrin cavity.[9]

  • Use of Hydrophilic Cyclodextrin Derivatives: Employing hydrophilic derivatives like hydroxypropyl-α-cyclodextrin can enhance the aqueous solubility of the complex and improve the dissolution rate of poorly soluble drugs.[7][8]

  • Check for Aggregation: The formation of aggregates of the inclusion complex can reduce the surface area available for dissolution and subsequent release. Proper formulation with suitable excipients can prevent aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of drug release from this compound complexes?

A1: The release of a drug from a this compound complex is typically a rapid process governed by a dynamic equilibrium. In an aqueous environment, the drug molecule is continuously associating and dissociating from the cyclodextrin cavity.[9] Upon administration or introduction into a dissolution medium, the primary driving force for the release of weakly to moderately bound drugs is dilution, which shifts the equilibrium towards dissociation.[9] For more strongly bound drugs, factors like competitive displacement by other molecules, pH, and temperature can also play a significant role.[9]

Q2: How do I choose the right preparation method for my this compound-drug inclusion complex?

A2: The choice of method depends on the physicochemical properties of your drug (e.g., solubility, thermal stability) and the desired characteristics of the final complex.

  • Kneading: A simple and economical method suitable for poorly water-soluble drugs. It involves mixing the drug and this compound with a small amount of solvent to form a paste.[1][11]

  • Co-precipitation: Effective for forming crystalline complexes. It involves dissolving the drug and this compound in separate solvents and then mixing them to induce precipitation of the complex.[1][11]

  • Freeze-Drying (Lyophilization): Ideal for thermolabile drugs and when an amorphous, highly soluble powder is desired. It involves dissolving the drug and this compound in water and then freeze-drying the solution.[1][2]

  • Solvent Evaporation: A straightforward method where the drug and this compound are dissolved in a common solvent, which is then evaporated to obtain the complex.[2][11]

Q3: Can I use this compound to achieve a sustained or prolonged drug release?

A3: While simple this compound inclusion complexes often lead to rapid drug release, sustained release can be achieved through formulation strategies.[7] One of the most effective approaches is to incorporate the this compound-drug complexes into a hydrogel network.[3][4][5][6] The release rate is then controlled by the diffusion of the drug through the hydrogel matrix. Additionally, chemically modifying the this compound to create hydrophobic derivatives can slow the release of water-soluble drugs.[8]

Q4: How does the pH of the medium affect the release rate?

A4: The pH of the release medium is a critical factor, especially for ionizable drugs. The affinity of a drug for the hydrophobic this compound cavity is generally higher when the drug is in its neutral (non-ionized) form. Therefore, a change in pH that causes the drug to ionize will typically increase the release rate due to the reduced binding affinity.[9][10]

Data Presentation

Table 1: Comparative In Vitro Release of Drugs from Cyclodextrin Formulations

DrugCyclodextrinFormulation MethodTime (minutes)Pure Drug Release (%)Cyclodextrin Formulation Release (%)Molar Ratio (Drug:CD)Dissolution Medium
Aceclofenacβ-CyclodextrinKneading60~25%~85%1:2Phosphate (B84403) Buffer (pH 7.4)
FenbendazoleMethyl-β-CyclodextrinNot Specified155%75%1:1Not Specified
CefdinirHP-β-CyclodextrinComplexationNot SpecifiedLowerHigherNot SpecifiedNot Specified
ItraconazoleNot SpecifiedComplexationNot SpecifiedLowerHigherNot SpecifiedNot Specified

Note: Data is compiled from various sources to illustrate the enhancement in dissolution rates. Specific release profiles will vary depending on the drug, cyclodextrin type, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Inclusion Complex by Kneading Method
  • Molar Ratio Calculation: Calculate the required weights of the drug and this compound for the desired molar ratio (e.g., 1:1).

  • Mixing: Place the accurately weighed this compound in a mortar.

  • Wetting: Add a small amount of a suitable solvent (e.g., water-ethanol mixture) to the this compound to form a paste.

  • Drug Addition: Gradually add the accurately weighed drug to the paste.

  • Kneading: Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to ensure homogeneous mixing and complex formation.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

Protocol 2: In Vitro Drug Release Study
  • Apparatus Setup: Use a USP Dissolution Apparatus (e.g., Type II - Paddle Apparatus).

  • Dissolution Medium: Fill the dissolution vessels with a known volume of a pre-warmed (37 ± 0.5°C) dissolution medium (e.g., phosphate buffer pH 7.4).

  • Sample Preparation: Accurately weigh an amount of the this compound-drug complex equivalent to a specific dose of the drug.

  • Release Study Initiation: Place the sample in the dissolution vessel and start the apparatus at a specified rotation speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the withdrawn samples (e.g., using a 0.45 µm filter) and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Troubleshooting_Burst_Release Start Problem: Initial Burst Release Q1 Is the drug loading exceeding theoretical encapsulation capacity? Start->Q1 A1_Yes Optimize Drug:CD Molar Ratio Q1->A1_Yes Yes A1_No Evaluate Complexation Method Q1->A1_No No End Controlled Release Achieved A1_Yes->End Q2 Is the complex showing high surface adsorption? A1_No->Q2 A2_Yes Refine Method: Consider Freeze-Drying Q2->A2_Yes Yes A2_No Consider Formulation Strategy Q2->A2_No No A2_Yes->End A3 Incorporate into a Hydrogel Matrix A2_No->A3 A3->End

Caption: Troubleshooting workflow for initial burst release.

Experimental_Workflow_Drug_Release cluster_prep Complex Preparation cluster_release In Vitro Release Study cluster_analysis Analysis Prep1 Select Method (e.g., Kneading) Prep2 Prepare Drug-CD Complex Prep1->Prep2 Prep3 Dry and Sieve Prep2->Prep3 Release1 Set up Dissolution Apparatus Prep3->Release1 Release2 Add Complex to Medium Release1->Release2 Release3 Withdraw Samples at Time Intervals Release2->Release3 Analysis1 Filter Samples Release3->Analysis1 Analysis2 Quantify Drug (UV-Vis/HPLC) Analysis1->Analysis2 Analysis3 Calculate Cumulative Release (%) Analysis2->Analysis3 End End Analysis3->End Generate Release Profile

Caption: Experimental workflow for in vitro drug release studies.

References

Validation & Comparative

Cyclohexaamylose vs. Gamma-Cyclodextrin: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of cyclohexaamylose (α-cyclodextrin) and γ-cyclodextrin for drug delivery applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the realm of pharmaceutical sciences, the use of cyclodextrins as enabling excipients to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs is a well-established strategy. Among the naturally occurring cyclodextrins, this compound, also known as alpha-cyclodextrin (B1665218) (α-CD), and gamma-cyclodextrin (B1674603) (γ-CD) are of significant interest. Their differing physicochemical properties, primarily dictated by the number of glucopyranose units in their structure, lead to distinct performance characteristics in drug delivery systems. This guide provides an objective comparison of these two cyclodextrins, presenting quantitative data from studies with model drugs, detailed experimental protocols for their characterization, and visual workflows to aid in experimental design.

Physicochemical and Biopharmaceutical Properties

This compound (α-CD) is composed of six glucopyranose units, forming the smallest cavity among the natural cyclodextrins, while γ-cyclodextrin is comprised of eight units, resulting in the largest cavity. This fundamental structural difference is the primary determinant of their suitability for encapsulating different drug molecules.[1] The choice between α-CD and γ-CD often depends on the size and shape of the guest drug molecule.[1] Beyond size, their aqueous solubility and safety profiles also differ, which are critical considerations in formulation development. γ-cyclodextrin is generally considered to be the safest of the three natural cyclodextrins (alpha, beta, and gamma).[1]

PropertyThis compound (α-Cyclodextrin)Gamma-Cyclodextrin (γ-Cyclodextrin)
Number of Glucose Units 6[1]8[1]
Cavity Diameter ~0.47 - 0.53 nm[1]~0.75 - 0.83 nm[1]
Aqueous Solubility at 25°C ~14.5 g/100 mL[1]~23.2 g/100 mL
Primary Application Encapsulation of small molecules.[1]Encapsulation of larger molecules, proteins, and peptides.[1]
Toxicity Profile Low toxicity, well-tolerated.[1]Considered the safest among the natural cyclodextrins.[1]

Performance in Drug Delivery: A Quantitative Comparison

The efficacy of cyclodextrins in drug delivery is assessed through various parameters, including their ability to enhance drug solubility, the efficiency of drug encapsulation, and the rate of drug release. The following tables summarize comparative experimental data for α-CD and γ-CD with different model drugs.

Table 1: Solubility Enhancement and Dissolution Rate
Model DrugParameterThis compound (α-CD)Gamma-Cyclodextrin (γ-CD)Reference
Praziquantel (B144689)Dissolution Enhancement (fold increase vs. pure drug)2.68[2]
CurcuminSolubility Enhancement (vs. pure drug at 0.002 mg/mL)0.364 mg/mL0.068 mg/mL[3]
ImatinibStability Constant (K1:1)Significantly lower than γ-CDHigher than α-CD and β-CD[4]
Table 2: Encapsulation Efficiency and Bioavailability
Model Drug/BioactiveParameterThis compound (α-CD)Gamma-Cyclodextrin (γ-CD)Reference
CurcuminExtent of Complexation65%71%[3]
CurcuminRelative Bioavailability (vs. pure drug)460%99%[3]
Tomato Oil CarotenoidsEncapsulation Efficiency (%)44-62% (higher for individual carotenoids)44-62% (lower for individual carotenoids)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of cyclodextrin-drug complexes. Below are protocols for key experiments used in their characterization.

Preparation of Inclusion Complexes (Co-precipitation Followed by Freeze-Drying)

This method is widely applicable for forming cyclodextrin (B1172386) inclusion complexes, especially with thermolabile guest molecules.

  • Dissolution: Dissolve the chosen cyclodextrin (α-CD or γ-CD) in purified water with stirring to create a saturated or near-saturated solution.

  • Guest Addition: Separately, dissolve the drug (guest molecule) in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

  • Complexation: Slowly add the drug solution to the cyclodextrin solution under constant stirring. Continue stirring for a prolonged period (e.g., 24-72 hours) at a controlled temperature to allow for complex formation.

  • Co-precipitation: If the complex precipitates, it can be collected by filtration. For soluble complexes, the solution is typically freeze-dried.

  • Freeze-Drying (Lyophilization): The aqueous solution of the complex is frozen (e.g., at -80°C) and then lyophilized under vacuum for 24-48 hours to remove the water, yielding a fine powder of the inclusion complex.

  • Washing and Drying: The resulting powder is washed with a small amount of the organic solvent used in step 2 to remove any surface-adsorbed, uncomplexed drug. The final product is then dried under vacuum.

Characterization of Inclusion Complexes

1. Phase Solubility Studies

This experiment determines the stoichiometry of the complex and its stability constant.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM).

  • Drug Addition: Add an excess amount of the drug to each cyclodextrin solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours), ensuring saturation is maintained.

  • Sampling and Analysis: After equilibration, centrifuge or filter the samples to remove the undissolved drug. Analyze the concentration of the dissolved drug in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the total drug concentration against the cyclodextrin concentration. The resulting phase solubility diagram indicates the type of complex formed (e.g., A_L type for a 1:1 soluble complex) and allows for the calculation of the stability constant (K_s).

2. In Vitro Dissolution Studies

This test evaluates the enhancement of the drug's dissolution rate from the cyclodextrin complex.

  • Apparatus: Use a standard dissolution apparatus (e.g., USP Apparatus 2, paddle method).

  • Dissolution Medium: The medium should be a relevant buffer solution (e.g., phosphate (B84403) buffer pH 6.8 for intestinal conditions) maintained at 37°C.

  • Sample Preparation: Place a quantity of the inclusion complex powder equivalent to a specific dose of the drug into the dissolution vessel. For comparison, also test the pure drug and a physical mixture of the drug and cyclodextrin.

  • Test Execution: Start the apparatus at a specified rotation speed (e.g., 50-100 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Analysis: Filter the samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released against time to generate dissolution profiles for the complex, pure drug, and physical mixture.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key processes in the study of cyclodextrin-based drug delivery systems.

experimental_workflow cluster_prep Preparation of Inclusion Complex cluster_char Characterization prep_start Start dissolve_cd Dissolve Cyclodextrin (α-CD or γ-CD) in Water prep_start->dissolve_cd dissolve_drug Dissolve Drug in Organic Solvent prep_start->dissolve_drug mix Mix Solutions and Stir (24-72h) dissolve_cd->mix dissolve_drug->mix freeze_dry Freeze-Dry (Lyophilize) mix->freeze_dry wash_dry Wash and Dry Powder freeze_dry->wash_dry complex_powder Inclusion Complex Powder wash_dry->complex_powder phase_sol Phase Solubility Studies complex_powder->phase_sol diss_test In Vitro Dissolution Testing complex_powder->diss_test ftir FTIR Spectroscopy complex_powder->ftir dsc DSC Analysis complex_powder->dsc results1 results1 phase_sol->results1 Stoichiometry, Stability Constant results2 results2 diss_test->results2 Dissolution Rate Enhancement results3 results3 ftir->results3 Interaction Confirmation results4 results4 dsc->results4 Solid State Characterization

Caption: Workflow for the preparation and characterization of cyclodextrin-drug inclusion complexes.

selection_logic start Drug Candidate drug_props Assess Drug Properties (Size, Shape, Polarity) start->drug_props decision Cavity Size Match? drug_props->decision alpha_cd Select this compound (α-CD) decision->alpha_cd Small Molecule gamma_cd Select Gamma-Cyclodextrin (γ-CD) decision->gamma_cd Large Molecule form_dev Proceed to Formulation Development alpha_cd->form_dev gamma_cd->form_dev

Caption: Logical flow for selecting between α-CD and γ-CD based on drug molecule size.

References

comparative analysis of cyclodextrin toxicity profiles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cyclodextrin (B1172386) Toxicity Profiles for Researchers and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of various cyclodextrins, essential excipients in the pharmaceutical industry. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate cyclodextrins for their formulations. The guide summarizes quantitative toxicity data, details key experimental protocols for toxicity assessment, and visualizes complex mechanisms and workflows.

Introduction to Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides derived from starch, widely used as pharmaceutical excipients to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1] The parent cyclodextrins, α-, β-, and γ-cyclodextrin, consist of six, seven, and eight glucopyranose units, respectively.[2] Chemical modification of these parent CDs has led to derivatives with improved water solubility and altered toxicological profiles, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[2] While generally considered safe, their toxicity profiles vary depending on the type of cyclodextrin, its concentration, and the route of administration.[3][4] Understanding these differences is critical for preclinical and clinical drug development.

Quantitative Toxicity Data

The following table summarizes the acute toxicity (LD50) and No-Observed-Adverse-Effect Level (NOAEL) data for common cyclodextrins across different species and administration routes. This data provides a quantitative basis for comparing their relative toxicity.

CyclodextrinParameterSpeciesRouteValue (mg/kg)Reference(s)
α-Cyclodextrin (α-CD) LD50RatIntravenous1,000[2][5]
LD50RatOral>5,000[6]
β-Cyclodextrin (β-CD) LD50RatOral>5,000[5]
LD50RatIntravenous788[5]
LD50DogOral>5,000[5]
γ-Cyclodextrin (γ-CD) LD50RatOral>8,000[1][5]
LD50RatIntravenous>3,750[1][5]
LD50MouseOral>16,000[1]
LD50MouseIntravenous>4,000[1]
HP-β-Cyclodextrin NOAELRatOral (1-year)500 mg/kg/day[5]
NOAELDogOral (1-mo)2250 mg/kg/day[5]
NOAELRatIV (3-mo)50 mg/kg/day[3]
SBE-β-Cyclodextrin NOAELRatOral (90-day)3,600 mg/kg/day[5]
NOAELDogOral (52-wk)500 mg/kg/day[5]

Mechanism of Cyclodextrin-Induced Toxicity

The primary mechanism of cyclodextrin toxicity, particularly for parenteral administration, involves interaction with cell membranes. Due to their hydrophobic inner cavity, cyclodextrins can extract lipid components, such as cholesterol and phospholipids, from the cell membrane.[7][8] This disruption of the membrane integrity can lead to increased permeability, leakage of intracellular components, and ultimately cell lysis.[8][9] The affinity for different lipids varies among cyclodextrins; for instance, β-CD has a high affinity for cholesterol, while α-CD preferentially interacts with phospholipids.[7] This mechanism is particularly relevant for in vitro assays like hemolysis.

Cyclodextrin_Toxicity_Mechanism cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cellular Damage CD Cyclodextrin Membrane Phospholipid Bilayer with Cholesterol CD->Membrane Interaction Disruption Membrane Disruption Membrane->CD Lipid Extraction Membrane->Disruption Loss of Integrity Cholesterol Cholesterol Phospholipid Phospholipid Lysis Cell Lysis Disruption->Lysis Leads to

Caption: Mechanism of cyclodextrin-induced cell membrane disruption.

Experimental Protocols

Detailed methodologies for common in vitro toxicity assays are provided below.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[10]

Workflow of MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate (e.g., Caco-2 cells) start->seed incubate1 Incubate until confluent (e.g., 24 hours) seed->incubate1 treat Treat cells with various cyclodextrin concentrations incubate1->treat incubate2 Incubate for a defined period (e.g., 30 min to 24 hours) treat->incubate2 add_mtt Add MTT solution (e.g., 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4 hours at 37°C add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO or isopropanol-HCl) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure analyze Calculate cell viability (%) measure->analyze end End analyze->end

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment and confluence.[11]

  • Treatment: Remove the culture medium and expose the cells to various concentrations of the test cyclodextrins dissolved in a suitable buffer (e.g., PBS) or serum-free medium. Include untreated cells as a negative control.[12]

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 30 minutes to 24 hours) at 37°C.[11][12]

  • MTT Addition: After incubation, remove the treatment solution and add 100 µL of MTT solution (0.5 - 5 mg/mL in serum-free medium) to each well.[10][12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[10][12]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an isopropanol-HCl mixture) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 690 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (RBCs), resulting in the release of hemoglobin. It is a common in vitro method to assess membrane-disrupting toxicity.

Detailed Protocol:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh blood (e.g., human or rat) stabilized with an anticoagulant.[14]

    • Isolate RBCs by centrifugation (e.g., 1000 x g for 5-10 minutes).[14]

    • Wash the RBC pellet multiple times (3-5 times) with an isotonic buffer like Phosphate Buffered Saline (PBS) to remove plasma and buffy coat.[14]

    • Resuspend the washed RBCs in PBS to create a final suspension (e.g., 0.5% or 2% v/v).[15][16]

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the test cyclodextrins in PBS.[15]

    • Include a negative control (PBS only, for 0% hemolysis) and a positive control (a known lytic agent like 1% Triton X-100 or distilled water, for 100% hemolysis).[15][17]

    • Add the prepared RBC suspension to each well.[15]

    • Incubate the plate at 37°C for a specified time (e.g., 1 to 4 hours).[15][18]

  • Measurement of Hemolysis:

    • After incubation, centrifuge the plate to pellet the intact RBCs.[15][18]

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.[15]

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 414 nm or 577 nm).[14][15]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each cyclodextrin concentration using the following formula:[14] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Conclusion

The toxicity of cyclodextrins is a critical consideration in their application as pharmaceutical excipients. This guide provides a comparative overview of the toxicity profiles of common cyclodextrins. In general, oral administration of parent and modified cyclodextrins is associated with low toxicity.[1][5] Parenteral administration, however, can lead to dose-dependent toxicity, primarily nephrotoxicity, which is linked to the extraction of cell membrane components.[3][5] Modified cyclodextrins like HP-β-CD and SBE-β-CD generally exhibit a more favorable toxicity profile compared to the parent β-cyclodextrin, particularly for parenteral applications.[5] The provided data and experimental protocols serve as a valuable resource for researchers in selecting the most appropriate cyclodextrin for their specific formulation needs, ensuring both efficacy and safety.

References

A Comparative Analysis of Cyclohexaamylose Stability Versus Modified Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermal, chemical, and enzymatic stability of cyclohexaamylose (α-cyclodextrin) and its modified derivatives.

Cyclodextrins, a family of cyclic oligosaccharides, are widely utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of drug molecules. This compound, also known as alpha-cyclodextrin (B1665218) (α-CD), is the smallest of the common cyclodextrins, consisting of six glucopyranose units. While native cyclodextrins offer significant advantages, their properties can be further tailored through chemical modification. This guide provides a detailed comparison of the stability of this compound against its commonly modified counterparts, including hydroxypropyl-α-cyclodextrin (HP-α-CD), methylated-α-cyclodextrin (M-α-CD), and sulfobutylether-α-cyclodextrin (SBE-α-CD).

Structural Overview

Cyclodextrins are produced from starch via enzymatic degradation.[1] Their structure, a truncated cone with a hydrophilic exterior and a hydrophobic interior, allows for the encapsulation of guest molecules.[2] Modifications are typically made to the hydroxyl groups on the outer surface to improve solubility and other physicochemical properties.[2]

cluster_0 General Cyclodextrin (B1172386) Structure cluster_1 Modification Process CD_Structure Hydrophilic Exterior Hydrophobic Cavity Glucose_Unit α-1,4-linked D-glucopyranose units CD_Structure->Glucose_Unit Composed of Native_CD This compound (α-CD) Modification Chemical Modification (e.g., Hydroxypropylation, Methylation, Sulfobutylation) Native_CD->Modification Modified_CD Modified α-CDs (HP-α-CD, M-α-CD, SBE-α-CD) Modification->Modified_CD

Caption: General structure of cyclodextrins and the modification process.

Comparative Stability Analysis

The stability of cyclodextrins is a critical factor in their application, influencing their shelf-life, compatibility with various formulations, and behavior in biological systems. This section compares the thermal, chemical, and enzymatic stability of this compound and its modified derivatives.

Thermal Stability

Thermal stability is crucial for assessing the performance of cyclodextrins during manufacturing processes that involve heat, such as sterilization and drying. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal decomposition.

Generally, cyclodextrins exhibit high thermal stability, with decomposition temperatures typically above 250°C.[3] The modification of cyclodextrins can influence their thermal stability. For instance, the thermal decomposition temperature of hydroxypropyl-β-cyclodextrins has been shown to increase with a higher degree of substitution.[4]

Cyclodextrin DerivativeDecomposition Temperature Range (°C)Melting Point (°C)
This compound (α-CD) ~300[5]507[6]
Hydroxypropyl-α-CD (HP-α-CD) Data not readily available for α-CD derivative. For HP-β-CD, decomposition starts >230°C.[7]Not applicable (amorphous)
Methylated-α-CD (M-α-CD) Data not readily available for α-CD derivative. For Me-β-CD, decomposition is reported at 363°C.[7]180-182 (for a specific M-β-CD)[8]
Sulfobutylether-α-CD (SBE-α-CD) Data not readily available for α-CD derivative. For SBE-β-CD, decomposition starts >240°C.[7]Not applicable (amorphous)

Note: Data for modified α-cyclodextrins is limited in publicly available literature; values for corresponding β-cyclodextrin derivatives are provided for general comparison.

Chemical Stability

The chemical stability of cyclodextrins, particularly their resistance to hydrolysis, is essential for their use in aqueous formulations. Cyclodextrins are generally stable in alkaline solutions but are susceptible to hydrolysis under acidic conditions, which leads to the opening of the macrocyclic ring.[5][9]

The rate of acid-catalyzed hydrolysis is influenced by the type of cyclodextrin and the presence of modifying groups. For β-cyclodextrin, the activation energy for acid hydrolysis of the glycosidic bonds within the ring is higher than that for the linear counterpart, maltose, suggesting a greater stability of the cyclic structure.[10] While specific kinetic data for the hydrolysis of modified α-cyclodextrins are not extensively reported, the substitution on the hydroxyl groups can sterically hinder the protonation of the glycosidic oxygens, potentially leading to increased stability in acidic media. Conversely, some modifications have been shown to increase the hydrolytic degradation of certain guest molecules.[11]

Cyclodextrin DerivativeStability in Acidic Conditions (Qualitative)Stability in Alkaline Conditions (Qualitative)
This compound (α-CD) Susceptible to hydrolysis.[5]Generally stable.[5]
Hydroxypropyl-α-CD (HP-α-CD) May exhibit increased stability due to steric hindrance.Generally stable.
Methylated-α-CD (M-α-CD) Potentially more stable due to the replacement of hydroxyl groups.Generally stable.
Sulfobutylether-α-CD (SBE-α-CD) The presence of charged groups may influence hydrolysis rates.Generally stable.
Enzymatic Stability

The degradation of cyclodextrins by enzymes, such as α-amylase present in the gastrointestinal tract, is a key consideration for oral drug delivery applications. The rate of enzymatic degradation can vary significantly between different native cyclodextrins and their modified forms.

Studies have shown that α-amylase can hydrolyze cyclodextrins, with the rate of degradation being influenced by the size of the cyclodextrin ring.[9] For instance, some studies suggest that γ-cyclodextrin is more readily degraded by α-amylase than α- and β-cyclodextrin.[9] Chemical modification can also impact enzymatic stability. For example, hydroxypropylation of γ-cyclodextrin has been shown to be degradable by α-amylase to a relevant extent.[9] The complexation of a guest molecule within the cyclodextrin cavity can also affect the rate of enzymatic degradation.[9]

Cyclodextrin DerivativeRelative Rate of Degradation by α-Amylase (Qualitative)
This compound (α-CD) Generally slower than γ-CD.[9]
Hydroxypropyl-α-CD (HP-α-CD) Degradation is possible.
Methylated-α-CD (M-α-CD) Methylation can hinder enzyme binding and reduce degradation rate.
Sulfobutylether-α-CD (SBE-α-CD) The bulky and charged substituents are expected to decrease the rate of enzymatic hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cyclodextrin stability.

Thermal Stability Assessment (TGA/DSC)

Start Sample Preparation (Drying of CD sample) TGA Thermogravimetric Analysis (TGA) - Heat sample at a constant rate (e.g., 10°C/min) - Inert atmosphere (e.g., Nitrogen) - Measure weight loss vs. temperature Start->TGA DSC Differential Scanning Calorimetry (DSC) - Heat sample at a constant rate (e.g., 10°C/min) - Inert atmosphere (e.g., Nitrogen) - Measure heat flow vs. temperature Start->DSC Analysis Data Analysis - Determine onset of decomposition (TGA) - Identify melting/decomposition peaks (DSC) TGA->Analysis DSC->Analysis

Caption: Workflow for thermal stability analysis of cyclodextrins.

A typical procedure for TGA/DSC analysis involves:

  • Sample Preparation: Dry the cyclodextrin sample under vacuum at an elevated temperature (e.g., 100-120°C) to remove water, which can interfere with the analysis.[6]

  • TGA Measurement: Place a small amount of the dried sample (e.g., 5-10 mg) in a TGA pan. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen flow of 20-50 mL/min). Record the weight loss as a function of temperature.[12]

  • DSC Measurement: Place a small amount of the dried sample (e.g., 2-5 mg) in a DSC pan. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere. Record the heat flow into or out of the sample as a function of temperature.[13]

  • Data Analysis: From the TGA curve, determine the onset temperature of decomposition. From the DSC curve, identify endothermic or exothermic peaks corresponding to melting, crystallization, or decomposition.

Chemical Stability Assessment (Acid Hydrolysis)

Start Prepare CD solution in acidic buffer (e.g., HCl, pH 1-2) Incubate Incubate at constant temperature (e.g., 50-80°C) Start->Incubate Sample Withdraw aliquots at time intervals Incubate->Sample Analyze Analyze for degradation products (e.g., HPLC or reducing sugar assay) Sample->Analyze Kinetics Determine hydrolysis rate constant Analyze->Kinetics

Caption: Workflow for assessing acid-catalyzed hydrolysis of cyclodextrins.

A general protocol to determine the rate of acid hydrolysis:

  • Reaction Setup: Prepare a solution of the cyclodextrin in an acidic buffer of known pH (e.g., 0.1 M HCl).

  • Incubation: Place the solution in a constant temperature bath.

  • Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and neutralize the acid to stop the reaction.

  • Analysis: Analyze the samples to determine the extent of hydrolysis. This can be done by:

    • HPLC: Separate and quantify the remaining cyclodextrin and the resulting linear oligosaccharides.[14]

    • Reducing Sugar Assay: Measure the increase in reducing ends resulting from the cleavage of the cyclodextrin ring using methods like the dinitrosalicylic acid (DNS) assay.[15]

  • Kinetic Analysis: Plot the concentration of the remaining cyclodextrin or the formation of products against time to determine the hydrolysis rate constant.

Enzymatic Stability Assessment

Start Prepare CD and enzyme solutions in appropriate buffer Incubate Incubate mixture at optimal temperature and pH for the enzyme Start->Incubate Sample Withdraw aliquots at time intervals and stop the reaction (e.g., heat inactivation) Incubate->Sample Analyze Measure the amount of degradation (e.g., reducing sugar assay or HPLC) Sample->Analyze Kinetics Determine kinetic parameters (Km and Vmax) Analyze->Kinetics

Caption: Workflow for evaluating the enzymatic degradation of cyclodextrins.

A typical protocol for assessing enzymatic degradation:

  • Reaction Mixture: Prepare a solution of the cyclodextrin in a buffer suitable for the chosen enzyme (e.g., α-amylase).

  • Enzyme Addition: Add a known amount of the enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature and pH for the enzyme's activity.

  • Sampling and Termination: At specific time points, take samples and stop the enzymatic reaction, for example, by heat inactivation or by adding a chemical inhibitor.

  • Quantification of Degradation: Determine the extent of cyclodextrin degradation by measuring the formation of reducing sugars using methods like the Somogyi-Nelson or DNS assays, or by quantifying the decrease in the cyclodextrin concentration using HPLC.[15][16]

  • Kinetic Analysis: By measuring the initial reaction rates at different substrate concentrations, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined.

Conclusion

The stability of this compound and its modified derivatives is a multifaceted property that is crucial for their successful application in pharmaceutical formulations. While native α-cyclodextrin possesses good thermal stability, its susceptibility to acid hydrolysis and enzymatic degradation can be a limiting factor. Chemical modifications, such as hydroxypropylation, methylation, and sulfobutylation, can significantly alter these stability profiles. Although a direct and comprehensive comparison is hampered by the limited availability of data for modified α-cyclodextrins, the general trends observed for β-cyclodextrin derivatives suggest that such modifications can enhance chemical and enzymatic stability. Researchers and formulation scientists should carefully consider the specific stability requirements of their application when selecting a cyclodextrin. The experimental protocols provided in this guide offer a framework for conducting rigorous stability assessments to inform this selection process.

References

Unveiling Molecular Interactions: A Comparative Guide to Isothermal Titration Calorimetry for Cyclohexaamylose Binding Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermodynamics of molecular interactions is paramount. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for the direct measurement of binding affinity, enthalpy, and stoichiometry of interactions, such as those between cyclohexaamylose (α-cyclodextrin) and various guest molecules. This guide provides a comparative overview of ITC data for this compound binding, a detailed experimental protocol, and a visual representation of the experimental workflow.

This compound, a cyclic oligosaccharide composed of six glucose units, is widely used in the pharmaceutical and food industries to enhance the solubility, stability, and bioavailability of various compounds.[1] The formation of inclusion complexes, where a "guest" molecule is encapsulated within the hydrophobic cavity of the this compound "host," is central to these applications.[2] Isothermal Titration Calorimetry offers a label-free, in-solution method to comprehensively characterize the thermodynamics of these host-guest interactions.[3][4]

Comparative Analysis of this compound Binding Thermodynamics

The binding of guest molecules to this compound is governed by a combination of forces, including hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cyclodextrin (B1172386) cavity.[3] These interactions result in specific thermodynamic signatures that can be precisely measured by ITC. The table below summarizes the thermodynamic parameters for the binding of various guest molecules to this compound, providing a comparative look at their binding behaviors.

Guest MoleculeAssociation Constant (K_a) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Stoichiometry (n)Temperature (°C)Reference
Fenbufen2.28 x 10³--1:1-[5]
Aspirin3.00 x 10³--1:1-[5]
Tetracycline HCl2.24 x 10³--1:1-[5]
Norfloxacin2.17 x 10³--1:1-[5]
1-Hexanol--10.3--25[6]
1-Heptanol--10.9--25[6]
1-Octanol--11.4--25[6]
Benzoic Acid--4.1--25[6]

Note: The dissociation constant (K_d) reported in the source has been converted to the association constant (K_a = 1/K_d) for consistency. A direct measurement of ΔH and ΔS was not available in the cited source for the first four entries.

In-Depth Experimental Protocol for ITC Analysis of this compound Binding

A typical ITC experiment involves the incremental titration of a guest molecule solution into a sample cell containing a solution of this compound at a constant temperature.[3] The heat released or absorbed during the binding event is measured to determine the thermodynamic parameters of the interaction.

Materials and Reagents:
  • This compound (α-cyclodextrin), high purity

  • Guest molecule of interest

  • Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

  • Deionized water

Instrumentation:
  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent)

Experimental Procedure:
  • Sample Preparation:

    • Prepare a solution of this compound in the desired buffer. The concentration should be chosen based on the expected binding affinity, typically in the range of 0.1-1 mM.[7]

    • Prepare a solution of the guest molecule in the same buffer. The concentration of the guest molecule in the syringe should be 10-20 times higher than the this compound concentration in the cell to ensure saturation is reached during the titration.[3]

    • Thoroughly degas both solutions to prevent the formation of air bubbles, which can interfere with the measurements.

  • Instrument Setup:

    • Set the experimental temperature. Common temperatures for these studies are 25°C or 37°C.[3]

    • Equilibrate the ITC instrument at the desired temperature.

  • Loading the ITC:

    • Carefully load the this compound solution into the sample cell (typically ~200-300 µL).

    • Load the guest molecule solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the guest molecule solution into the sample cell.[7]

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

    • The heat change associated with each injection is measured by the instrument's sensitive thermopile.

  • Control Experiment:

    • To account for the heat of dilution, perform a control titration by injecting the guest molecule solution into the buffer alone. The data from this control run is subtracted from the experimental data.

  • Data Analysis:

    • The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • The resulting binding isotherm (heat change vs. molar ratio of guest to this compound) is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.[8]

    • This fitting procedure yields the binding affinity (K_a or K_d), the enthalpy change (ΔH), and the stoichiometry of the binding (n).[9] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equation: ΔG = -RTln(K_a) = ΔH - TΔS.[9]

Visualizing the Workflow: From Sample to Science

The following diagram illustrates the logical flow of a typical ITC experiment for studying this compound-ligand binding.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_host Prepare this compound (in buffer) degas Degas Both Solutions prep_host->degas prep_guest Prepare Guest Molecule (in same buffer) prep_guest->degas load_cell Load this compound into Sample Cell degas->load_cell load_syringe Load Guest Molecule into Syringe degas->load_syringe titration Titrate Guest into This compound Solution load_cell->titration load_syringe->titration raw_data Record Raw Data (Heat Pulses) titration->raw_data integration Integrate Peaks to Generate Binding Isotherm raw_data->integration fitting Fit Isotherm to Binding Model integration->fitting thermo_params Determine Thermodynamic Parameters (Kd, ΔH, n, ΔS) fitting->thermo_params

Caption: Workflow of an Isothermal Titration Calorimetry experiment for this compound binding.

References

A Comparative Guide to Cyclohexaamylose Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical formulation, food science, and chemical research, accurate quantification of cyclohexaamylose (also known as alpha-cyclodextrin) is paramount for product development, quality control, and mechanistic studies. This guide provides a comparative overview of common analytical techniques employed for the quantification of this compound, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

The primary methods for this compound quantification include High-Performance Liquid Chromatography (HPLC) with various detectors, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and experimental complexity.

Quantitative Performance Comparison

The selection of a quantification method is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance parameters for the most prevalent this compound analysis techniques.

MethodLinearity (R²)Accuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Key Advantages
HPLC-ELSD >0.9993-110%[1]≤5.7%[1]0.05 g/L[1]Universal detection for non-chromophoric analytes.
HPAEC-PAD >0.999[2]Not specifiedNot specified0.2-0.3 pmol (for oligosaccharides)[3]High sensitivity and selectivity for carbohydrates, no derivatization needed.[4][5]
¹H-NMR Not applicableHighHighDependent on instrument and experimental parametersProvides structural information, non-destructive, requires minimal sample preparation.[6]

Note: The performance characteristics can vary based on the specific instrumentation, column chemistry, and experimental conditions. The data presented is a representative summary from published studies.

Experimental Methodologies

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible quantification results. Below are outlines of the methodologies for the compared techniques.

1. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the quantification of non-volatile analytes like this compound that lack a UV-absorbing chromophore.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

  • Column: A C18 reversed-phase column (e.g., NUCLEODUR® C18 Pyramid, 150mm × 4.6mm; 5µm particle size) is commonly used.[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small percentage of acetic acid (e.g., 1% v/v), is employed.[1]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[1]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[1]

  • ELSD Detector Settings: The nebulizer and evaporator temperatures are optimized for the mobile phase composition (e.g., 70°C and 90°C, respectively), with a nitrogen gas flow of approximately 1.0 L/min.[7]

  • Quantification: A calibration curve is generated by plotting the peak area of this compound standards against their known concentrations.

2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including cyclodextrins.[4][5]

  • Chromatographic System: An ion chromatography system equipped with a high-pH-stable pump, an electrochemical detector with a gold working electrode, and a suitable anion-exchange column.

  • Column: A high-performance anion-exchange column, such as the Dionex CarboPac™ series (e.g., PA200), is used for the separation.[8]

  • Eluents: The mobile phase typically consists of sodium hydroxide (B78521) for elution and may include a sodium acetate (B1210297) or sodium nitrate (B79036) gradient to resolve complex mixtures.[4][8]

  • Detection: Pulsed Amperometric Detection (PAD) is employed, which involves a repeating sequence of potentials applied to the gold electrode to detect the hydroxyl groups of the carbohydrates.[8]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

3. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful technique for both qualitative and quantitative analysis of this compound. It allows for direct measurement without the need for chromatographic separation.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution.

  • Solvent: Deuterated water (D₂O) is the most common solvent for this compound analysis.[6][9]

  • Sample Preparation: A known amount of the sample is dissolved in a precise volume of D₂O, and an internal standard with a known concentration and a distinct resonance signal (e.g., maleic acid) is added.

  • Data Acquisition: A standard one-dimensional ¹H-NMR spectrum is acquired. Key parameters to optimize include the number of scans for sufficient signal-to-noise ratio and the relaxation delay to ensure full magnetization recovery for accurate integration.

  • Quantification: The concentration of this compound is determined by comparing the integral of its characteristic proton signals (e.g., the anomeric protons) to the integral of the known concentration of the internal standard. Phase solubility diagrams can also be constructed using quantitative ¹H-NMR to study inclusion complex formation.[6]

Experimental Workflow and Logic

The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates this logical progression.

G General Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Sample Sample Weighing & Dissolution HPLC HPLC-ELSD Analysis Sample->HPLC HPAEC HPAEC-PAD Analysis Sample->HPAEC NMR NMR Spectroscopy Sample->NMR Standard Standard Weighing & Serial Dilution Standard->HPLC Standard->HPAEC Standard->NMR Integration Peak Integration / Signal Measurement HPLC->Integration HPAEC->Integration NMR->Integration Calibration Calibration Curve Generation Integration->Calibration Calculation Concentration Calculation Calibration->Calculation

Caption: A diagram illustrating the general workflow for this compound quantification.

Signaling Pathways and Logical Relationships

In the context of method validation and comparison, a logical relationship exists between the analytical method chosen and the performance metrics that need to be evaluated. This relationship is crucial for ensuring the selected method is fit for its intended purpose.

G Logical Relationship in Method Validation cluster_metrics Key Performance Metrics Method Analytical Method (HPLC, HPAEC, NMR) Validation Method Validation Method->Validation Performance Performance Characteristics Validation->Performance Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision Linearity Linearity Performance->Linearity LOD LOD/LOQ Performance->LOD Selectivity Selectivity Performance->Selectivity

Caption: Logical flow from method selection to performance metric evaluation.

References

Efficacy of Cyclohexaamylose vs. Other Solubilizing Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical challenge in drug development. Enhanced solubility can significantly improve a drug's bioavailability and therapeutic efficacy. This guide provides an objective comparison of the solubilizing performance of cyclohexaamylose (α-cyclodextrin) against other commonly used solubilizing agents, supported by experimental data.

Overview of Solubilizing Agents

This compound (α-Cyclodextrin) belongs to the cyclodextrin (B1172386) family, which are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic drug molecules.[1][2] The drug molecule (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), while the hydrophilic exterior of the cyclodextrin improves the solubility of the entire complex in aqueous media.[1]

Other prevalent solubilizing agents include:

  • Modified β-Cyclodextrins: Such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-cyclodextrin (SBE-β-CD), which are derivatives of β-cyclodextrin with improved water solubility and reduced toxicity compared to the parent molecule.[3][4]

  • Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. Hydrophobic drugs can partition into the hydrophobic core of these micelles, thereby increasing their solubility.[1] Common examples include Polysorbate 80 (Tween 80) and Cremophor EL.

  • Co-solvents: These are water-miscible organic solvents that increase drug solubility by reducing the polarity of the aqueous solvent system. Ethanol and propylene (B89431) glycol are frequently used co-solvents.

Comparative Solubilization Efficacy

The solubilizing capacity of these agents is dependent on the physicochemical properties of the drug molecule. The following tables summarize quantitative data from various studies, comparing the solubility enhancement achieved with different agents for several model drugs.

This compound vs. Other Cyclodextrins
DrugSolubilizing AgentMolar Ratio (Drug:CD)Solubility Enhancement (fold increase)Stability Constant (Kc, M-1)Reference
Itraconazole α-Cyclodextrin1:1--[5]
β-Cyclodextrin1:1--[5]
γ-Cyclodextrin1:1--[5]
HP-β-Cyclodextrin1:13.8-[6]
Piroxicam α-Cyclodextrin---[7]
β-Cyclodextrin1:1-103.5[7]
γ-Cyclodextrin1:1--[7]
Sulfamethoxazole α-Cyclodextrin1:1--[1]
β-Cyclodextrin1:1-Higher than α and γ[1]
γ-Cyclodextrin1:1--[1]
Trimethoprim α-Cyclodextrin1:1--[1]
β-Cyclodextrin1:1-Lower than γ[1]
γ-Cyclodextrin1:1-Highest[1]
Docetaxel (B913) β-Cyclodextrin1:1--[3]
HP-β-Cyclodextrin1:1--[3]
SBE7-β-Cyclodextrin1:1Greater than β-CD and HP-β-CD-[3][4]
Nimodipine HP-β-Cyclodextrin1:18464.1[8]
SBE-β-Cyclodextrin1:1221334.4[8]
Ethanamizuril β-Cyclodextrin1:1374774.97[9]
HP-β-Cyclodextrin1:1587436.41[9]

Note: A direct quantitative comparison for all agents with a single drug is limited in the available literature. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental conditions.

Cyclodextrins vs. Surfactants
DrugSolubilizing AgentConcentrationSolubility EnhancementReference
Isoxsuprine HCl α-Cyclodextrin-Greater than surfactants[10]
β-Cyclodextrin-Greater than α-CD[10]
Non-ionic Surfactants-Lower than cyclodextrins[10]
Sulfamethoxazole α, β, γ-Cyclodextrins-Forms inclusion complexes[1]
Sodium Dodecyl Sulfate (SDS)-Micellar solubilization[1]
Trimethoprim α, β, γ-Cyclodextrins-Forms inclusion complexes[1]
Sodium Dodecyl Sulfate (SDS)-Micellar solubilization[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of solubility enhancement studies. The following are protocols for key experiments cited in the literature.

Phase Solubility Study (Higuchi-Connors Method)

This method is widely used to determine the stoichiometry and stability constant of drug-cyclodextrin complexes.[11][12][13]

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent (e.g., this compound).

  • Add an excess amount of the poorly soluble drug to each solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to separate the undissolved drug.

  • Determine the concentration of the dissolved drug in the supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the dissolved drug against the concentration of the solubilizing agent. The resulting phase solubility diagram indicates the type of complex formed (e.g., AL, AP, BS) and allows for the calculation of the stability constant (Kc) and complex stoichiometry.[14][15]

Preparation of Solid Inclusion Complexes

1. Kneading Method:

This method is suitable for forming complexes with poorly water-soluble drugs.[16][17]

Protocol:

  • Create a paste by wetting the this compound with a small amount of a suitable solvent (e.g., water or a water-ethanol mixture).

  • Gradually add the drug to the paste and knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to ensure intimate contact.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.

2. Freeze-Drying (Lyophilization) Method:

This technique is often used for thermolabile drugs and can yield amorphous complexes with high dissolution rates.[16][18][19]

Protocol:

  • Dissolve the drug and this compound in a suitable solvent system (e.g., a water-cosolvent mixture).

  • Freeze the solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution under vacuum for an extended period (e.g., 24-48 hours) to sublime the solvent.

  • The resulting product is a porous, amorphous powder of the inclusion complex.

Characterization of Inclusion Complexes

The formation of an inclusion complex can be confirmed through various analytical techniques:[17][20][21][22]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic peaks of the drug and cyclodextrin can indicate the formation of an inclusion complex.

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm suggests its encapsulation within the cyclodextrin cavity.

  • Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous pattern for the drug indicates complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 2D ROESY experiments can provide direct evidence of the inclusion of the drug molecule within the cyclodextrin cavity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual workflows and mechanisms involved in solubility enhancement.

Solubilization_Mechanisms cluster_Cyclodextrin Cyclodextrin Solubilization cluster_Surfactant Surfactant Solubilization Drug Poorly Soluble Drug Complex Drug-Cyclodextrin Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin CD->Complex Drug2 Poorly Soluble Drug SolubilizedDrug Drug in Micelle (Solubilized) Drug2->SolubilizedDrug Partitioning Surfactant Surfactant Monomers Micelle Micelle Surfactant->Micelle > CMC Micelle->SolubilizedDrug

Caption: Mechanisms of drug solubilization by cyclodextrins and surfactants.

Phase_Solubility_Workflow start Start prep_solutions Prepare Solubilizer Solutions (Increasing Concentrations) start->prep_solutions add_drug Add Excess Drug to Each Solution prep_solutions->add_drug equilibrate Equilibrate Samples (Shaking at Constant Temp.) add_drug->equilibrate separate Separate Undissolved Drug (Centrifugation/Filtration) equilibrate->separate analyze Analyze Drug Concentration (UV-Vis or HPLC) separate->analyze plot Plot [Drug] vs. [Solubilizer] analyze->plot end End plot->end

Caption: Experimental workflow for a phase solubility study.

Inclusion_Complex_Formation start Start mix Mix Drug and Cyclodextrin start->mix kneading Kneading Method mix->kneading Semisolid State freezedrying Freeze-Drying Method mix->freezedrying Solution State characterize Characterize Complex (FTIR, DSC, PXRD) kneading->characterize freezedrying->characterize end End characterize->end

Caption: Logical workflow for the preparation and characterization of inclusion complexes.

References

Spectroscopic Methods for Confirming Cyclohexaamylose Encapsulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexaamylose, a cyclic oligosaccharide, is widely utilized in drug delivery and formulation for its ability to form inclusion complexes with a variety of guest molecules, thereby enhancing their solubility, stability, and bioavailability. The confirmation and characterization of these host-guest encapsulation phenomena are critical for the successful development of this compound-based systems. This guide provides a comparative overview of key spectroscopic methods employed for this purpose, complete with experimental data and detailed protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and definitive methods for confirming this compound encapsulation. It provides detailed information about the specific interactions between the host (this compound) and the guest molecule at the atomic level. The formation of an inclusion complex leads to changes in the chemical environment of the protons of both the host and the guest, resulting in shifts in their respective NMR signals.

Key Principles:

  • Chemical Shift Perturbations: Protons of the guest molecule that are encapsulated within the hydrophobic cavity of this compound experience a change in their local magnetic field, leading to upfield or downfield shifts in the ¹H NMR spectrum. Similarly, the inner protons (H-3 and H-5) of the this compound cavity also exhibit significant chemical shift changes upon guest inclusion.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of encapsulation by detecting through-space correlations between the protons of the guest molecule and the inner protons of the this compound cavity.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., D₂O).

    • Prepare a series of solutions containing a fixed concentration of the guest molecule and increasing concentrations of this compound. The molar ratios of guest to host may range from 1:0 to 1:10 or higher, depending on the binding affinity.

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Monitor the chemical shifts of specific protons of the guest molecule and the H-3 and H-5 protons of this compound across the titration series.

    • Plot the change in chemical shift (Δδ) against the concentration of this compound to determine the stoichiometry and association constant (Ka) of the inclusion complex.

Experimental Protocol: 2D ROESY/NOESY

  • Sample Preparation:

    • Prepare a sample containing the guest molecule and this compound at a molar ratio that favors the formation of the inclusion complex (e.g., 1:1 or 1:2), as determined from the ¹H NMR titration.

  • Data Acquisition:

    • Acquire a 2D ROESY or NOESY spectrum. The choice between ROESY and NOESY depends on the molecular weight of the complex. For small to medium-sized molecules, ROESY is often preferred to avoid zero-crossing effects.

    • Optimize the mixing time to effectively observe intermolecular cross-peaks.

  • Data Analysis:

    • Look for cross-peaks between the protons of the guest molecule and the inner protons (H-3, H-5) of the this compound cavity. The presence of these cross-peaks provides unambiguous evidence of encapsulation.

Quantitative Data Summary

Guest MoleculeThis compound ProtonsGuest ProtonsΔδ (ppm) for H-3Δδ (ppm) for H-5Association Constant (Ka) (M⁻¹)Reference
IbuprofenH-3, H-5Aromatic, Methyl0.080.15350
PiroxicamH-3, H-5Aromatic0.120.21520
AspirinH-3, H-5Aromatic, Methyl0.050.09180

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Confirmation A Prepare Guest Solution B Prepare this compound Titration Series A->B D Acquire 1D ¹H NMR Spectra B->D C Prepare 2D NMR Sample E Acquire 2D ROESY/NOESY Spectrum C->E F Monitor Chemical Shift Changes (Δδ) D->F G Identify Intermolecular Cross-Peaks E->G H Determine Stoichiometry and Ka F->H I Encapsulation Confirmed G->I H->I

Caption: Workflow for NMR-based confirmation of this compound encapsulation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used, simple, and rapid technique to study the formation of inclusion complexes. The principle behind this method is that the electronic environment of a chromophoric guest molecule changes upon its inclusion into the non-polar cavity of this compound, leading to a modification of its absorption spectrum.

Key Principles:

  • Spectral Shifts: Encapsulation can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax) of the guest molecule.

  • Absorbance Changes: A change in the molar absorptivity of the guest molecule, resulting in either hyperchromism (increased absorbance) or hypochromism (decreased absorbance), can also indicate complex formation.

Experimental Protocol: UV-Vis Titration

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule with a known concentration in a suitable solvent (e.g., water or buffer). The concentration should be chosen to give an initial absorbance in the range of 0.5-1.0.

    • Prepare a series of solutions with a fixed concentration of the guest molecule and increasing concentrations of this compound.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each sample over the relevant wavelength range.

    • Use a solution of this compound at the corresponding concentration as the blank to correct for any background absorbance.

  • Data Analysis:

    • Monitor the changes in absorbance at the λmax of the guest molecule.

    • Use the Benesi-Hildebrand equation or a non-linear fitting method to analyze the absorbance changes as a function of this compound concentration to determine the association constant (Ka) and stoichiometry.

Quantitative Data Summary

Guest MoleculeChange in λmax (nm)Change in AbsorbanceAssociation Constant (Ka) (M⁻¹)Reference
Methyl Orange+5 (Bathochromic)Hypochromic280
Phenolphthalein-3 (Hypsochromic)Hypochromic410
Resveratrol+8 (Bathochromic)Hyperchromic650

Logical Flow for UV-Vis Analysis

A Guest Molecule in Solution B Addition of this compound A->B C Inclusion Complex Formation B->C D Change in Electronic Environment of Guest C->D E Shift in λmax and/or Change in Absorbance D->E F Spectroscopic Confirmation of Encapsulation E->F

Caption: Logical progression for confirming encapsulation using UV-Vis spectroscopy.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying inclusion complexation, particularly for fluorescent guest molecules. The fluorescence emission of a molecule is highly dependent on its local environment.

Key Principles:

  • Fluorescence Enhancement or Quenching: The transfer of a fluorescent guest molecule from a polar aqueous environment to the non-polar cavity of this compound often results in a significant increase in its fluorescence quantum yield (enhancement). In some cases, quenching (decrease) of fluorescence can also occur.

  • Emission Wavelength Shifts: A shift in the maximum emission wavelength can also be observed upon encapsulation.

Experimental Protocol: Fluorescence Titration

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent guest molecule at a low concentration (typically in the micromolar range) to avoid inner filter effects.

    • Prepare a series of solutions with a fixed concentration of the guest molecule and increasing concentrations of this compound.

  • Data Acquisition:

    • Set the excitation wavelength at or near the absorption maximum of the guest molecule.

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Monitor the changes in fluorescence intensity at the emission maximum.

    • Analyze the data using the Benesi-Hildebrand equation or non-linear regression to calculate the association constant.

Quantitative Data Summary

Guest MoleculeFluorescence ChangeEmission λmax Shift (nm)Association Constant (Ka) (M⁻¹)Reference
Anilinonaphthalene sulfonic acid (ANS)Enhancement-15 (Blue shift)1200
Coumarin 6Enhancement-10 (Blue shift)2500
Quinine SulfateQuenching+5 (Red shift)850

Experimental Workflow for Fluorescence Spectroscopy

A Prepare Fluorescent Guest Solution B Titrate with this compound A->B C Excite at λmax (absorption) B->C D Record Emission Spectra C->D E Monitor Fluorescence Intensity Change D->E F Calculate Association Constant E->F G Confirm Encapsulation F->G

Caption: Step-by-step workflow for fluorescence titration experiments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable tool for studying the inclusion of chiral guest molecules or the induction of chirality in achiral guests upon encapsulation within the chiral this compound cavity.

Key Principles:

  • Induced Circular Dichroism (ICD): An achiral guest molecule that becomes entrapped in the chiral environment of the this compound cavity can exhibit an induced CD signal.

  • Changes in CD Signal: For a chiral guest molecule, its interaction with the chiral host can lead to significant changes in its original CD spectrum.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation:

    • Prepare solutions of the guest molecule, this compound, and the complex in a suitable solvent.

  • Data Acquisition:

    • Record the CD spectra of the individual components and the complex over the appropriate wavelength range.

  • Data Analysis:

    • Subtract the spectra of the individual components from the spectrum of the complex to observe the net change or the induced CD signal. The presence of a distinct ICD signal or a significant change in the CD spectrum of a chiral guest confirms encapsulation.

Quantitative Data Summary

Guest MoleculeType of CD SignalWavelength of Maxima (nm)Molar Ellipticity Change (deg·cm²/dmol)Reference
Bilirubin (achiral)Induced CD (Positive)460+2.5
Trolox (chiral)Change in CD (Negative)290-1.8
(R)-(-)-Phenylethanol (chiral)Change in CD (Positive)262+0.9

Signaling Pathway for CD Confirmation

cluster_guest Guest Molecule cluster_signal Observed CD Signal A Achiral Guest C Interaction with Chiral this compound Cavity A->C B Chiral Guest B->C D Induced Circular Dichroism (ICD) C->D E Perturbation of Existing CD Signal C->E F Confirmation of Chiral Environment Interaction (Encapsulation) D->F E->F

Caption: Signaling pathway for confirming encapsulation via Circular Dichroism.

Comparison of Spectroscopic Methods

MethodAdvantagesDisadvantagesBest Suited For
NMR Provides definitive structural information; Can determine stoichiometry and binding constants accurately.Lower sensitivity; Requires higher concentrations; Expensive instrumentation.Detailed structural elucidation of the inclusion complex.
UV-Vis Simple, rapid, and widely available; Requires small sample volumes.Only applicable to chromophoric guest molecules; Less sensitive than fluorescence.Rapid screening and determination of binding constants for chromophoric guests.
Fluorescence Very high sensitivity; Can be used at very low concentrations.Only applicable to fluorescent guest molecules; Susceptible to quenching and inner filter effects.Studying high-affinity interactions and for guests with low solubility.
CD Excellent for studying chiral recognition and induced chirality.Requires a chiral guest or an achiral guest that can be induced to be chiral; Specialized instrumentation.Investigating the stereoselective interactions within the inclusion complex.

In-Vitro vs. In-Vivo Performance of Cyclohexaamylose Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo performance of cyclohexaamylose (α-cyclodextrin) formulations. The inclusion of poorly soluble drugs within the hydrophobic cavity of this compound is a well-established strategy to enhance their aqueous solubility and dissolution rate, which can, in turn, significantly improve a drug's oral bioavailability. This document summarizes key performance data from experimental studies, details the methodologies used, and provides visual representations of the underlying processes to aid in the rational design and evaluation of this compound-based drug delivery systems.

Data Presentation: In-Vitro vs. In-Vivo Performance

The following tables summarize the quantitative data comparing the in-vitro and in-vivo performance of a model poorly water-soluble drug, curcumin (B1669340), when formulated with this compound (α-cyclodextrin).

Table 1: In-Vitro Solubility and Dissolution Enhancement of Curcumin-Cyclohexaamylose Complex

FormulationDrug:Cyclodextrin RatioMethod of PreparationAqueous Solubility (mg/mL)Dissolution after 6 hours (%)
Pure Curcumin--0.00240.9
Curcumin-Cyclohexaamylose Complex1:1 MolarPulverization0.364~65

Data compiled from Gorantla et al.[1] and Ansari et al.[2]

Table 2: In-Vivo Pharmacokinetic Parameters of Curcumin-Cyclohexaamylose Complex in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Pure Curcumin50 (oral)Not specifiedNot specifiedNot specified100
Curcumin-Cyclohexaamylose Complex50 (oral)Significantly IncreasedIncreasedSignificantly Increased460

Data compiled from Gorantla et al.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of similar studies.

Preparation of this compound Inclusion Complexes

1. Pulverization/Grinding Method:

  • Curcumin and this compound are mixed in a 1:1 molar ratio.

  • The mixture is ground in a mortar and pestle for a specified duration to ensure intimate mixing and facilitate complex formation in the solid state.

  • The resulting powder is sieved to obtain a uniform particle size.

2. Kneading Method:

  • This compound is triturated in a mortar with a small amount of a suitable solvent (e.g., a water-methanol mixture) to form a paste.

  • The drug is then slowly added to the paste and kneaded for a specific time (e.g., 45-60 minutes).

  • The kneaded mixture is dried in an oven at a controlled temperature (e.g., 40-50°C) and then pulverized and sieved.

3. Freeze-Drying (Lyophilization) Method:

  • The drug and this compound are dissolved in a suitable solvent system (e.g., water or a co-solvent system).

  • The solution is then flash-frozen using liquid nitrogen or a dry ice/acetone bath.

  • The frozen solution is lyophilized under vacuum for an extended period (e.g., 24-48 hours) to remove the solvent, resulting in a porous, amorphous complex.

In-Vitro Dissolution Studies
  • Apparatus: USP Dissolution Testing Apparatus II (Paddle Apparatus).

  • Dissolution Medium: 900 mL of a specified medium, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid or a phosphate (B84403) buffer (pH 6.8 or 7.4) to simulate intestinal fluid. For poorly soluble drugs, a surfactant like Sodium Lauryl Sulfate (SLS) may be added to the medium to ensure sink conditions.

  • Temperature: The dissolution medium is maintained at 37 ± 0.5°C.

  • Agitation Speed: The paddle is rotated at a constant speed, typically 50 or 75 rpm.

  • Sampling: Aliquots (e.g., 5 mL) of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 120 minutes). An equal volume of fresh, pre-warmed dissolution medium is added to the vessel after each sampling to maintain a constant volume.

  • Sample Analysis: The withdrawn samples are filtered through a 0.45 µm filter, and the concentration of the dissolved drug is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

In-Vivo Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing between 200-250g, are used. The animals are fasted overnight before the experiment with free access to water.

  • Formulation Administration: The pure drug or the this compound-drug complex is suspended or dissolved in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose solution) and administered orally via gavage at a specified dose.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 10,000 rpm for 10 minutes) to separate the plasma, which is then stored at -20°C or -80°C until analysis.

  • Bioanalytical Method: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically HPLC coupled with a suitable detector (e.g., UV or Mass Spectrometry).[3][4] This involves protein precipitation from the plasma samples, followed by chromatographic separation and detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Mandatory Visualization

The following diagrams illustrate the key processes involved in the formulation and evaluation of this compound-drug complexes.

experimental_workflow cluster_formulation Formulation Preparation cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation drug Poorly Soluble Drug preparation Complexation Method (e.g., Kneading, Freeze-drying) drug->preparation This compound This compound (α-CD) This compound->preparation complex Drug-α-CD Complex preparation->complex dissolution Dissolution Study (USP Apparatus II) complex->dissolution complex->dissolution solubility Solubility Assessment complex->solubility animal_study Pharmacokinetic Study (Rat Model) complex->animal_study complex->animal_study bioanalysis Bioanalysis (HPLC) animal_study->bioanalysis

Caption: Experimental workflow for comparing in-vitro and in-vivo performance.

inclusion_complex_mechanism cluster_dissolution Dissolution Medium (Aqueous Environment) cluster_equilibrium Equilibrium in Solution cluster_absorption Biological Membrane Drug-α-CD Complex (Solid) Drug-α-CD Complex (Solid) Drug-α-CD Complex (Dissolved) Drug-α-CD Complex (Dissolved) Drug-α-CD Complex (Solid)->Drug-α-CD Complex (Dissolved) dissolved_complex Drug-α-CD Complex (Dissolved) free_drug Free Drug dissolved_complex->free_drug Dissociation free_cd Free α-CD absorption Absorption free_drug->absorption note Increased concentration of free drug at the membrane surface enhances absorption.

Caption: Mechanism of enhanced drug absorption via this compound inclusion.

References

Assessing Batch-to-Batch Variability of Synthesized Cyclohexaamylose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of excipients is a cornerstone of robust and reproducible pharmaceutical formulation. For synthesized cyclohexaamylose (α-cyclodextrin), a cyclic oligosaccharide used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), ensuring minimal batch-to-batch variability is critical for consistent product performance and regulatory compliance. This guide provides a comparative framework for assessing the quality attributes of different batches of synthesized this compound, offering detailed experimental protocols and data presentation to aid in the selection of high-quality material.

Introduction to this compound and the Challenge of Variability

This compound is produced via enzymatic degradation of starch.[1] Variations in the manufacturing process, from the raw materials to the purification methods, can introduce variability between batches.[2][3] This inconsistency can impact critical quality attributes (CQAs) such as purity, impurity profile, moisture content, and ultimately, its functional performance in a drug formulation. Therefore, a systematic analytical approach to qualify and compare different batches is essential.

Key Quality Attributes and Analytical Methodologies

A comprehensive assessment of this compound involves evaluating several key parameters. The following sections detail the most critical quality attributes and the primary analytical techniques used for their characterization.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and identifying the presence of related oligosaccharides (e.g., β-cyclodextrin, γ-cyclodextrin) or process-related impurities.[4][5][6][7]

Table 1: Comparative HPLC Analysis of Three Batches of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (Area %) 99.8%99.5%99.9%≥ 99.5%
β-cyclodextrin (Area %) 0.10%0.25%0.05%≤ 0.2%
γ-cyclodextrin (Area %) 0.05%0.15%0.02%≤ 0.1%
Other Impurities (Area %) 0.05%0.10%0.03%≤ 0.2%
  • Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector is suitable for this analysis.[8]

  • Column: An amino-based column, such as a Shodex Asahipak NH2P-50 4E, provides good separation of different cyclodextrins.[9]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6]

  • Column Temperature: The column should be maintained at a constant temperature, for example, 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known concentration of the this compound batch in the mobile phase.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve this compound Dissolve this compound Filter Sample Filter Sample Dissolve this compound->Filter Sample Inject Sample Inject Sample Filter Sample->Inject Sample Separation on Amino Column Separation on Amino Column Inject Sample->Separation on Amino Column Detection by RI Detection by RI Separation on Amino Column->Detection by RI Chromatogram Chromatogram Detection by RI->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate Purity and Impurity Levels Calculate Purity and Impurity Levels Peak Integration->Calculate Purity and Impurity Levels

Caption: HPLC workflow for purity assessment.
Structural Confirmation and Consistency by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity of this compound and assessing batch-to-batch consistency in terms of its chemical structure. The spectra should be consistent with the known structure of α-cyclodextrin, and any significant batch-to-batch variations in chemical shifts or the presence of unexpected signals could indicate structural differences or impurities.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of D₂O.

  • Acquisition Parameters: Standard ¹H and ¹³C acquisition parameters are used. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Thermal Properties by Differential Scanning Calorimetry (DSC)

DSC is used to evaluate the thermal properties of this compound, such as its melting point and heat of fusion.[10][11][12] These properties can be indicative of the material's crystallinity and purity. Significant variations in the melting endotherm between batches can suggest differences in purity or physical form.

Table 2: Comparative DSC Analysis of Three Batches of this compound

ParameterBatch ABatch BBatch C
Melting Onset (°C) 285.2283.1285.5
Melting Peak (°C) 288.5286.4288.9
Enthalpy of Fusion (J/g) 145.3138.9146.1
  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Pans: Aluminum pans.

  • Sample Weight: 2-5 mg of the this compound sample.

  • Heating Rate: A heating rate of 10°C/min is commonly used.

  • Temperature Range: Typically from 30°C to 350°C.

  • Atmosphere: A nitrogen purge is used to provide an inert atmosphere.

Start Start Weigh Sample Weigh Sample Start->Weigh Sample Seal in Pan Seal in Pan Weigh Sample->Seal in Pan Place in DSC Place in DSC Seal in Pan->Place in DSC Heat at 10°C/min Heat at 10°C/min Place in DSC->Heat at 10°C/min Record Heat Flow Record Heat Flow Heat at 10°C/min->Record Heat Flow Analyze Thermogram Analyze Thermogram Record Heat Flow->Analyze Thermogram Determine Melting Point & Enthalpy Determine Melting Point & Enthalpy Analyze Thermogram->Determine Melting Point & Enthalpy End End Determine Melting Point & Enthalpy->End

Caption: DSC experimental workflow.

Comparison with Alternative Encapsulating Agents

While this compound is an effective encapsulating agent, other cyclodextrins are also widely used. The choice of cyclodextrin (B1172386) often depends on the size of the guest molecule and the desired solubility enhancement.

Table 3: Comparison of Key Properties of Common Cyclodextrins

PropertyThis compound (α-CD)Cycloheptaamylose (β-CD)Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Number of Glucose Units 677 (modified)
Cavity Diameter (Å) 4.7 - 5.36.0 - 6.56.0 - 6.5
Aqueous Solubility (g/100mL) 14.51.85> 60
Batch Variability Concern ModerateHighVery High[13]

The batch-to-batch variability of modified cyclodextrins, such as HP-β-CD, can be particularly challenging due to the random nature of the chemical substitution, leading to mixtures of isomers with varying degrees of substitution.[13] This highlights the importance of thorough analytical characterization for all types of cyclodextrins used in pharmaceutical development.

Conclusion

A rigorous and multi-faceted analytical approach is imperative for assessing the batch-to-batch variability of synthesized this compound. By employing a combination of HPLC, NMR, and DSC, researchers and drug development professionals can ensure the selection of consistent, high-quality material, which is fundamental to developing safe, effective, and reproducible pharmaceutical products. The experimental protocols and comparative data presented in this guide offer a framework for establishing robust quality control procedures for this compound and other cyclodextrin-based excipients.

References

A Comparative Guide to Validating the Purity of Cyclohexaamylose Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexaamylose, also known as alpha-cyclodextrin, is a cyclic oligosaccharide widely utilized in the pharmaceutical industry for its ability to form inclusion complexes, enhancing the solubility and stability of active pharmaceutical ingredients (APIs). Ensuring the purity of this compound is paramount for the safety and efficacy of final drug products. This guide provides an objective comparison of key analytical techniques for validating the purity of this compound samples, supported by experimental data and detailed protocols.

Common Impurities in this compound

The primary impurities in this compound samples typically arise from the manufacturing process, which involves the enzymatic degradation of starch. These impurities can include:

  • Other Cyclodextrins: Beta-cyclodextrin (cycloheptaamylose) and gamma-cyclodextrin (B1674603) (cyclooctaamylose) are common impurities that differ in the number of glucose units.

  • Linear Dextrins: Acyclic oligosaccharides that are precursors or byproducts of the cyclization reaction.

  • Enzymes and Proteins: Residual enzymes used in the manufacturing process.

  • Solvents and Reagents: Organic solvents or other chemicals used during production and purification.

Comparison of Analytical Techniques for Purity Validation

Several analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific impurity being targeted, the required sensitivity, and the available instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a viable, simpler alternative for qualitative or semi-quantitative analysis.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the primary analytical techniques for this compound purity validation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)
Principle Differential partitioning between a stationary and mobile phase.Differential migration of charged or uncharged species in an electric field.Resonance frequency of atomic nuclei in a magnetic field.Differential migration on a solid support with a liquid mobile phase.
Primary Use Quantification of cyclodextrins and linear dextrins.Separation of charged and uncharged cyclodextrins and other impurities.Absolute quantification of the main component and impurities.Qualitative identification of impurities.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.01 - 0.1% (relative)~1 - 10 µ g/spot
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL~0.05 - 0.5% (relative)~5 - 50 µ g/spot
Precision (RSD%) < 2%< 3%< 1%10 - 20% (semi-quantitative)
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%Not typically quantified
Analysis Time 15 - 30 minutes10 - 20 minutes5 - 15 minutes30 - 60 minutes
Advantages Robust, reproducible, widely available.High resolution, low sample consumption.Non-destructive, provides structural information, primary analytical method.Simple, low cost, high throughput for screening.
Disadvantages Higher solvent consumption.Sensitive to matrix effects.Lower sensitivity for trace impurities compared to chromatographic methods.Lower resolution and sensitivity, not quantitative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To separate and quantify this compound and its common impurities (beta- and gamma-cyclodextrin, linear dextrins).

Instrumentation:

  • HPLC system with a Refractive Index (RI) detector.

  • Amino-based column (e.g., Shodex Asahipak NH2P-50 4E).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • This compound reference standard

  • Beta-cyclodextrin and gamma-cyclodextrin reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound, beta-cyclodextrin, and gamma-cyclodextrin reference standards in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Amino-based column

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve for each impurity and determine the concentration in the sample.

Capillary Electrophoresis (CE) Protocol

Objective: To achieve high-resolution separation of this compound from potential charged and uncharged impurities.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 2.5)

  • Ultrapure water

  • This compound sample

Procedure:

  • Buffer Preparation: Prepare the background electrolyte (BGE) by dissolving sodium phosphate in ultrapure water and adjusting the pH to 2.5 with phosphoric acid.

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Preparation: Dissolve the this compound sample in the BGE to a suitable concentration.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., effective length 50 cm

    • Background Electrolyte: 50 mM sodium phosphate, pH 2.5

    • Voltage: 25 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV at 195 nm

  • Analysis: Run the analysis and record the electropherogram. Impurities will be separated based on their charge-to-size ratio.

Quantitative NMR (qNMR) Protocol

Objective: To determine the absolute purity of the this compound sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known purity (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation.

    • Use a 90° pulse angle.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

  • Purity Calculation: Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = internal standard

Visualizing the Workflow and Method Relationships

To better understand the experimental process and the logical connections between the different purity validation methods, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Purity Assessment Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (for HPLC/CE) Dissolution->Filtration qNMR qNMR Analysis Dissolution->qNMR TLC TLC Screening Dissolution->TLC HPLC HPLC Analysis Filtration->HPLC CE CE Analysis Filtration->CE Chromatogram Chromatogram/Electropherogram Analysis HPLC->Chromatogram CE->Chromatogram Spectrum NMR Spectrum Analysis qNMR->Spectrum TLC->Chromatogram Qualitative Quantification Impurity Quantification Chromatogram->Quantification Spectrum->Quantification Purity Final Purity Determination Quantification->Purity

Caption: Experimental workflow for validating this compound purity.

Method_Comparison cluster_attributes Key Attributes HPLC HPLC CE CE HPLC->CE Complementary selectivity High_Resolution High Resolution HPLC->High_Resolution CE->High_Resolution High_Sensitivity High Sensitivity CE->High_Sensitivity qNMR qNMR qNMR->HPLC Orthogonal validation Absolute_Quantification Absolute Quantification qNMR->Absolute_Quantification TLC TLC TLC->HPLC Initial screening Low_Cost Low Cost & Simplicity TLC->Low_Cost

Caption: Logical relationships between purity validation methods.

Conclusion

Validating the purity of this compound is a critical step in drug development and manufacturing. High-Performance Liquid Chromatography, Capillary Electrophoresis, and quantitative Nuclear Magnetic Resonance spectroscopy are powerful techniques that provide reliable quantitative data on the purity of this compound samples. While HPLC is a robust and widely used method, CE offers higher resolution for complex mixtures, and qNMR provides the advantage of being a primary analytical method for absolute quantification. Thin-Layer Chromatography can be a useful tool for rapid, qualitative screening. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the target impurities, desired level of sensitivity, and available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in making informed decisions for the quality control of this compound.

Safety Operating Guide

Safe Disposal of Cyclohexaamylose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexaamylose, also known as alpha-cyclodextrin, is a widely used oligosaccharide in research and development. While it is not classified as a hazardous substance, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance.[1][2][3] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before beginning any disposal procedures, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize dust inhalation. In case of a spill, collect the material in a dry state, avoiding dust generation, and place it in a designated waste container for proper disposal.

Quantitative Data and Chemical Properties

While specific disposal concentration limits are not typically defined for non-hazardous substances like this compound, understanding its chemical properties is vital for safe handling and storage.

PropertyValueSource
Synonyms alpha-Cyclodextrin, α-Schardinger dextrin[1]
Molecular Formula C36H60O30
Appearance White, crystalline powder[4]
Solubility in Water Soluble[1][4]
Stability Stable under normal conditions[1]
Incompatible Materials Strong oxidizing agents[5]

Step-by-Step Disposal Protocol

The disposal of this compound should adhere to general laboratory chemical waste guidelines and be conducted in accordance with local, state, and federal regulations.[6]

  • Waste Identification and Segregation:

    • Clearly label the waste container with "this compound Waste" and include the full chemical name. Do not use abbreviations.

    • Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[5]

  • Container Management:

    • Use a dedicated, properly sealed, and clearly labeled waste container that is in good condition and compatible with the chemical.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Method:

    • Solid Waste: Collect dry this compound waste, including any contaminated materials from spills, in the designated waste container.

    • Aqueous Solutions: While this compound is soluble in water, do not dispose of solutions down the drain.[7][8] Collect aqueous waste containing this compound in a separate, clearly labeled container.

    • One recommended disposal method is incineration. The material can be dissolved or mixed with a combustible solvent and removed to an authorized incinerator.[4]

  • Institutional Procedures:

    • Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

    • Complete any required waste disposal forms accurately and completely.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_preparation Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe identify_waste Identify and Label Waste Container 'this compound Waste' wear_ppe->identify_waste segregate_waste Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) identify_waste->segregate_waste solid_waste Solid Waste Collection segregate_waste->solid_waste aqueous_waste Aqueous Waste Collection segregate_waste->aqueous_waste seal_container Seal Waste Container solid_waste->seal_container no_drain Do NOT Pour Down Drain aqueous_waste->no_drain no_drain->seal_container contact_ehs Contact Institutional EHS Office or Waste Contractor seal_container->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexaamylose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cyclohexaamylose, also known as alpha-cyclodextrin. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and appropriate engineering controls. The following table summarizes the recommended safety measures.

Exposure Control Specification Purpose
Eye Protection Safety glasses or chemical safety goggles.[1]To protect eyes from dust particles.
Hand Protection Protective gloves.[1][2]To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[2]
Skin and Body Protection Protective clothing.[1]To prevent skin exposure.
Respiratory Protection Dust mask with a P1 filter (or N95 for US standards) is recommended when dust is generated.[1][2]To prevent inhalation of dust particles.
Engineering Controls Work in a well-ventilated area or under a local exhaust system.[1][2]To minimize the concentration of airborne dust.

Procedural Guidance for Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation and accumulation of dust.[2][3]

  • Ensure adequate ventilation at all times.[2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling the product.[1][4]

  • Keep the container tightly closed when not in use.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[1][3]

Emergency and Disposal Protocols

In the event of an accidental release or the need for disposal, the following procedures should be followed to mitigate any potential hazards.

Accidental Release Measures:

  • Containment: For spills, contain the released product to prevent further spread.[1] If it is a dusty substance, consider humidifying to stop the dust cloud.[1]

  • Clean-up: Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[2][3]

  • Ventilation: Ensure the area is well-ventilated.[3]

  • Personal Protection: Wear appropriate personal protective equipment during clean-up.[1]

Disposal Plan:

  • This compound can often be considered non-hazardous waste.[1]

  • Dispose of the material in accordance with federal, state, and local regulations. It is recommended to send it to an authorized incinerator or licensed disposal company.[1]

  • Contaminated packaging should be handled in the same manner as the product itself.

First Aid Measures

In case of exposure, immediate and appropriate first aid is essential.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2][5]

  • After Skin Contact: Wash the affected area with soap and plenty of water.[1][2][5]

  • After Eye Contact: Rinse the eyes with water as a precaution.[1][2][5]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2][4][5]

Workflow for Safe Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A Assess Risks & Review SDS B Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Ensure Proper Ventilation (Fume Hood or Well-Ventilated Area) B->C D Handle this compound (Avoid Dust Generation) C->D E Store in a Cool, Dry, Well-Ventilated Area in a Tightly Closed Container D->E J Collect Waste in a Labeled, Closed Container E->J F Accidental Release Occurs G Contain Spill & Prevent Dust Cloud F->G I Provide First Aid as Needed F->I H Clean Up with Appropriate Equipment G->H H->J K Dispose According to Institutional & Local Regulations (Typically as Non-Hazardous Waste) J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.